3-(2,4-Dioxo-thiazolidin-3-yl)-propionic acid
Description
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Properties
IUPAC Name |
3-(2,4-dioxo-1,3-thiazolidin-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO4S/c8-4-3-12-6(11)7(4)2-1-5(9)10/h1-3H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRPAVHFNOFSNDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)S1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00365686 | |
| Record name | 3-(2,4-Dioxo-thiazolidin-3-yl)-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00365686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49629-36-9 | |
| Record name | 3-(2,4-Dioxo-thiazolidin-3-yl)-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00365686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 3-(2,4-dioxo-thiazolidin-3-yl)-propionic acid
This guide provides a comprehensive overview of the synthesis of 3-(2,4-dioxo-thiazolidin-3-yl)-propionic acid, a key intermediate in the development of various pharmacologically active compounds. Designed for researchers, scientists, and drug development professionals, this document delves into the strategic considerations behind the synthetic pathway, detailed experimental protocols, and the mechanistic underpinnings of the core chemical transformations.
Introduction: The Significance of the Thiazolidinedione Scaffold
The 2,4-thiazolidinedione (TZD) moiety is a privileged heterocyclic structure in medicinal chemistry, forming the core of the "glitazone" class of antidiabetic drugs.[1] Beyond their well-established role as agonists of the peroxisome proliferator-activated receptor gamma (PPARγ), TZD derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2] The N-alkylation of the TZD ring at the 3-position with a propionic acid sidechain introduces a versatile functional handle for further chemical modification and can significantly influence the molecule's pharmacokinetic and pharmacodynamic profile.
Strategic Approach to Synthesis
The synthesis of this compound is most efficiently approached through a two-step process. This strategy involves the initial preparation of the 2,4-thiazolidinedione core, followed by the N-alkylation with an appropriate three-carbon building block. This method offers high yields and avoids the complexities of alternative multi-step pathways.
Step 1: Synthesis of the 2,4-Thiazolidinedione (TZD) Core
The foundational TZD ring is classically synthesized via the condensation of chloroacetic acid and thiourea.[1][3] This reaction proceeds through the formation of a 2-imino-4-thiazolidinone intermediate, which upon acid-catalyzed hydrolysis, yields the desired 2,4-thiazolidinedione. Modern adaptations of this method, including microwave-assisted synthesis, have been shown to reduce reaction times and improve yields.[4][5]
Step 2: N-Alkylation of 2,4-Thiazolidinedione
The introduction of the propionic acid sidechain at the nitrogen atom of the TZD ring is a critical step. Traditional methods for N-alkylation often involve a two-step process of forming a salt with a strong base followed by reaction with an alkyl halide, which can lead to lower overall yields and the generation of significant waste.[6] A more efficient and streamlined one-step approach utilizes a milder base, such as triethylamine, which acts as both a base and a solvent, to directly N-alkylate the TZD with an ethyl 3-bromopropionate.[6] The resulting ester is then hydrolyzed to afford the final carboxylic acid product.
Experimental Protocols
Materials and Instrumentation
All reagents should be of analytical grade and used as received unless otherwise specified. Reaction progress should be monitored by thin-layer chromatography (TLC) on silica gel plates. Infrared (IR) spectra can be recorded on a Fourier-transform infrared (FTIR) spectrometer. Nuclear magnetic resonance (NMR) spectra (¹H and ¹³C) should be recorded on a suitable spectrometer, with chemical shifts reported in parts per million (ppm) relative to a standard internal reference. Mass spectra can be obtained using an electrospray ionization (ESI) source.
Synthesis Workflow
References
- 1. isfcppharmaspire.com [isfcppharmaspire.com]
- 2. Synthesis, SAR and in vitro therapeutic potentials of thiazolidine-2,4-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jddtonline.info [jddtonline.info]
- 4. Synthesis of Thiazolidinedione Compound Library [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. arkat-usa.org [arkat-usa.org]
An In-Depth Technical Guide to 3-(2,4-dioxo-thiazolidin-3-yl)-propionic acid: A Core Scaffold in Modern Drug Discovery
This guide provides a comprehensive technical overview of 3-(2,4-dioxo-thiazolidin-3-yl)-propionic acid, a pivotal heterocyclic compound that serves as a fundamental scaffold in the design and synthesis of a wide array of biologically active molecules. Addressed to researchers, medicinal chemists, and drug development professionals, this document delves into the core chemical properties, synthesis, and the underlying pharmacological potential of this versatile building block.
Introduction: The Significance of the 2,4-Thiazolidinedione Moiety
The 2,4-thiazolidinedione (TZD) ring is a privileged scaffold in medicinal chemistry, most notably recognized for its role in a class of antidiabetic drugs known as "glitazones."[1] The inherent structural features of the TZD core, including hydrogen bond donors and acceptors, allow for diverse molecular interactions, making it a valuable pharmacophore for targeting various biological receptors. This compound incorporates this key heterocyclic system with a propionic acid side chain, providing a crucial carboxylic acid handle for further chemical modifications and derivatization. This strategic combination makes it an essential starting material for constructing libraries of compounds for screening against numerous therapeutic targets.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in synthesis and for predicting the behavior of its derivatives.
| Property | Value | Source |
| Molecular Formula | C₆H₇NO₄S | [2] |
| Molecular Weight | 189.19 g/mol | [2] |
| CAS Number | 49629-36-9 | [3] |
| Melting Point | 189-191°C | [2] |
| pKa (Predicted) | ~4.5 (Carboxylic Acid) | N/A |
| Solubility (Predicted) | Sparingly soluble in water; Soluble in organic solvents like DMSO and DMF. | N/A |
Synthesis of this compound
The synthesis of the title compound can be approached in a logical, multi-step process that first involves the formation of the 2,4-thiazolidinedione core, followed by N-alkylation.
Synthesis of the 2,4-Thiazolidinedione Core
The 2,4-thiazolidinedione ring is typically synthesized via the condensation of chloroacetic acid and thiourea.[4]
Caption: Synthesis of the 2,4-Thiazolidinedione Core.
Experimental Protocol: Synthesis of 2,4-Thiazolidinedione
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve chloroacetic acid (1 equivalent) in water.
-
Addition of Thiourea: Add thiourea (1 equivalent) to the solution and stir the mixture. An initial cooling of the mixture may be observed.
-
Reflux: Heat the reaction mixture to reflux (approximately 100-110°C) for an extended period (typically 12-40 hours).[4]
-
Crystallization and Isolation: Upon cooling, the 2,4-thiazolidinedione product will crystallize out of the solution as white needles.
-
Purification: Filter the solid product, wash with cold water to remove any unreacted starting materials, and dry. Recrystallization from a suitable solvent such as ethanol can be performed for further purification.
N-Alkylation to Yield this compound
The nitrogen at the 3-position of the 2,4-thiazolidinedione ring can be alkylated using a suitable three-carbon electrophile, such as 3-bromopropionic acid.
Caption: N-Alkylation of 2,4-Thiazolidinedione.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a suitable solvent such as ethanol or DMF, dissolve 2,4-thiazolidinedione (1 equivalent).
-
Deprotonation: Add a base, such as potassium carbonate or sodium ethoxide, to deprotonate the nitrogen at the N-3 position, forming the corresponding anion.
-
Addition of Alkylating Agent: Slowly add 3-bromopropionic acid (1 equivalent) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitoring by TLC is recommended).
-
Workup and Isolation: After the reaction is complete, neutralize the mixture with an acid (e.g., dilute HCl) and extract the product with an organic solvent.
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Reactivity and Chemical Behavior
The chemical reactivity of this compound is characterized by the functionalities present in its structure: the 2,4-thiazolidinedione ring and the carboxylic acid group.
-
Carboxylic Acid Group: The propionic acid side chain offers a versatile handle for a variety of chemical transformations, including esterification, amidation, and reduction to the corresponding alcohol. These reactions are fundamental for creating a diverse library of derivatives for biological screening.
-
2,4-Thiazolidinedione Ring:
-
N-H Acidity: The proton on the nitrogen atom is acidic and can be removed by a base, facilitating N-alkylation as described in the synthesis.
-
Active Methylene Group: The methylene group at the C-5 position is flanked by two carbonyl groups, making the protons at this position acidic and susceptible to deprotonation. This allows for condensation reactions, most notably the Knoevenagel condensation with aldehydes, to introduce substituents at the 5-position.[5] This is a widely used strategy for synthesizing a vast number of biologically active TZD derivatives.
-
Spectroscopic Analysis
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11-12 | Broad Singlet | 1H | -COOH |
| ~4.1 | Singlet | 2H | -S-CH₂-C=O |
| ~3.9 | Triplet | 2H | -N-CH₂-CH₂- |
| ~2.7 | Triplet | 2H | -CH₂-COOH |
Interpretation:
-
The carboxylic acid proton is expected to appear as a broad singlet at a downfield chemical shift.
-
The methylene protons of the thiazolidinedione ring are in a unique chemical environment and are expected to appear as a singlet.
-
The two methylene groups of the propionic acid side chain will appear as triplets due to coupling with each other. The methylene group attached to the nitrogen will be deshielded and appear further downfield compared to the methylene group adjacent to the carbonyl.
Mass Spectrometry (Predicted Fragmentation)
Electron ionization mass spectrometry of this compound is expected to show a molecular ion peak at m/z 189. The fragmentation pattern will likely involve characteristic losses from both the propionic acid side chain and the thiazolidinedione ring.
Predicted Fragmentation Pathways:
-
Loss of the carboxylic acid group: A prominent fragmentation pathway would be the loss of the -COOH group (45 Da), leading to a fragment at m/z 144.
-
Cleavage of the propionic acid chain: Fragmentation at the C-C bonds of the propionic acid side chain can lead to various smaller fragments.
-
Ring Fragmentation: The thiazolidinedione ring can undergo fragmentation, with potential losses of CO (28 Da) and other small neutral molecules.
Biological Significance and Therapeutic Potential
While this compound itself is not typically a potent therapeutic agent, its true value lies in its role as a core scaffold for the development of biologically active derivatives. The TZD moiety is a well-established pharmacophore with a range of biological activities.
Caption: Therapeutic targets of 2,4-thiazolidinedione derivatives.
Peroxisome Proliferator-Activated Receptor γ (PPARγ) Modulation
The most prominent biological role of TZD derivatives is their ability to act as agonists or modulators of PPARγ, a nuclear receptor that plays a critical role in regulating glucose and lipid metabolism.[6] Activation of PPARγ by TZD-based drugs, such as pioglitazone and rosiglitazone, leads to increased insulin sensitivity in peripheral tissues, making them effective treatments for type 2 diabetes.
Anti-inflammatory and Anticancer Activity
Beyond their metabolic effects, TZD derivatives have been investigated for their anti-inflammatory and anticancer properties. The anti-inflammatory effects are, in part, mediated through the modulation of inflammatory gene expression via PPARγ. The anticancer activity of some TZD derivatives is being explored, with proposed mechanisms including the induction of apoptosis and inhibition of cell proliferation.
Antimicrobial Activity
Various derivatives of the TZD scaffold have demonstrated antimicrobial activity against a range of bacterial and fungal pathogens.[2] The mechanism of action is thought to involve the inhibition of essential bacterial enzymes.
Conclusion
This compound is a cornerstone molecule in medicinal chemistry and drug discovery. Its straightforward synthesis and the presence of multiple reactive sites make it an ideal starting point for the creation of diverse chemical libraries. The well-established biological importance of the 2,4-thiazolidinedione core, particularly as a PPARγ modulator, ensures that this scaffold will continue to be a focus of research for the development of new therapeutics for metabolic diseases, inflammation, cancer, and infectious diseases. This guide has provided a detailed technical overview to aid researchers in harnessing the full potential of this valuable chemical entity.
References
- 1. researchgate.net [researchgate.net]
- 2. 3-(5-(3-METHOXYBENZYLIDENE)-2,4-DIOXO-1,3-THIAZOLIDIN-3-YL)PROPANOIC ACID AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. scialert.net [scialert.net]
- 4. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journaljpri.com [journaljpri.com]
- 6. researchgate.net [researchgate.net]
A Technical Guide to 3-(2,4-dioxo-thiazolidin-3-yl)-propionic Acid: A Core Scaffold in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of 3-(2,4-dioxo-thiazolidin-3-yl)-propionic acid, a key heterocyclic compound underpinned by the privileged thiazolidinedione (TZD) scaffold. While often serving as a crucial synthetic intermediate, the inherent chemical functionalities of this molecule and the broader class of TZDs have positioned it as a cornerstone in the design of therapeutically relevant agents. This document will detail its chemical identity, synthesis, physicochemical properties, and, most importantly, the extensive biological activities associated with its core structure, with a particular focus on its role as a modulator of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). We will delve into the mechanistic underpinnings of TZD-mediated biological effects and provide a forward-looking perspective on its utility in contemporary drug discovery programs.
Introduction: The Thiazolidinedione Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged scaffolds" due to their ability to interact with a variety of biological targets. The thiazolidine-2,4-dione (TZD) moiety is a quintessential example of such a scaffold, found in a wide array of therapeutic agents with diverse pharmacological profiles, including antidiabetic, anti-inflammatory, antimicrobial, and anticancer properties.[1][2]
This guide focuses on a specific, yet fundamental, member of this class: This compound . Its structure is characterized by the core TZD ring N-substituted with a propionic acid side chain. This seemingly simple molecule is a critical building block for more complex derivatives and an interesting subject of study in its own right. The propionic acid chain, for instance, can influence solubility and pharmacokinetic properties, and provides a handle for further chemical modifications.
The primary aim of this document is to serve as a comprehensive technical resource for researchers engaged in the synthesis, evaluation, and application of TZD-based compounds. We will elucidate the fundamental chemistry and biology of this compound, providing the necessary context for its strategic deployment in drug discovery endeavors.
Chemical and Physical Properties
A foundational understanding of a molecule's physicochemical properties is paramount for its application in research and development. Below is a summary of the key identifiers and properties for this compound.
| Property | Value | Reference(s) |
| CAS Number | 49629-36-9 | [3] |
| Molecular Formula | C₆H₇NO₄S | [4] |
| Molecular Weight | 189.19 g/mol | [4] |
| Melting Point | 189-191°C | [4] |
| Appearance | White to off-white crystalline solid | |
| Solubility | Soluble in dimethyl sulfoxide (DMSO) and methanol. |
Synthesis of this compound
The synthesis of this compound is typically achieved through a multi-step process that first involves the formation of the core thiazolidine-2,4-dione ring, followed by N-alkylation with a suitable propionic acid precursor. The rationale behind this synthetic strategy is the robust and well-established methods for constructing the TZD scaffold.
Synthesis of the Thiazolidine-2,4-dione Core
A common and efficient method for the synthesis of the thiazolidine-2,4-dione core involves the condensation of chloroacetic acid and thiourea. This reaction proceeds via an initial nucleophilic attack of the sulfur atom of thiourea on the alpha-carbon of chloroacetic acid, followed by intramolecular cyclization and subsequent hydrolysis to yield the desired 2,4-dione.
Experimental Protocol: Synthesis of Thiazolidine-2,4-dione
-
In a round-bottom flask, dissolve chloroacetic acid (1.0 eq) in water.
-
In a separate beaker, prepare a solution of thiourea (1.0 eq) in water.
-
Slowly add the thiourea solution to the chloroacetic acid solution with continuous stirring.
-
To the resulting mixture, carefully add concentrated hydrochloric acid.
-
Fit the flask with a reflux condenser and heat the reaction mixture at 100-110°C for 8-10 hours.
-
Upon cooling, a crystalline product will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold water to remove any residual acid, and dry.
-
The product can be further purified by recrystallization from ethanol.
N-Alkylation to Yield this compound
With the thiazolidine-2,4-dione core in hand, the final step is the introduction of the propionic acid side chain at the N-3 position. This is typically achieved via a nucleophilic substitution reaction with a 3-halopropionic acid or its ester, in the presence of a base. The choice of base and solvent is critical to ensure efficient deprotonation of the TZD nitrogen and to facilitate the alkylation reaction.
Experimental Protocol: Synthesis of this compound
-
To a solution of thiazolidine-2,4-dione (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add a base like potassium carbonate (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the corresponding salt.
-
To this mixture, add ethyl 3-bromopropionate (1.1 eq) dropwise.
-
Heat the reaction mixture to 60-70°C and monitor the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the ethyl ester intermediate.
-
Hydrolyze the resulting ethyl ester using standard conditions (e.g., aqueous lithium hydroxide or hydrochloric acid) to yield the final product, this compound.
-
The final product can be purified by recrystallization.
Biological Activity and Mechanism of Action: The PPARγ Connection
The therapeutic potential of the thiazolidinedione scaffold is predominantly attributed to its interaction with the Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear hormone receptors that function as ligand-activated transcription factors.[5] There are three main isoforms of PPARs: PPARα, PPARβ/δ, and PPARγ. While all three are involved in lipid and glucose metabolism, PPARγ is the primary molecular target for the TZD class of antidiabetic drugs.[5]
Upon activation by a ligand, such as a TZD derivative, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[5] This signaling cascade leads to a wide range of physiological effects, primarily related to improving insulin sensitivity and regulating glucose and lipid homeostasis.
While specific quantitative biological data for this compound is not extensively reported in the literature, the presence of the TZD core strongly suggests potential activity as a PPARγ modulator. It is important to note that many highly active TZD-based drugs possess substitutions at the 5-position of the thiazolidinone ring, which are known to enhance binding affinity and efficacy at the PPARγ receptor. Therefore, this compound is often considered a lead compound or a synthetic intermediate for the development of more potent PPARγ agonists.
The PPARγ Signaling Pathway
The activation of PPARγ by a TZD ligand initiates a cascade of molecular events that ultimately leads to changes in gene expression. The diagram below illustrates the canonical PPARγ signaling pathway.
Caption: Canonical PPARγ signaling pathway activated by a TZD ligand.
Applications in Drug Development and Future Perspectives
The foundational structure of this compound provides a versatile platform for the development of novel therapeutics. Its utility extends beyond its potential as a PPARγ modulator.
-
Antidiabetic Agents: As discussed, the TZD scaffold is central to the design of insulin-sensitizing drugs. Further derivatization of this compound, particularly at the 5-position, is a well-established strategy for discovering potent antidiabetic agents.[5][6]
-
Anticancer Therapeutics: Emerging research has highlighted the role of PPARγ in cell proliferation, differentiation, and apoptosis, suggesting that PPARγ agonists may have potential as anticancer agents.[2] The TZD scaffold has been explored for the development of novel compounds with antiproliferative activity against various cancer cell lines.
-
Anti-inflammatory Drugs: PPARγ activation has been shown to exert anti-inflammatory effects by antagonizing the activity of pro-inflammatory transcription factors such as NF-κB. This provides a rationale for investigating TZD derivatives as potential treatments for inflammatory conditions.
-
Antimicrobial Agents: Several studies have reported the antimicrobial and antifungal activities of various TZD derivatives, indicating that this scaffold could be a valuable starting point for the development of new anti-infective agents.[1]
The future of drug discovery with this compound and its derivatives lies in the rational design of molecules with improved efficacy and safety profiles. A key area of research is the development of selective PPARγ modulators (SPPARMs) that can dissociate the therapeutic insulin-sensitizing effects from the undesirable side effects associated with full PPARγ agonists. Furthermore, the exploration of TZD-based compounds for novel therapeutic indications beyond metabolic diseases remains a promising avenue for future research.
Conclusion
This compound, with the CAS number 49629-36-9, represents a fundamental and highly valuable molecular entity in the field of medicinal chemistry. Its thiazolidinedione core is a privileged scaffold that has given rise to a plethora of biologically active compounds. While its own biological activity profile is not extensively detailed, its role as a key synthetic precursor for potent therapeutic agents, particularly PPARγ modulators, is firmly established. This technical guide has provided a comprehensive overview of its chemical properties, synthesis, and the significant biological context in which it resides. For researchers and drug development professionals, a thorough understanding of this core structure is essential for the continued innovation of novel and effective therapies targeting a wide range of human diseases.
References
- 1. Biological potential of thiazolidinedione derivatives of synthetic origin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 49629-36-9 [amp.chemicalbook.com]
- 4. 49629-36-9 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]
- 5. Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting PPAR-γ to design and synthesize antidiabetic thiazolidines - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Thiazolidinedione Core and the Significance of N-Propionic Acid Substitution
An In-depth Technical Guide to the Biological Activity of 3-(2,4-dioxo-thiazolidin-3-yl)-propionic Acid and Its Derivatives
This technical guide provides a comprehensive overview of the biological activities associated with the this compound scaffold. Intended for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge, explains the rationale behind experimental designs, and offers detailed protocols and data presentation to facilitate further research and development in this promising area of medicinal chemistry.
The 2,4-thiazolidinedione (TZD) moiety is a five-membered heterocyclic ring containing sulfur and nitrogen atoms, which has emerged as a privileged scaffold in medicinal chemistry.[1][2] This core structure is the foundation for a class of drugs known as "glitazones," which are primarily recognized for their efficacy in the management of type 2 diabetes. The versatility of the TZD ring, with possible substitutions at the 3- and 5-positions, allows for the generation of a wide array of derivatives with diverse pharmacological profiles.[3]
The specific compound, this compound, features a propionic acid group attached to the nitrogen atom at the 3-position of the TZD ring. While this molecule itself is primarily a synthetic intermediate, its structure provides a crucial carboxylic acid handle for further chemical modifications, enabling the creation of more complex and biologically active molecules. The presence of this propionic acid moiety can influence the pharmacokinetic properties of the resulting derivatives and provides a site for forming amides, esters, and other functional groups.
The Landscape of Biological Activity: A Multifaceted Pharmacological Profile
Derivatives of the this compound scaffold have demonstrated a broad spectrum of biological activities, extending far beyond their initial application as anti-diabetic agents. The following sections will delve into the key therapeutic areas where these compounds have shown significant promise.
Anti-diabetic Activity: The PPARγ Agonist Mechanism
The most well-documented biological activity of thiazolidinedione derivatives is their role as insulin sensitizers in the treatment of type 2 diabetes mellitus.[1] These compounds act as potent and selective agonists for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear hormone receptor that plays a pivotal role in the regulation of glucose and lipid metabolism.[2]
Activation of PPARγ by TZD derivatives leads to a cascade of downstream effects, including:
-
Enhanced Insulin Sensitivity: Increased glucose uptake in peripheral tissues such as skeletal muscle and adipose tissue.
-
Adipocyte Differentiation: Promotion of the differentiation of preadipocytes into mature fat cells, which can store fatty acids, thereby reducing circulating lipid levels.
-
Modulation of Gene Expression: Regulation of the transcription of genes involved in glucose and lipid homeostasis.[2]
The interaction with PPARγ is a key example of the structure-activity relationship, where modifications to the TZD scaffold can fine-tune the potency and selectivity of the compound.
Caption: PPARγ signaling pathway activated by TZD derivatives.
Anti-cancer Activity
A growing body of evidence suggests that thiazolidinedione derivatives possess significant anti-proliferative and pro-apoptotic effects in various cancer cell lines.[4][5] The mechanisms underlying their anti-cancer activity are multifaceted and can be both PPARγ-dependent and -independent.
PPARγ-dependent mechanisms involve the induction of cell cycle arrest and apoptosis in cancer cells.[5] PPARγ-independent mechanisms are also being actively investigated and include the inhibition of other key signaling pathways involved in cancer progression.[5] For instance, some TZD derivatives have been shown to inhibit signaling pathways and promote apoptosis of cancer cells.[5]
| Derivative Class | Cancer Cell Line | Observed Effect | Reference |
| Ciprofloxacin-TZD hybrids | IMVI cancer cell lines | Anticancer activity | [4] |
| Lupeol-TZD conjugates | HepG2 | Induction of apoptosis via mitochondria-mediated pathway | [4] |
| 5-arylidene-thiazolidine-2,4-diones | Various | Anti-proliferative activities | [4] |
Anti-inflammatory and Antioxidant Activities
Several novel derivatives of the TZD scaffold have been synthesized and evaluated for their anti-inflammatory and antioxidant properties.[6] These compounds have shown efficacy in various in vitro assays, including DPPH radical scavenging, superoxide anion scavenging, and inhibition of lipid peroxidation.[6]
The anti-inflammatory effects are thought to be mediated, in part, through the modulation of inflammatory signaling pathways. Certain derivatives have exhibited both potent antioxidant and anti-inflammatory activities, making them attractive candidates for further development as multi-target therapeutic agents.[6]
Antimicrobial and Antifungal Activities
The emergence of antimicrobial resistance has spurred the search for novel therapeutic agents. Thiazolidinedione derivatives have been identified as a promising class of compounds with a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity.[1][7]
The proposed mechanisms of antimicrobial action include:
-
Inhibition of cell wall synthesis
-
DNA gyrase inhibition
-
Disruption of microbial redox balance[1]
One study reported that 2-(5-(3-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid showed antibacterial activity against S. aureus.[7]
Experimental Protocols: A Guide to In Vitro Evaluation
To assess the biological activity of novel this compound derivatives, a series of well-established in vitro assays can be employed. The following protocols provide a starting point for researchers.
General Synthesis of 5-substituted-3-(2,4-dioxo-thiazolidin-3-yl)-propionic Acid Derivatives
The synthesis of biologically active derivatives often involves a Knoevenagel condensation at the 5-position of the TZD ring.
Caption: General workflow for the synthesis of 5-substituted TZD derivatives.
Step-by-Step Protocol:
-
Dissolution: Dissolve this compound and a substituted aromatic aldehyde in a suitable solvent (e.g., ethanol, toluene).[8]
-
Catalyst Addition: Add a catalytic amount of a base, such as piperidine or benzoic acid.[2]
-
Reflux: Heat the reaction mixture to reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and isolate the product by filtration or extraction.
-
Purification: Purify the crude product by recrystallization or column chromatography.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as NMR, IR, and Mass Spectrometry.
In Vitro Anti-diabetic Activity: α-Amylase Inhibition Assay
This assay is a common preliminary screening method to identify compounds that can lower postprandial hyperglycemia.
Protocol:
-
Prepare Solutions: Prepare stock solutions of the test compounds, acarbose (positive control), and α-amylase enzyme in a suitable buffer (e.g., phosphate buffer, pH 6.8).
-
Incubation: Pre-incubate the enzyme with varying concentrations of the test compounds and the positive control for 10-20 minutes at 37°C.
-
Initiate Reaction: Add a starch solution to each well to start the enzymatic reaction.
-
Stop Reaction: After a defined incubation period (e.g., 20 minutes), stop the reaction by adding dinitrosalicylic acid (DNS) reagent.
-
Color Development: Heat the mixture in a boiling water bath for 5-10 minutes to allow for color development.
-
Measure Absorbance: Measure the absorbance of the resulting solution at 540 nm using a microplate reader.
-
Calculate Inhibition: Calculate the percentage of α-amylase inhibition for each concentration of the test compounds.
In Vitro Anti-cancer Activity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control for 24-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Measure Absorbance: Measure the absorbance at a wavelength of 570 nm.
-
Data Analysis: Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) for each test compound.
Conclusion and Future Directions
The this compound scaffold is a valuable starting point for the development of novel therapeutic agents with a wide range of biological activities. The existing body of research clearly demonstrates the potential of its derivatives in the fields of diabetes, oncology, inflammation, and infectious diseases.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of lead compounds.
-
Mechanism of Action Studies: To elucidate the precise molecular targets and signaling pathways involved in the observed biological effects.
-
In Vivo Efficacy and Safety Studies: To evaluate the therapeutic potential and toxicity of promising candidates in animal models.
The continued exploration of this versatile chemical scaffold holds great promise for the discovery of new and effective treatments for a variety of human diseases.
References
- 1. mail.oarjbp.com [mail.oarjbp.com]
- 2. mdpi.com [mdpi.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Novel 2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides as antioxidant and/or anti-inflammatory compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Biological potential of thiazolidinedione derivatives of synthetic origin - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 3-(2,4-dioxo-thiazolidin-3-yl)-propionic Acid Derivatives and Analogs: From Mechanism to Therapeutic Application
Authored for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of 3-(2,4-dioxo-thiazolidin-3-yl)-propionic acid and its related analogs, a prominent subclass of the thiazolidinedione (TZD) family. These compounds, commonly known as glitazones, have been a cornerstone in the management of type 2 diabetes mellitus (T2DM) for decades.[1][2] Our focus extends beyond their established role as insulin sensitizers to explore the intricate structure-activity relationships, synthesis methodologies, and the preclinical evaluation workflows essential for the development of next-generation therapeutics with improved efficacy and safety profiles.
The Core Architecture: Understanding the Thiazolidinedione Scaffold
The thiazolidinedione (TZD) moiety is a five-membered heterocyclic ring containing sulfur and nitrogen atoms, with two carbonyl groups at positions 2 and 4.[3] This "privileged scaffold" is the foundation of a class of drugs that primarily function as potent and selective agonists for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[4][5] The archetypal pharmacophore of these molecules consists of three main components: an acidic TZD headgroup, a central aromatic linker, and a variable lipophilic tail, which collectively dictate the compound's binding affinity and biological activity.[6][7] The N-substitution of the TZD ring, as seen in the this compound series, is a key area of modification for tuning pharmacokinetic and pharmacodynamic properties.
Primary Mechanism of Action: PPARγ-Mediated Gene Regulation
The therapeutic effects of TZD derivatives are overwhelmingly mediated through their interaction with PPARγ, a ligand-activated transcription factor belonging to the nuclear receptor superfamily.[4][8] The activation cascade is a cornerstone of their function and can be understood as a multi-step process.
The Activation Pathway:
-
Ligand Binding: The TZD molecule enters the cell and binds to the ligand-binding domain (LBD) of PPARγ located in the cytoplasm or nucleus.[9]
-
Conformational Change & Heterodimerization: This binding event induces a conformational change in the PPARγ receptor, promoting its heterodimerization with another nuclear receptor, the Retinoid X Receptor (RXR).[1][10]
-
DNA Binding: The activated PPARγ/RXR heterodimer translocates into the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[3][10]
-
Transcriptional Modulation: The DNA-bound complex recruits a suite of co-activator proteins, initiating the transcription of genes involved in glucose and lipid metabolism, and simultaneously repressing genes associated with inflammation.[1][4]
This mechanism leads to a cascade of beneficial metabolic effects:
-
Improved Insulin Sensitivity: TZD-mediated gene regulation enhances glucose uptake and utilization in peripheral tissues like adipose tissue and skeletal muscle.[2]
-
Lipid Metabolism Modulation: It promotes the storage of free fatty acids in subcutaneous adipocytes, thereby reducing the circulating levels of lipids that can contribute to insulin resistance in the liver and muscle—a phenomenon known as the "lipid steal" model.[1][11]
-
Adipokine Secretion: TZDs favorably alter the secretion of adipokines, increasing levels of adiponectin (an insulin-sensitizing hormone) and decreasing levels of resistin and tumor necrosis factor-alpha (TNF-α), which are linked to insulin resistance.[2][11][12]
-
Anti-Inflammatory Action: Through a process called transrepression, the activated PPARγ can interfere with pro-inflammatory signaling pathways like NF-κB, contributing to the anti-inflammatory properties of these compounds.[1][10]
References
- 1. Thiazolidinedione - Wikipedia [en.wikipedia.org]
- 2. nps.org.au [nps.org.au]
- 3. researchgate.net [researchgate.net]
- 4. The mode of action of thiazolidinediones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. benchchem.com [benchchem.com]
- 7. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thiazolidinediones and PPARγ agonists: time for a reassessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thiazolidinediones on PPARγ: The Roles in Bone Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Peroxisome proliferator-activated receptor-γ agonists and diabetes: Current evidence and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thiazolidinediones - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 12. researchgate.net [researchgate.net]
A Technical Guide to the Spectroscopic Characterization of 3-(2,4-dioxo-thiazolidin-3-yl)-propionic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of the novel small molecule, 3-(2,4-dioxo-thiazolidin-3-yl)-propionic acid. As a compound of interest in medicinal chemistry and drug development, a thorough understanding of its structural features is paramount. This document outlines the theoretical principles and practical methodologies for the analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By integrating established spectroscopic data from analogous structures and foundational principles, this guide offers a robust framework for the elucidation and confirmation of the molecular structure of this compound.
Introduction: The Importance of Spectroscopic Analysis
In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's structure is a critical prerequisite for understanding its biological activity, optimizing its properties, and ensuring its safety and efficacy. Spectroscopic techniques are the cornerstone of this structural elucidation process, providing detailed information about the connectivity of atoms, the nature of chemical bonds, and the overall molecular architecture. For a molecule such as this compound, which incorporates a thiazolidine-2,4-dione (TZD) core—a scaffold present in various clinically approved drugs—a multi-faceted spectroscopic approach is essential. This guide will delve into the application of NMR, IR, and MS to provide a complete structural picture of this compound.
The causality behind employing multiple spectroscopic techniques lies in their complementary nature. While NMR spectroscopy provides a detailed map of the carbon-hydrogen framework, IR spectroscopy offers invaluable information about the functional groups present. Mass spectrometry, in turn, reveals the molecular weight and provides clues about the molecule's fragmentation pattern, further corroborating the proposed structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[1] It exploits the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, to provide information about the chemical environment of each atom.
Theoretical Framework
The fundamental principle of NMR involves the absorption of radiofrequency radiation by atomic nuclei in the presence of a strong external magnetic field, causing transitions between nuclear spin states.[2] The precise frequency at which a nucleus absorbs energy, known as its chemical shift (δ), is highly sensitive to its local electronic environment. This allows for the differentiation of chemically non-equivalent nuclei within a molecule. Furthermore, spin-spin coupling between neighboring nuclei provides information about their connectivity.
Experimental Protocol: ¹H and ¹³C NMR
A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate structural interpretation.
Sample Preparation:
-
Solvent Selection: Choose a deuterated solvent in which the analyte is readily soluble. For this compound, deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃) are suitable choices. The acidic proton of the carboxylic acid may exchange with residual water in the solvent, which should be considered during spectral interpretation.
-
Concentration: Prepare a solution with a concentration of approximately 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution to provide a reference signal at 0 ppm.[3]
-
Sample Filtration: Filter the solution through a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter.
Instrumental Parameters:
Standard ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Typical acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, appropriate relaxation delays, and a spectral width that encompasses all expected signals.
dot graph "" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption: "Workflow for NMR Spectroscopic Analysis."
Predicted Spectroscopic Data and Interpretation
Based on the known spectral data of thiazolidine-2,4-dione derivatives and propanoic acid, the following NMR data are predicted for this compound.[4][5][6]
¹H NMR (Predicted):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~12.0 | Singlet (broad) | 1H | -COOH | The carboxylic acid proton is highly deshielded and often appears as a broad singlet due to hydrogen bonding and exchange. |
| ~4.1 | Singlet | 2H | -CH₂- (thiazolidinedione ring) | The methylene protons on the TZD ring are adjacent to a sulfur atom and a carbonyl group, leading to a downfield shift. They are expected to be a singlet as there are no adjacent protons. |
| ~3.9 | Triplet | 2H | -N-CH₂- | These protons are adjacent to the nitrogen of the TZD ring and a methylene group, resulting in a triplet. |
| ~2.7 | Triplet | 2H | -CH₂-COOH | These protons are adjacent to the carboxylic acid carbonyl group and a methylene group, appearing as a triplet. |
¹³C NMR (Predicted):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~175 | -COOH | The carbonyl carbon of the carboxylic acid is highly deshielded. |
| ~172 | C=O (C4 of TZD) | The carbonyl carbons of the thiazolidinedione ring are also significantly deshielded. |
| ~168 | C=O (C2 of TZD) | The second carbonyl carbon of the TZD ring. |
| ~45 | -N-CH₂- | The carbon attached to the nitrogen atom. |
| ~35 | -CH₂- (thiazolidinedione ring) | The methylene carbon within the TZD ring. |
| ~33 | -CH₂-COOH | The carbon alpha to the carboxylic acid. |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes (stretching, bending, etc.).
Theoretical Framework
Different functional groups have characteristic absorption frequencies in the IR spectrum. For instance, carbonyl (C=O) groups typically show a strong absorption in the region of 1650-1800 cm⁻¹, while hydroxyl (O-H) groups exhibit a broad absorption at higher wavenumbers. The IR spectrum, therefore, serves as a molecular "fingerprint" that can confirm the presence of key functional groups.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
Attenuated Total Reflectance (ATR) is a common sampling technique for solid samples that requires minimal sample preparation.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Background Spectrum: Record a background spectrum of the empty ATR accessory. This will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid this compound onto the ATR crystal.
-
Pressure Application: Apply pressure to the sample using the ATR's pressure arm to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Acquire the IR spectrum. Typically, 16-32 scans are co-added to obtain a high-quality spectrum.
dot graph "" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption: "Workflow for ATR-FTIR Spectroscopic Analysis."
Predicted Spectroscopic Data and Interpretation
The IR spectrum of this compound is expected to show the following characteristic absorption bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |
| 3300-2500 | Broad, Strong | O-H stretch | Carboxylic Acid |
| 2950-2850 | Medium | C-H stretch | Aliphatic CH₂ |
| ~1740 | Strong | C=O stretch | Dione Carbonyl (TZD) |
| ~1700 | Strong | C=O stretch | Carboxylic Acid Carbonyl |
| ~1680 | Strong | C=O stretch | Dione Carbonyl (TZD) |
| ~1420 | Medium | C-N stretch | Amide-like |
| ~1250 | Medium | C-O stretch | Carboxylic Acid |
The presence of three distinct carbonyl stretching frequencies is anticipated due to the different electronic environments of the two dione carbonyls and the carboxylic acid carbonyl. The broad O-H stretch is a hallmark of a carboxylic acid.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.
Theoretical Framework
In a mass spectrometer, molecules are first ionized, and the resulting ions are then separated based on their m/z ratio and detected. The molecular ion peak (M⁺) corresponds to the molecular weight of the compound. The fragmentation of the molecular ion into smaller daughter ions provides valuable structural information. High-resolution mass spectrometry (HRMS) can provide the exact mass of an ion, which can be used to determine its elemental composition.
Experimental Protocol: Electrospray Ionization (ESI)-MS
Electrospray ionization is a soft ionization technique suitable for polar molecules like this compound.
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: The sample solution is introduced into the mass spectrometer's ion source via direct infusion or through a liquid chromatography (LC) system.
-
Ionization: A high voltage is applied to the sample solution as it exits a capillary, creating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.
-
Mass Analysis: The ions are then guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their m/z ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated.
dot graph "" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption: "Workflow for ESI-MS Analysis."
Predicted Spectroscopic Data and Interpretation
The molecular formula of this compound is C₆H₇NO₄S, with a molecular weight of 189.19 g/mol .
Mass Spectrum (Predicted):
-
Molecular Ion Peak (M+H)⁺: An m/z of 190.0174 is expected in positive ion mode, corresponding to the protonated molecule.
-
Key Fragmentation Pathways:
-
Loss of H₂O (water): A fragment at m/z 172, resulting from the loss of a water molecule from the carboxylic acid group.
-
Loss of COOH (carboxyl group): A fragment corresponding to the loss of the carboxyl group (45 Da).
-
Cleavage of the propionic acid side chain: Fragmentation at the N-C bond of the propionic acid chain.
-
Ring opening of the thiazolidinedione: Cleavage of the TZD ring can lead to various smaller fragments.
-
Conclusion
The comprehensive spectroscopic analysis of this compound, employing a combination of NMR, IR, and MS techniques, provides a self-validating system for its structural elucidation. The predicted data, derived from established principles and the analysis of analogous structures, offers a robust framework for researchers to confirm the identity and purity of this compound. This guide underscores the importance of a multi-technique approach in modern chemical analysis, where the synergy between different spectroscopic methods provides a level of structural detail that is unattainable with any single technique. The methodologies and interpretative strategies outlined herein are intended to serve as a valuable resource for scientists engaged in the synthesis, characterization, and development of novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-(2,4-Dioxo-1,3-thiazolidin-3-yl)propanoic acid | C6H7NO4S | CID 2793382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. 13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000237) [hmdb.ca]
"crystal structure of 3-(2,4-dioxo-thiazolidin-3-yl)-propionic acid"
An In-Depth Technical Guide to the Crystal Structure Determination of 3-(2,4-dioxo-thiazolidin-3-yl)-propionic acid
Introduction
The thiazolidinone scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antidiabetic, and antimicrobial properties.[1][2][3] Among these, this compound (TPA) represents a fundamental structure for further derivatization in drug discovery programs. Understanding the three-dimensional arrangement of atoms in this molecule through single-crystal X-ray diffraction (SC-XRD) is paramount for elucidating structure-activity relationships (SAR) and for the rational design of new therapeutic agents.[4]
This guide provides a comprehensive, in-depth technical overview of the process for determining the crystal structure of this compound. As a senior application scientist, this document moves beyond a simple recitation of methods to explain the underlying principles and critical considerations at each stage, from synthesis and crystallization to data analysis and structure validation. This self-validating system of protocols is designed to equip researchers, scientists, and drug development professionals with the expertise to successfully navigate the challenges of small molecule crystallography.
Part 1: Synthesis and Crystallization: The Foundation of a Successful Structure Determination
The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. The quality of the crystal is the single most important determinant for a successful X-ray diffraction experiment.[4]
Synthesis of this compound
A plausible and efficient synthesis of the title compound can be achieved through the reaction of 2,4-thiazolidinedione with 3-bromopropionic acid under basic conditions. The following protocol outlines a robust procedure.
Experimental Protocol: Synthesis
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-thiazolidinedione (1 equivalent) in a suitable solvent such as ethanol or dimethylformamide (DMF).
-
Base Addition: Add a slight excess of a suitable base, such as potassium carbonate (K2CO3) or triethylamine (TEA) (1.2 equivalents), to the solution. Stir the mixture at room temperature for 30 minutes to facilitate the formation of the thiazolidinone anion.
-
Alkylation: To the stirred suspension, add 3-bromopropionic acid (1.1 equivalents) dropwise.
-
Reaction Monitoring: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in water and acidify with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3.
-
Purification: The precipitated solid product can be collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.
Crystallization: The Art and Science of Growing Single Crystals
The growth of single crystals is often the most challenging step in structure determination.[4] The key is to allow the crystals to form slowly and without imperfections.[5]
Experimental Protocol: Crystallization
-
Solvent Selection: Screen a variety of solvents to find one in which the compound is sparingly soluble at room temperature but readily soluble at elevated temperatures.
-
Slow Evaporation:
-
Prepare a saturated solution of the purified compound in a suitable solvent at room temperature.
-
Transfer the solution to a clean vial and cover it with parafilm.
-
Puncture a few small holes in the parafilm to allow for slow evaporation of the solvent.[5]
-
Place the vial in a vibration-free environment and allow the solvent to evaporate over several days to weeks.
-
-
Vapor Diffusion:
-
Hanging Drop: Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble). Place this drop on a siliconized coverslip. Invert the coverslip over a well containing a "poor" solvent (in which the compound is insoluble, but which is miscible with the "good" solvent). The slow diffusion of the poor solvent vapor into the drop will induce crystallization.
-
Sitting Drop: Similar to the hanging drop method, but the drop of the compound solution is placed in a well surrounded by the poor solvent.
-
-
Slow Cooling:
-
Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.
-
Insulate the flask (e.g., with glass wool) and allow it to cool slowly to room temperature, and then potentially to a lower temperature in a refrigerator.
-
Crystal Selection
Once crystals have formed, they must be carefully examined under a polarizing microscope.[5] A suitable crystal for SC-XRD should be a single, well-formed crystal, free of cracks, inclusions, or twinning, and typically with dimensions between 0.03 and 0.3 mm.[5][6] The crystal should exhibit uniform extinction under cross-polarized light.[5]
Part 2: Single-Crystal X-ray Diffraction: Probing the Atomic Arrangement
Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal.[6][7] The technique is based on the principle that X-rays are diffracted by the electrons of the atoms in a crystalline lattice, producing a unique diffraction pattern.[4][6]
Experimental Workflow for Single-Crystal X-ray Diffraction
Caption: Workflow for single-crystal X-ray diffraction data collection.
Experimental Protocol: Data Collection
-
Crystal Mounting: A selected crystal is carefully mounted on a goniometer head using a suitable adhesive or oil.[6]
-
Diffractometer Setup: The goniometer head is placed on the diffractometer. The instrument consists of an X-ray source, a goniometer for rotating the crystal, and a detector to record the diffracted X-rays.[6]
-
Unit Cell Determination: A short pre-experiment is conducted to determine the dimensions and symmetry of the unit cell.[8]
-
Data Collection Strategy: Based on the crystal system, a data collection strategy is devised to measure the intensities of a large number of unique reflections. This typically involves rotating the crystal through a series of angles while exposing it to the X-ray beam.
-
Data Integration and Reduction: The raw diffraction images are processed to integrate the intensities of each reflection and apply various corrections (e.g., for Lorentz-polarization effects and absorption). This results in a file containing a list of reflections and their corresponding intensities.
Part 3: Structure Solution and Refinement: From Diffraction Pattern to Molecular Structure
The process of converting the collected diffraction data into a three-dimensional atomic model involves two main stages: structure solution and structure refinement.[9][10]
Structure Solution: Overcoming the Phase Problem
The diffraction data provide information about the amplitudes of the structure factors, but the phase information is lost. This is known as the "phase problem" in crystallography. For small molecules like TPA, direct methods are typically used to solve the phase problem.[8] These methods use statistical relationships between the structure factor amplitudes to derive initial phase estimates.[8]
Structure Refinement: Optimizing the Atomic Model
Once an initial model of the structure is obtained, it is refined to improve the agreement between the observed diffraction data and the data calculated from the model.[8][10] This is typically achieved using a least-squares minimization procedure, where the atomic coordinates, thermal parameters, and other model parameters are adjusted to minimize the difference between the observed and calculated structure factor amplitudes.[8]
Workflow for Structure Solution and Refinement
Caption: Workflow for crystallographic structure solution and refinement.
Part 4: Structural Analysis of this compound
While a definitive crystal structure for TPA is not publicly available at the time of writing, this section outlines the key structural features that would be analyzed upon successful structure determination.
Molecular Structure
The molecular structure of TPA would be analyzed to determine precise bond lengths, bond angles, and torsion angles. The planarity of the thiazolidine-2,4-dione ring is of particular interest, as it can influence the molecule's biological activity.[11]
Caption: Molecular structure of this compound.
Crystallographic Data (Hypothetical)
The crystallographic data would be summarized in a standardized table.
| Parameter | Hypothetical Value |
| Chemical formula | C6H7NO4S |
| Formula weight | 189.19 |
| Crystal system | Monoclinic |
| Space group | P21/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 12.1 |
| β (°) | 98.5 |
| Volume (ų) | 1030 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.22 |
| R-factor (%) | < 5 |
| Goodness-of-fit | ~1.0 |
Intermolecular Interactions
A key aspect of the crystal structure analysis is the identification of intermolecular interactions, such as hydrogen bonds, which govern the crystal packing. In TPA, the carboxylic acid group is a strong hydrogen bond donor and acceptor, and the carbonyl groups of the thiazolidinone ring can also act as hydrogen bond acceptors. These interactions are crucial for understanding the solid-state properties of the compound and can provide insights into its binding to biological targets.
Conclusion
The determination of the crystal structure of this compound is a multi-step process that requires careful execution and a thorough understanding of crystallographic principles. This guide has provided a comprehensive overview of the entire workflow, from synthesis and crystallization to structure solution and analysis. The resulting three-dimensional atomic model provides invaluable information for understanding the compound's chemical and physical properties and for guiding the design of new derivatives with enhanced therapeutic potential. The methodologies described herein represent a robust and self-validating approach to small molecule crystallography, empowering researchers in the field of drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijfmr.com [ijfmr.com]
- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 5. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 8. fiveable.me [fiveable.me]
- 9. Recent developments in phasing and structure refinement for macromolecular crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pd.chem.ucl.ac.uk [pd.chem.ucl.ac.uk]
- 11. N-(2,4-Dioxo-1,3-thiazolidin-3-yl)-2-(4-isobutylphenyl)propanamide - PMC [pmc.ncbi.nlm.nih.gov]
"in vitro studies of 3-(2,4-dioxo-thiazolidin-3-yl)-propionic acid"
An In-Depth Technical Guide to the In Vitro Evaluation of 3-(2,4-dioxo-thiazolidin-3-yl)-propionic acid and Related Thiazolidinedione Derivatives
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the in vitro investigation of this compound, a member of the thiazolidinedione (TZD) class of compounds. While specific literature on this exact molecule is emerging, the well-established methodologies for evaluating TZD derivatives offer a robust framework for its characterization. This document synthesizes field-proven insights and established protocols to guide the exploration of its therapeutic potential.
The thiazolidinedione scaffold is a cornerstone in medicinal chemistry, renowned for its presence in drugs targeting a range of conditions, most notably type 2 diabetes.[1][2] The versatility of the TZD core allows for modifications that can yield compounds with diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[1][2][3][4][5]
This guide will detail the foundational in vitro assays essential for characterizing a novel TZD derivative like this compound, focusing on the scientific rationale behind each experimental choice and providing actionable, step-by-step protocols.
Part 1: Foundational Biological Evaluation: Key Therapeutic Areas
The initial assessment of a novel TZD derivative typically involves screening for activity in well-established therapeutic areas for this class of compounds. The following sections outline the key in vitro assays for antidiabetic, anticancer, and antimicrobial potential.
Antidiabetic Activity
Thiazolidinediones are famously known as agonists of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a key regulator of glucose and lipid metabolism.[6] Therefore, the investigation of a new TZD derivative's antidiabetic potential is paramount.
Scientific Rationale: α-Amylase and α-glucosidase are key intestinal enzymes responsible for the breakdown of carbohydrates into absorbable monosaccharides. Inhibition of these enzymes can delay carbohydrate digestion and absorption, leading to a reduction in postprandial hyperglycemia, a key therapeutic strategy in managing type 2 diabetes.[7][8]
Experimental Protocol: α-Amylase Inhibition Assay
-
Preparation of Reagents:
-
Phosphate buffer (pH 6.8)
-
α-amylase solution
-
Starch solution (1% w/v)
-
Dinitrosalicylic acid (DNS) reagent
-
Test compound (this compound) and standard inhibitor (e.g., Acarbose) at various concentrations.
-
-
Assay Procedure:
-
Pre-incubate the test compound or standard with the α-amylase solution in phosphate buffer.
-
Initiate the enzymatic reaction by adding the starch solution.
-
Incubate the mixture at 37°C.
-
Stop the reaction by adding DNS reagent.
-
Heat the mixture in a boiling water bath to allow for color development.
-
Measure the absorbance at 540 nm.[7]
-
-
Data Analysis:
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity).
-
Scientific Rationale: A primary mechanism of action for antidiabetic drugs is the enhancement of glucose uptake into peripheral tissues like fat and muscle. Cell lines such as 3T3-L1 adipocytes or C2C12 myoblasts are standard models for these investigations.[6]
Experimental Protocol: Glucose Uptake Assay (using C2C12 myoblasts)
-
Cell Culture and Differentiation:
-
Culture C2C12 myoblasts in DMEM supplemented with fetal bovine serum.
-
Induce differentiation into myotubes by switching to a low-serum medium.
-
-
Assay Procedure:
-
Treat the differentiated myotubes with the test compound or a positive control (e.g., insulin, rosiglitazone) for a specified duration.
-
Incubate the cells with a fluorescent glucose analog (e.g., 2-NBDG).
-
Wash the cells to remove excess 2-NBDG.
-
Measure the fluorescence intensity using a plate reader or fluorescence microscope.
-
-
Data Analysis:
-
Quantify the increase in fluorescence, which corresponds to the amount of glucose uptake.
-
Compare the effect of the test compound to the control.
-
Anticancer Activity
Several TZD derivatives have demonstrated potent antiproliferative effects against a variety of cancer cell lines.[9][10][11] Therefore, evaluating the anticancer potential of a new TZD is a logical step in its characterization.
Experimental Workflow for Anticancer Evaluation
Caption: Workflow for in vitro anticancer evaluation.
Scientific Rationale: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. It is a widely used method for screening potential anticancer drugs.[11]
-
Cell Seeding:
-
Seed cancer cells (e.g., HeLa, HT29, A549, MCF-7) in a 96-well plate and allow them to adhere overnight.[9]
-
-
Compound Treatment:
-
Treat the cells with various concentrations of this compound for 24-72 hours.
-
-
MTT Incubation:
-
Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
-
Solubilization and Measurement:
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
-
Antimicrobial Activity
The TZD scaffold has been explored for its potential as an antimicrobial agent.[4][12] A preliminary screening against a panel of pathogenic bacteria and fungi is a valuable component of the initial investigation.
Scientific Rationale: The broth microdilution method is a standard technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.
-
Preparation of Inoculum:
-
Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
-
Serial Dilution:
-
Perform serial dilutions of the test compound in a 96-well plate containing growth medium.
-
-
Inoculation:
-
Inoculate each well with the microbial suspension.
-
-
Incubation:
-
Incubate the plate under appropriate conditions for the test organism.
-
-
MIC Determination:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no growth is observed.
-
Part 2: Delving Deeper: Mechanistic Insights
Once initial biological activities are identified, subsequent studies should focus on elucidating the underlying mechanisms of action.
PPAR-γ Activation
Scientific Rationale: For compounds showing antidiabetic potential, confirming their interaction with PPAR-γ is crucial. While computational docking studies can provide initial predictions, experimental validation is necessary.[6][13]
Signaling Pathway of PPAR-γ Activation
Caption: Simplified PPAR-γ signaling pathway.
Experimental Approach: Reporter Gene Assay
A common method to assess PPAR-γ activation is the use of a reporter gene assay. In this system, cells are engineered to express a reporter gene (e.g., luciferase) under the control of a promoter containing PPAR-γ response elements (PPREs). Activation of PPAR-γ by a ligand leads to the expression of the reporter gene, which can be easily quantified.
Antioxidant Potential
Chronic diseases like diabetes and cancer are often associated with oxidative stress.[3] Therefore, evaluating the antioxidant properties of a new compound can provide valuable insights into its therapeutic potential.
Experimental Protocol: DPPH Radical Scavenging Assay
Scientific Rationale: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and widely used method to evaluate the free radical scavenging ability of a compound. DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant, it is reduced, and the color changes to yellow.
-
Preparation of Reagents:
-
DPPH solution in methanol.
-
Test compound and a standard antioxidant (e.g., ascorbic acid, vitamin E) at various concentrations.[3]
-
-
Assay Procedure:
-
Mix the test compound or standard with the DPPH solution.
-
Incubate the mixture in the dark at room temperature.
-
Measure the absorbance at 517 nm.
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity.
-
Determine the EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).
-
Part 3: Data Summary and Interpretation
For a comprehensive evaluation, it is crucial to present the quantitative data in a clear and concise manner.
Table 1: Summary of In Vitro Biological Activities of Thiazolidinedione Derivatives (Hypothetical Data)
| Assay | Endpoint | This compound | Reference Compound |
| Antidiabetic | |||
| α-Amylase Inhibition | IC50 (µM) | [Insert Value] | Acarbose: [Insert Value] |
| α-Glucosidase Inhibition | IC50 (µM) | [Insert Value] | Acarbose: [Insert Value] |
| Glucose Uptake (C2C12) | % Increase | [Insert Value] | Rosiglitazone: [Insert Value] |
| Anticancer | |||
| MTT Assay (MCF-7) | IC50 (µM) | [Insert Value] | Doxorubicin: [Insert Value] |
| MTT Assay (HeLa) | IC50 (µM) | [Insert Value] | Doxorubicin: [Insert Value] |
| Antimicrobial | |||
| S. aureus | MIC (µg/mL) | [Insert Value] | Vancomycin: [Insert Value] |
| E. coli | MIC (µg/mL) | [Insert Value] | Ciprofloxacin: [Insert Value] |
| Antioxidant | |||
| DPPH Scavenging | EC50 (µM) | [Insert Value] | Ascorbic Acid: [Insert Value] |
Conclusion
This technical guide provides a foundational framework for the in vitro investigation of this compound. By systematically applying the described protocols, researchers can effectively characterize its biological activity profile and elucidate its mechanisms of action. The versatility of the thiazolidinedione scaffold suggests that this compound could hold significant therapeutic promise, and the methodologies outlined herein will be instrumental in uncovering its potential.
References
- 1. Thiazolidinedione Derivatives: In Silico, In Vitro, In Vivo, Antioxidant and Anti-Diabetic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Synthesis and the Biological Evaluation of New Thiazolidin-4-one Derivatives Containing a Xanthine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, SAR and in vitro therapeutic potentials of thiazolidine-2,4-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of thiazolidine-2,4-dione-pyrazole conjugates as antidiabetic, anti-inflammatory and antioxidant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijrpas.com [ijrpas.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and in vitro antiproliferative and antibacterial activity of new thiazolidine-2,4-dione derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Thiazolidinediones: A Comprehensive Technical Review of a Privileged Scaffold in Drug Discovery
Abstract
The thiazolidine-2,4-dione (TZD) nucleus represents a cornerstone scaffold in medicinal chemistry, celebrated for its broad therapeutic versatility.[1][2] Initially rising to prominence with the "glitazone" class of insulin-sensitizing agents for Type 2 Diabetes Mellitus, the TZD framework has since demonstrated significant potential across a spectrum of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[3][4][5][6][7] This guide provides an in-depth exploration of the TZD class, beginning with its core mechanism of action as a Peroxisome Proliferator-Activated Receptor γ (PPARγ) agonist. We will dissect the intricate structure-activity relationships that govern its biological effects, detail robust synthetic protocols, and critically evaluate its clinical landscape, including both its therapeutic successes and its well-documented adverse effects. Finally, we will examine the future trajectory of TZD-based drug design, focusing on the development of next-generation modulators with enhanced safety profiles. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this pivotal pharmacophore.
The Core Mechanism of Action: PPARγ Agonism
The primary and most well-understood mechanism of action for classical thiazolidinediones is their role as high-affinity agonists for the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[8][9] PPARγ is a ligand-activated transcription factor belonging to the nuclear hormone receptor superfamily, which plays a master regulatory role in adipogenesis, lipid metabolism, and glucose homeostasis.[2][8][10]
The causality behind their therapeutic effect, particularly in insulin sensitization, is a multi-step intracellular cascade:
-
Ligand Binding: The TZD molecule crosses the cell membrane and enters the nucleus, where it binds directly to the ligand-binding domain (LBD) of PPARγ.[8]
-
Conformational Change & Heterodimerization: This binding event induces a conformational change in the PPARγ receptor, causing it to form a heterodimer with another nuclear receptor, the Retinoid X Receptor (RXR).[8]
-
PPRE Binding: The activated PPARγ-RXR heterodimer then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[8][11]
-
Gene Transcription Modulation: This binding recruits a complex of co-activator proteins, initiating the transcription of genes involved in insulin signaling and metabolism. Key upregulated genes include those for Glucose Transporter type 4 (GLUT4), which facilitates glucose uptake into muscle and fat cells, and adiponectin, an adipokine that improves insulin sensitivity.[11]
This modulation of gene expression is the fundamental reason why TZDs decrease insulin resistance. By enhancing the transcription of genes that promote glucose uptake and regulate lipid storage, they effectively improve the body's response to its own insulin.[8][12]
Structure-Activity Relationship (SAR) Analysis
The pharmacological activity of TZD derivatives is exquisitely sensitive to their molecular structure. A validated pharmacophore model for PPARγ agonism consists of three essential components: an acidic TZD head, a central aromatic linker, and a lipophilic tail.[13] Understanding the SAR is critical for rationally designing new compounds with improved potency and selectivity.
-
The Thiazolidinedione Head (Positions 1-4): This acidic group is the primary anchor, forming crucial hydrogen bonds with amino acid residues (like His323, Tyr473, and His449) in the PPARγ ligand-binding pocket. The integrity of the 2,4-dione system is generally considered essential for activity.
-
The C5 Position: This is the most common site for modification. It connects the TZD head to the central linker. The geometry at this position, often involving a benzylidene group, is critical for correctly orienting the molecule within the binding site.
-
The Central Aromatic Ring: This linker unit provides a rigid scaffold. Substitutions on this ring can modulate electronic properties and steric fit.
-
The Lipophilic Tail: This variable portion interacts with a large hydrophobic pocket in the receptor. The nature of this tail significantly influences potency and isoform selectivity. For example, the pyridyl group in rosiglitazone and the phenoxy-ethyl group in pioglitazone occupy this region.
The table below summarizes key SAR findings from medicinal chemistry campaigns.
| Modification Site | Structural Change | Impact on Activity | Rationale |
| TZD Head (N3) | Substitution with small alkyl or aryl groups. | Often tolerated, but can alter pharmacokinetics. | The N3 position is solvent-exposed, allowing for some modification without disrupting core binding interactions.[1] |
| Linker (C5) | Introduction of a benzylidene bridge. | Generally required for potent PPARγ agonism. | Orients the lipophilic tail correctly into the hydrophobic pocket of the receptor.[14] |
| Central Ring | Ortho-substitution on the phenyl ring. | Can decrease activity. | Steric hindrance may prevent optimal alignment within the binding pocket. |
| Lipophilic Tail | Varies widely (e.g., ether, alkyl chains, heterocyclic rings). | Major determinant of potency and selectivity. | This region explores a large, adaptable hydrophobic pocket; optimizing this interaction is key to high-affinity binding.[13] |
Synthesis of the Thiazolidinedione Scaffold
The accessibility of the TZD core through straightforward and scalable synthetic routes has contributed significantly to its status as a privileged scaffold.[2] Below are protocols for both a classical and a modern microwave-assisted approach to synthesizing TZD derivatives.
Experimental Protocol 1: Classical Synthesis of 5-Aryl TZD Derivatives
This two-step process involves the initial formation of the TZD ring followed by a Knoevenagel condensation to install the C5-substituent.
Step A: Synthesis of 2,4-Thiazolidinedione Core Causality: This reaction proceeds by refluxing thiourea with chloroacetic acid. The initial nucleophilic attack of the sulfur atom of thiourea on the α-carbon of chloroacetic acid, followed by intramolecular cyclization and subsequent hydrolysis of the imino intermediate under acidic conditions, yields the stable dione ring.[1][15][16][17]
-
Reagents: Combine equimolar amounts of thiourea (e.g., 4.56 g, 0.06 mol) and chloroacetic acid (e.g., 5.64 g, 0.06 mol) in a round-bottom flask.[16]
-
Solvent: Add a minimal amount of water (e.g., 12 mL) to create a slurry.[16]
-
Acidification: Slowly add concentrated hydrochloric acid (e.g., 6 mL) to the stirring mixture.[16]
-
Reaction: Fit the flask with a reflux condenser and heat the mixture in a water bath at 100-110°C for 8-10 hours.[16] The solution should become clear before a precipitate forms.
-
Isolation: Cool the reaction mixture to room temperature, then in an ice bath. The product will crystallize.
-
Purification: Collect the crystalline solid by vacuum filtration, wash with cold water, and recrystallize from water or ethanol to yield pure 2,4-thiazolidinedione.
Step B: Knoevenagel Condensation for C5-Substitution Causality: This base-catalyzed condensation between the active methylene group at the C5 position of the TZD ring and an aromatic aldehyde creates the C=C double bond of the benzylidene linker. Piperidine acts as a weak base to deprotonate the C5 position, creating a nucleophilic carbanion that attacks the aldehyde carbonyl.
-
Reagents: In a round-bottom flask, suspend equimolar amounts of 2,4-thiazolidinedione (from Step A, e.g., 4.91 g, 0.042 mol) and a substituted benzaldehyde (e.g., 4-hydroxybenzaldehyde, 5.12 g, 0.042 mol) in toluene (e.g., 10 mL).[16]
-
Catalyst: Add a catalytic amount of piperidine (2-3 drops).[16]
-
Reaction: Reflux the mixture with stirring, using a Dean-Stark apparatus to remove the water formed during the reaction. Continue refluxing for 1 hour after all water has been removed.[16]
-
Isolation: Cool the reaction mixture. The product will precipitate from the toluene.
-
Purification: Filter the solid product and wash with cold toluene and then cold ethanol to yield the pure 5-aryl-thiazolidinedione derivative.[16]
Experimental Protocol 2: Microwave-Assisted Knoevenagel Condensation
Causality: Microwave irradiation provides rapid, uniform heating, which dramatically accelerates reaction rates compared to conventional heating. This allows the condensation to be completed in minutes instead of hours, often with higher yields and purity.[18][19]
-
Reagents: In a microwave pressure vial, combine the substituted aryl aldehyde (1.0 mmol), 2,4-thiazolidinedione (1.5 mmol), and silica gel (200 mg).[18]
-
Solvent/Catalyst: Add toluene (2 mL) followed by acetic acid (~0.25 mL) and piperidine (~0.25 mL).[18]
-
Reaction: Seal the vial and place it in a microwave reactor. Irradiate at 110°C for 25 minutes (e.g., 5-minute ramp to temperature, 20-minute hold).[18]
-
Work-up: After cooling, dilute the mixture with water (4 mL) and precipitate the product on ice for 15 minutes.[18]
-
Isolation: Remove the silica gel by vacuum filtration, washing it with hot methanol.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified by recrystallization if necessary.
Clinical Landscape and Evolving Therapeutic Applications
While initially developed for a single indication, the TZD scaffold has proven to be a versatile starting point for drugs targeting a range of diseases.
Primary Indication: Type 2 Diabetes Mellitus
The "glitazone" class, including Pioglitazone and Rosiglitazone , revolutionized the treatment of type 2 diabetes by directly targeting insulin resistance.[20] Their ability to enhance glucose uptake in peripheral tissues provides durable glycemic control.[12] However, their clinical use has been tempered by significant safety concerns, which are discussed in the following section.
Emerging Therapeutic Areas
The biological activities of TZDs extend far beyond PPARγ-mediated metabolic control, making them attractive candidates for other diseases.
-
Oncology: A growing body of evidence shows that TZD derivatives possess potent anticancer properties.[3][5] Their mechanisms are often independent of PPARγ and involve the modulation of critical cancer signaling pathways, including PI3K/Akt, Raf/MEK/ERK, and Wnt.[3][21] They have been shown to induce apoptosis, arrest the cell cycle, and inhibit angiogenesis in various cancer cell lines, including breast, prostate, and colon cancer.[21][22][23]
-
Neurodegenerative Diseases: In the context of Alzheimer's disease, TZDs have shown promise in preclinical and early clinical studies.[4] Their neuroprotective effects are attributed to multiple actions, including reducing neuroinflammation, facilitating the clearance of amyloid-β plaques, inhibiting tau hyperphosphorylation, and improving mitochondrial function.[4][7][24][25]
-
Anti-Inflammatory Applications: Through both PPARγ-dependent and -independent mechanisms, TZDs can suppress the production of pro-inflammatory cytokines, making them potential treatments for chronic inflammatory diseases.[3][6]
Adverse Effects and Safety Profile: The Achilles' Heel
The clinical utility of first-generation TZDs has been significantly limited by a distinct profile of adverse effects. A thorough understanding of these risks is essential for any professional working with this class of compounds.
| Adverse Effect | Mechanism | Clinical Considerations & Management |
| Fluid Retention & Edema | PPARγ activation in the renal collecting ducts stimulates sodium and water reabsorption, mimicking the effect of aldosterone.[26][27] | The most common side effect, occurring in ~5-15% of patients.[26] It is dose-related and can lead to or exacerbate congestive heart failure. TZDs are contraindicated in patients with NYHA Class III or IV heart failure.[28] |
| Weight Gain | A combination of fluid retention and an increase in subcutaneous adipose tissue mass due to the differentiation of preadipocytes.[12][27][29] | Weight gain is a common and expected side effect. Patients should be counseled accordingly. The fat gain is primarily subcutaneous, not visceral.[27] |
| Bone Fractures | PPARγ activation in bone marrow stromal cells biases differentiation away from bone-forming osteoblasts and towards fat-forming adipocytes, leading to decreased bone mineral density.[27][28] | There is an increased risk of fractures, particularly in the distal extremities of women.[27][28] This risk should be considered in postmenopausal women or patients with osteoporosis. |
| Hepatotoxicity | An idiosyncratic reaction, the mechanism is not fully elucidated. | This was a severe, albeit rare, complication with the first TZD, troglitazone, leading to its withdrawal from the market.[28][30] Newer agents like pioglitazone and rosiglitazone have a much lower risk, but routine liver enzyme monitoring was historically recommended.[28] |
| Bladder Cancer | A potential association has been noted with long-term pioglitazone use, though the data remains controversial and a definitive causal link has not been established.[29] | This remains an area of ongoing investigation and is listed as a potential risk in prescribing information. |
The Next Generation: Rational Design for Improved Safety
The significant side effects of full PPARγ agonists have driven the field toward developing more nuanced modulators. The goal is to dissociate the desired insulin-sensitizing effects from the adverse events like fluid retention and bone density loss.
-
Selective PPARγ Modulators (SPPARMs): This is the most promising strategy. SPPARMs are partial agonists or compounds that induce a unique receptor conformation.[31] This selective activation is thought to recruit a different set of co-regulator proteins to the PPREs, leading to the transcription of a subset of genes. The hypothesis is that the genes responsible for insulin sensitization can be activated without strongly upregulating the genes responsible for adverse effects.
-
Non-TZD Scaffolds: Research has expanded to identify novel chemical structures that can bind to and modulate PPARγ without the classic thiazolidinedione core.[32] This approach aims to find ligands with entirely different pharmacokinetic and side-effect profiles.
-
Pan-PPAR Agonists: These compounds are designed to activate multiple PPAR isoforms simultaneously (PPARα, γ, and δ).[31] The rationale is that combined activation can produce a more comprehensive and beneficial metabolic effect (e.g., improving both glucose control and dyslipidemia) than a selective agonist.[33]
Conclusion and Future Perspectives
The thiazolidinedione scaffold has had a remarkable journey in medicinal chemistry. From its introduction as a single-target antidiabetic agent to its current status as a versatile platform for developing therapies for cancer and neurodegeneration, its importance is undeniable. The challenges posed by the side-effect profile of the first-generation glitazones have not spelled the end for this scaffold; rather, they have catalyzed innovation. The ongoing development of selective modulators and multi-target agonists demonstrates a sophisticated, rational approach to drug design. The future of TZD-based therapeutics will likely involve leveraging this structural and mechanistic understanding to create highly targeted agents for specific patient populations, fulfilling the promise of personalized medicine. The TZD story is a powerful illustration of how a deep understanding of mechanism, SAR, and clinical limitations can drive the evolution of a drug class toward greater safety and efficacy.
References
- 1. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Five years of research on 2,4-thiazolidinediones as anticancer agents: medicinal chemistry insights (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic Actions of the Thiazolidinediones in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.vensel.org [pubs.vensel.org]
- 6. Exploration of Glitazone/Thiazolidinedione Derivatives: Molecular Design and Therapeutic Potential [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Peroxisome proliferator-activated receptor-γ agonists and diabetes: Current evidence and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sciencescholar.us [sciencescholar.us]
- 10. Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. diabetes.co.uk [diabetes.co.uk]
- 13. benchchem.com [benchchem.com]
- 14. A comprehensive review on the antidiabetic attributes of thiazolidine-4-ones: Synthetic strategies and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 16. thepharmajournal.com [thepharmajournal.com]
- 17. CN103554053A - Method for preparing 2,4-thiazolidinedione - Google Patents [patents.google.com]
- 18. scispace.com [scispace.com]
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- 20. m.youtube.com [m.youtube.com]
- 21. pharmacyjournal.info [pharmacyjournal.info]
- 22. Thiazolidinedione derivatives: emerging role in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Thiazolidinedione derivatives in cancer therapy: exploring novel mechanisms, therapeutic potentials, and future horizons in oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. [PDF] Therapeutic Actions of the Thiazolidinediones in Alzheimer's Disease | Semantic Scholar [semanticscholar.org]
- 25. The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Thiazolidinediones and their fluid-related adverse effects: facts, fiction and putative management strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Thiazolidinediones - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. Thiazolidinedione - Wikipedia [en.wikipedia.org]
- 29. droracle.ai [droracle.ai]
- 30. How safe is the use of thiazolidinediones in clinical practice? - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 32. An in-depth review of PPARγ modulators as anti-diabetes therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. mdpi.com [mdpi.com]
The Thiazolidinedione Backbone: A Propionic Acid Derivative in the Legacy of PPARγ Modulation
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Unseen Scaffolding in Drug Discovery
In the landscape of medicinal chemistry, the narrative often gravitates towards blockbuster drugs and their dramatic clinical successes or failures. However, the foundation of these discoveries rests upon a vast and intricate scaffold of precursor molecules, structural analogs, and synthetic intermediates. This guide delves into the history and scientific importance of one such molecule: 3-(2,4-dioxo-thiazolidin-3-yl)-propionic acid . While this specific compound may not have a storied history of its own, it belongs to the illustrious and impactful class of 2,4-thiazolidinediones (TZDs). Understanding its significance requires an exploration of the broader TZD class, a journey that spans from the discovery of potent insulin sensitizers to a wide array of modern therapeutic applications. This document will, therefore, situate our core topic within this essential context, providing the in-depth technical perspective required for advanced research and development.
Part 1: A Legacy of Discovery - The Rise of the Thiazolidinediones
The story of the TZDs begins in the early 1980s at Takeda Pharmaceutical Company in Japan.[1] In a quest for novel antihyperglycemic agents, researchers synthesized a series of compounds, leading to the discovery of Ciglitazone in 1982.[2] Though never commercialized due to adverse effects, Ciglitazone was the prototype of the TZD class and the first compound demonstrated to improve insulin sensitivity. This pioneering work laid the groundwork for the development of a new class of antidiabetic drugs, often referred to as "glitazones".[3][4]
The 1990s saw the introduction and subsequent approval of several TZD drugs for the treatment of type 2 diabetes, including Troglitazone (1997), Rosiglitazone (1999), and Pioglitazone (1999).[3] Troglitazone was later withdrawn from the market due to concerns of drug-induced hepatitis, a fate that highlighted the importance of subtle structural modifications in determining the safety profile of these potent compounds.[3][4] The core structure, a thiazolidine ring with two carbonyl groups at positions 2 and 4, proved to be a versatile scaffold, allowing for substitutions at the 3- and 5-positions that profoundly influence biological activity.[5] It is within this framework of molecular exploration that derivatives like this compound find their place.
Part 2: The Central Mechanism - Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)
Thiazolidinediones exert their primary therapeutic effects by acting as potent agonists for the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear receptor that plays a critical role in adipogenesis and the regulation of glucose and lipid metabolism.[6][7][8]
Signaling Pathway of TZD-Mediated PPARγ Activation
The activation of PPARγ by a TZD agonist like those derived from this compound initiates a cascade of transcriptional events. The ligand-bound PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Hormone Response Elements (PPREs) in the promoter regions of target genes. This binding event recruits a host of coactivator proteins, leading to the transcription of genes involved in insulin signaling, glucose uptake, and lipid metabolism.
References
- 1. Identification of Novel PPARγ Partial Agonists Based on Virtual Screening Strategy: In Silico and In Vitro Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic Acid as a Potential Polypharmacological Agent [mdpi.com]
- 3. Design, Synthesis, and Characterization of Novel Thiazolidine-2,4-Dione-Acridine Hybrids as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thiazolidinedione Derivatives: In Silico, In Vitro, In Vivo, Antioxidant and Anti-Diabetic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological potential of thiazolidinedione derivatives of synthetic origin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting PPAR-γ to design and synthesize antidiabetic thiazolidines - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 3-(2,4-dioxo-thiazolidin-3-yl)-propionic acid in Cell Culture
Introduction: Understanding 3-(2,4-dioxo-thiazolidin-3-yl)-propionic acid
This compound is a member of the thiazolidinedione (TZD) class of synthetic compounds. Structurally, it features a thiazolidinedione heterocyclic ring, which is the pharmacophore responsible for the biological activity of this class of molecules. TZDs are well-established as potent and selective agonists of the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ)[1]. PPAR-γ is a ligand-activated transcription factor belonging to the nuclear receptor superfamily and is a master regulator of adipogenesis, the process of preadipocyte differentiation into mature, lipid-storing adipocytes[2][3].
The activation of PPAR-γ by a ligand like this compound initiates a cascade of genomic events that drive the adipogenic program. This makes the compound a valuable tool for in vitro studies of fat cell development, insulin sensitivity, and metabolic diseases. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in cell culture, with a primary focus on inducing adipocyte differentiation.
Mechanism of Action: The PPAR-γ Signaling Pathway
The primary molecular target of this compound is PPAR-γ. Upon entering the cell, the compound binds to the ligand-binding domain of PPAR-γ. This binding event induces a conformational change in the receptor, leading to the dissociation of corepressors and the recruitment of coactivator proteins. The activated PPAR-γ then forms a heterodimer with the Retinoid X Receptor (RXR). This PPAR-γ/RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. This binding initiates the transcription of genes involved in adipogenesis, lipid metabolism, and insulin signaling. Key target genes upregulated by PPAR-γ activation include Fatty Acid Binding Protein 4 (FABP4), Cluster of Differentiation 36 (CD36), and Adiponectin (ADIPOQ).
Caption: PPAR-γ signaling pathway activation by this compound.
Practical Considerations for Cell Culture Applications
Reagent Preparation and Storage
1. Reconstitution of this compound:
-
Solvent Selection: This compound is typically soluble in organic solvents such as dimethyl sulfoxide (DMSO).
-
Stock Solution Preparation: To prepare a high-concentration stock solution (e.g., 10 mM or 100 mM), dissolve the powdered compound in sterile DMSO. For example, to make a 10 mM stock solution of a compound with a molecular weight of 189.19 g/mol , dissolve 1.8919 mg in 1 mL of DMSO. Gently vortex to ensure complete dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Important Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤0.1% v/v) to minimize solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Determining Optimal Working Concentration
The optimal working concentration of this compound can vary depending on the cell line and the specific experimental endpoint. Therefore, it is crucial to perform a dose-response experiment to determine the optimal concentration for your system.
Protocol: Cytotoxicity Assessment using MTT Assay
This protocol allows for the determination of the concentration range that is non-toxic to the cells.
-
Cell Seeding: Seed your target cells (e.g., 3T3-L1 preadipocytes) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in your cell culture medium. A typical starting range could be from 0.1 µM to 100 µM.
-
Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and an untreated control. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. This will help you determine the non-toxic concentration range for subsequent experiments.
| Parameter | Recommendation |
| Starting Concentration Range | 0.1 µM - 100 µM |
| Incubation Time | 24 - 72 hours |
| Assay | MTT, MTS, or similar viability assays |
Experimental Protocols
Protocol 1: In Vitro Adipocyte Differentiation of 3T3-L1 Preadipocytes
This protocol describes the standard method for inducing the differentiation of 3T3-L1 preadipocytes into mature adipocytes using a differentiation cocktail containing this compound.
Materials:
-
3T3-L1 preadipocytes
-
Growth Medium: DMEM with 10% Bovine Calf Serum
-
Differentiation Medium (MDI): DMEM with 10% Fetal Bovine Serum (FBS), 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.
-
This compound stock solution (in DMSO)
-
Insulin Medium: DMEM with 10% FBS and 10 µg/mL insulin.
Procedure:
-
Cell Seeding: Plate 3T3-L1 preadipocytes in a suitable culture vessel (e.g., 6-well plate) and culture in Growth Medium until they reach 100% confluence.
-
Contact Inhibition: Maintain the cells at confluence for an additional 2 days to ensure growth arrest. This is designated as Day 0.
-
Initiation of Differentiation (Day 0): Replace the Growth Medium with Differentiation Medium (MDI) supplemented with the desired concentration of this compound (e.g., a starting concentration of 10 µM, based on data for other TZDs like pioglitazone).
-
Incubation (Day 2): After 2 days of incubation, remove the differentiation medium and replace it with Insulin Medium, also supplemented with this compound at the same concentration.
-
Maturation (Day 4 onwards): Replace the medium with fresh Insulin Medium (with the TZD) every 2 days.
-
Assessment of Differentiation: Adipocyte differentiation, characterized by the accumulation of lipid droplets, should be visible by day 5-7 and mature by day 8-10.
References
- 1. 3T3-L1 adipocyte apoptosis induced by thiazolidinediones is peroxisome proliferator-activated receptor-gamma-dependent and mediated by the caspase-3-dependent apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of Three Thiazolidinediones on Metabolic Regulation and Cold-Induced Thermogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Absence of an adipogenic effect of rosiglitazone on mature 3T3-L1 adipocytes: increase of lipid catabolism and reduction of adipokine expression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Framework for Efficacy Testing of 3-(2,4-dioxo-thiazolidin-3-yl)-propionic acid
Introduction: The Scientific Rationale
The thiazolidinedione (TZD) class of compounds has been a cornerstone in the management of type 2 diabetes mellitus (T2DM).[1][2] Drugs like Rosiglitazone and Pioglitazone exert their therapeutic effects primarily by acting as potent and selective agonists for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear hormone receptor.[3][4] Activation of PPARγ in key metabolic tissues, such as adipose tissue, skeletal muscle, and the liver, regulates the transcription of a suite of genes involved in glucose and lipid metabolism, ultimately improving insulin sensitivity.[3][4][5]
3-(2,4-dioxo-thiazolidin-3-yl)-propionic acid contains the characteristic thiazolidinedione heterocyclic scaffold, strongly suggesting it functions as a PPARγ agonist.[6] Therefore, the primary objective of this experimental framework is to systematically validate this hypothesis and evaluate the compound's potential as an insulin-sensitizing agent for the treatment of T2DM. This guide provides a comprehensive, multi-stage testing strategy, beginning with fundamental in vitro characterization to confirm the mechanism of action and progressing to a robust in vivo efficacy study in a gold-standard animal model of T2DM.
Part 1: Overall Experimental Workflow
The proposed research plan is a sequential, stage-gated process. Each phase is designed to answer critical questions about the compound's activity, potency, and therapeutic potential. A positive outcome at the in vitro stage provides the necessary justification to proceed to the more complex and resource-intensive in vivo studies.
Caption: High-level workflow for efficacy testing.
Part 2: In Vitro Characterization - Mechanism of Action
The initial phase focuses on confirming that this compound directly engages and activates its putative target, PPARγ, in a controlled cellular environment.
Target Engagement: PPARγ Binding & Activation
Rationale: The foundational hypothesis is that the test compound binds to and activates PPARγ. A competitive binding assay will confirm direct physical interaction, while a reporter assay will measure the functional consequence of that binding—the activation of gene transcription.[7]
Key Experiments:
-
Competitive Ligand Binding Assay: This assay determines the compound's ability to displace a high-affinity radiolabeled or fluorescently-labeled PPARγ ligand from the receptor's ligand-binding domain (LBD). The output is typically an IC50 value, which can be converted to a binding affinity constant (Ki).
-
PPARγ Transactivation (Reporter) Assay: This is a cell-based assay where cells are engineered to express two components: the PPARγ receptor and a reporter gene (e.g., luciferase) linked to a PPARγ-responsive DNA element (PPRE).[8][9][10] Upon activation by a ligand like the test compound, PPARγ drives the expression of luciferase, producing a measurable light signal. This provides a quantitative measure of the compound's agonist activity (EC50).
Cellular Activity: Target Gene Expression & Functional Outcomes
Rationale: PPARγ activation leads to the altered expression of specific target genes that mediate the physiological response.[5][11] We must confirm that the test compound induces these genes in a relevant cell type (adipocytes) and that this translates into a therapeutically relevant functional outcome, such as enhanced glucose uptake.[12]
Key Experiments:
-
Adipocyte Differentiation & qPCR: Mouse 3T3-L1 preadipocytes will be differentiated into mature adipocytes.[12] These cells will then be treated with the test compound. RNA will be extracted and quantitative PCR (qPCR) will be used to measure the expression of known PPARγ target genes.[11][13][14]
-
Insulin-Stimulated Glucose Uptake Assay: Differentiated 3T3-L1 adipocytes will be treated with the test compound, followed by stimulation with insulin. The rate of glucose uptake will be measured using a labeled glucose analog, such as 2-deoxyglucose (2-DG) or a fluorescent version like 2-NBDG.[12][15][16] An effective compound will enhance the effect of insulin.
-
Anti-Inflammatory Activity Assay (Optional but Recommended): TZDs are known to have anti-inflammatory properties.[1][5] To test this, a macrophage cell line (e.g., RAW 264.7 or THP-1) can be stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, measured by the secretion of cytokines like TNF-α.[17][18] The ability of the test compound to suppress this secretion can be quantified via ELISA or similar immunoassay.
| In Vitro Experiment | Cell Line | Primary Endpoint | Positive Control | Purpose |
| PPARγ Reporter Assay | HEK293 (Transfected) | Luciferase Signal (EC50) | Rosiglitazone | Confirms functional receptor activation[19] |
| Target Gene qPCR | 3T3-L1 Adipocytes | Fold-change in mRNA | Rosiglitazone | Validates downstream gene regulation[13][20] |
| Glucose Uptake | 3T3-L1 Adipocytes | 2-DG Uptake Rate | Rosiglitazone | Measures insulin-sensitizing effect[12][16] |
| Cytotoxicity Assay | 3T3-L1 / HepG2 | Cell Viability (CC50) | Doxorubicin | Determines cellular safety margin |
| Anti-Inflammatory Assay | RAW 264.7 | TNF-α Secretion (IC50) | Dexamethasone | Assesses secondary therapeutic potential[5] |
Part 3: In Vivo Efficacy - A Model of Type 2 Diabetes
Upon successful in vitro validation, the compound's efficacy is tested in a whole-animal system that recapitulates key aspects of human T2DM.
Animal Model Selection: The db/db Mouse
Rationale: The db/db mouse is a widely used and well-characterized model for T2DM research.[21][22] These mice have a spontaneous mutation in the leptin receptor, leading to hyperphagia, morbid obesity, insulin resistance, and sustained hyperglycemia that develops around 8 weeks of age.[23][24] This model is highly responsive to TZD treatment, making it ideal for evaluating the efficacy of a novel PPARγ agonist.[25]
Study Design and Key Efficacy Endpoints
Rationale: A chronic dosing study is required to assess the compound's ability to produce a sustained improvement in glycemic control. The study will include a vehicle control, a positive control (Rosiglitazone), and multiple dose levels of the test compound to establish a dose-response relationship.
Caption: In vivo experimental design for db/db mice.
Key Efficacy Endpoints:
-
Fasting Blood Glucose and HbA1c: The most direct measures of glycemic control. A successful compound will significantly lower both parameters compared to the vehicle control.
-
Oral Glucose Tolerance Test (OGTT): This test measures the body's ability to clear a glucose load from the bloodstream.[26][27][28][29] Improved glucose tolerance, indicated by a lower area under the curve (AUC), is a key sign of enhanced insulin sensitivity.
-
Insulin Tolerance Test (ITT): This test directly assesses insulin sensitivity by measuring the rate of glucose disposal in response to an injection of insulin.[30][31][32][33] A more rapid and profound drop in blood glucose indicates improved insulin sensitivity.
-
Serum Parameters: At termination, blood will be analyzed for insulin (to assess hyperinsulinemia), triglycerides, and cholesterol levels.
-
Histopathology: Tissues such as the liver, adipose, and pancreas will be examined to assess changes in fat accumulation (steatosis), adipocyte morphology, and islet health.
| In Vivo Parameter | Measurement Frequency | Purpose |
| Body Weight | Weekly | To monitor general health and effects on obesity |
| Fasting Blood Glucose | Weekly | To track changes in baseline glycemic control |
| Oral Glucose Tolerance Test (OGTT) | Mid-study (e.g., Week 4) | To assess improvements in glucose disposal[34] |
| Insulin Tolerance Test (ITT) | Mid-study (e.g., Week 5) | To directly measure changes in insulin sensitivity[35] |
| HbA1c | Terminal | To measure long-term glycemic control |
| Serum Lipids & Insulin | Terminal | To assess effects on dyslipidemia and hyperinsulinemia |
Part 4: Detailed Experimental Protocols
Protocol 1: PPARγ Transactivation (Reporter) Assay
-
Cell Plating: Seed PPARγ reporter cells (e.g., INDIGO Biosciences, #IB00101) in a 96-well white, clear-bottom plate at the recommended density and allow them to recover for several hours.[36]
-
Compound Preparation: Perform a serial dilution of this compound and the positive control (Rosiglitazone) in the appropriate assay medium.[19] Include a vehicle-only control (e.g., 0.1% DMSO).
-
Cell Treatment: Remove the cell recovery medium and add the prepared compound dilutions to the wells.
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a CO2 incubator.
-
Signal Detection: Add a luciferase detection reagent (e.g., Promega Bright-Glo™) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic curve to determine the EC50 value.
Protocol 2: 3T3-L1 Adipocyte Glucose Uptake Assay
-
Cell Culture: Differentiate 3T3-L1 preadipocytes into mature adipocytes over 8-12 days using a standard differentiation cocktail (containing IBMX, dexamethasone, and insulin).[12]
-
Treatment: Treat the differentiated adipocytes with various concentrations of the test compound or Rosiglitazone for 24-48 hours.
-
Starvation: Wash the cells and incubate in a serum-free, low-glucose medium for 2-4 hours.[12]
-
Insulin Stimulation: Add insulin (e.g., 100 nM) to the appropriate wells and incubate for 30 minutes at 37°C.[12]
-
Glucose Uptake: Add 2-deoxy-[³H]-glucose to each well and incubate for 10-20 minutes.
-
Termination: Stop the uptake by washing the cells rapidly with ice-cold PBS.
-
Lysis & Measurement: Lyse the cells and measure the incorporated radioactivity using a scintillation counter.
-
Analysis: Normalize the radioactive counts to the total protein content in each well. Compare the insulin-stimulated uptake in compound-treated cells versus vehicle-treated cells.
Protocol 3: Murine Oral Glucose Tolerance Test (OGTT)
-
Fasting: Fast the mice for 5-6 hours in the morning, ensuring free access to water.[26][28]
-
Baseline Glucose: Obtain a baseline blood sample (t=0) by making a small incision at the tip of the tail. Measure blood glucose using a handheld glucometer.[28]
-
Glucose Administration: Administer a sterile glucose solution (e.g., 2 g/kg body weight) via oral gavage.[26][27] Start a timer immediately.
-
Blood Sampling: Collect subsequent blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes post-gavage.[27][28]
-
Recovery: Return the mice to their home cages with food and water.
-
Data Analysis: Plot the blood glucose concentration over time for each group. Calculate the Area Under the Curve (AUC) for each mouse and compare the group means using an appropriate statistical test (e.g., ANOVA).
References
- 1. Rosiglitazone - Wikipedia [en.wikipedia.org]
- 2. Thiazolidinediones and PPARγ agonists: time for a reassessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rosiglitazone (Avandia) [ebmconsult.com]
- 4. ClinPGx [clinpgx.org]
- 5. Peroxisome proliferator-activated receptor-γ agonists and diabetes: Current evidence and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. caymanchem.com [caymanchem.com]
- 11. PPARγ regulates adipose triglyceride lipase in adipocytes in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. RT-qPCR Quantification of Adipogenic Marker Genes (PPARg, C/EBPa, FABP4, and CD36) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Gene expression profile of adipocyte differentiation and its regulation by peroxisome proliferator-activated receptor-gamma agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bio-protocol.org [bio-protocol.org]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. researchgate.net [researchgate.net]
- 18. Quantify TNFa secretion by THP-1-derived macrophages with an AlphaLISA assay [moleculardevices.com]
- 19. indigobiosciences.com [indigobiosciences.com]
- 20. Cell-Specific Determinants of Peroxisome Proliferator-Activated Receptor γ Function in Adipocytes and Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 21. criver.com [criver.com]
- 22. Frontiers | Animal models for type 1 and type 2 diabetes: advantages and limitations [frontiersin.org]
- 23. gubra.dk [gubra.dk]
- 24. insights.envigo.com [insights.envigo.com]
- 25. db/db Mice Exhibit Features of Human Type 2 Diabetes That Are Not Present in Weight-Matched C57BL/6J Mice Fed a Western Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 27. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 28. vmmpc.org [vmmpc.org]
- 29. Glucose Tolerance Test in Mice [bio-protocol.org]
- 30. Insulin Tolerance Test in Mouse [protocols.io]
- 31. Insulin Tolerance Test - Bridges Lab Protocols [bridgeslab.sph.umich.edu]
- 32. research-support.uq.edu.au [research-support.uq.edu.au]
- 33. mmpc.org [mmpc.org]
- 34. researchgate.net [researchgate.net]
- 35. enamine.net [enamine.net]
- 36. indigobiosciences.com [indigobiosciences.com]
Application Note & Protocols: Synthesis of 3-(2,4-dioxo-thiazolidin-3-yl)-propionic Acid Derivatives
Abstract: This document provides a comprehensive guide for the synthesis of derivatives of 3-(2,4-dioxo-thiazolidin-3-yl)-propionic acid, a key scaffold in medicinal chemistry. The thiazolidinedione (TZD) core is a privileged structure, famously utilized in antidiabetic agents, and its derivatives are widely explored for a range of therapeutic applications including anticancer, anti-inflammatory, and antimicrobial activities.[1][2][3] This guide details two primary synthetic strategies, provides step-by-step protocols for key reactions, outlines methods for structural characterization and purification, and offers insights into troubleshooting common experimental challenges. The protocols are designed for researchers, scientists, and drug development professionals aiming to construct libraries of TZD derivatives for structure-activity relationship (SAR) studies.
Introduction and Rationale
The 2,4-thiazolidinedione (TZD) heterocycle is a cornerstone of modern medicinal chemistry. Its derivatives, particularly the "glitazone" class of antidiabetic drugs, function as agonists for the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a key regulator of glucose and lipid metabolism.[4][5] The core structure consists of a five-membered ring containing sulfur and nitrogen atoms with two carbonyl groups at positions 2 and 4. The synthetic versatility of the TZD ring allows for modifications at three key positions: the nitrogen atom (N-3), the active methylene group (C-5), and the carbonyl groups.
Derivatives of this compound are of particular interest as they combine two important pharmacophoric elements: the TZD headgroup and a flexible propionic acid linker. This linker can be used to attach various functionalities, modulate pharmacokinetic properties, or interact with secondary binding pockets of a target protein. The primary goal of synthesizing these derivatives is to explore new chemical space and develop novel therapeutic agents with improved efficacy, selectivity, and reduced side effects compared to existing drugs.[4]
Overview of Synthetic Strategies
The synthesis of the target derivatives can be approached via two logical and convergent pathways. The choice of strategy often depends on the availability of starting materials and the specific nature of the desired final compound.
-
Strategy A: Initial N-Alkylation followed by C-5 Modification. This approach begins with the functionalization of the TZD nitrogen (N-3) with the propionic acid side chain, followed by the introduction of diversity at the C-5 position. This is the preferred route when a library of compounds with a constant N-3 substituent and variable C-5 groups is desired.
-
Strategy B: Initial C-5 Modification followed by N-Alkylation. In this strategy, the C-5 position of the TZD ring is first substituted, typically via a Knoevenagel condensation, followed by alkylation at the N-3 position. This route is advantageous when the starting aldehyde for the C-5 modification is more readily available or when the N-3 substituent might interfere with the C-5 reaction.
Below is a workflow diagram illustrating these two divergent-convergent strategies.
Caption: General synthetic workflows for derivatives.
Detailed Protocols and Methodologies
This section provides detailed, step-by-step protocols for the key reactions involved in synthesizing the target compounds.
Protocol 1: Synthesis of the Core Intermediate via N-Alkylation (Strategy A, Step 1)
This protocol describes the synthesis of ethyl 3-(2,4-dioxo-thiazolidin-3-yl)-propanoate. The reaction involves the nucleophilic attack of the deprotonated imide nitrogen of 2,4-thiazolidinedione on ethyl 3-bromopropionate. A mild base like triethylamine is sufficient to facilitate the reaction, offering a high-yield, one-step procedure at room temperature.[6]
Materials:
-
2,4-Thiazolidinedione (1.0 eq)
-
Ethyl 3-bromopropionate (1.1 eq)
-
Triethylamine (Et3N) (1.5 eq)
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a round-bottom flask, add 2,4-thiazolidinedione (1.0 eq) and ethyl acetate.
-
Add triethylamine (1.5 eq) to the suspension and stir at room temperature for 15 minutes.
-
Add ethyl 3-bromopropionate (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) eluent system.
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with deionized water (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel if necessary, though it is often of sufficient purity for the next step.
Protocol 2: Knoevenagel Condensation for C-5 Arylidene Derivatives (Strategy A, Step 2)
The Knoevenagel condensation is a cornerstone reaction for forming C-C bonds at the active methylene C-5 position of the TZD ring.[3][7][8] This reaction involves the base-catalyzed condensation of the TZD intermediate with an aromatic aldehyde, followed by dehydration to yield the 5-arylidene product. Piperidine is a commonly used and effective catalyst for this transformation.[9][10]
Caption: Mechanism of Knoevenagel Condensation.
Materials:
-
Ethyl 3-(2,4-dioxo-thiazolidin-3-yl)-propanoate (from Protocol 1) (1.0 eq)
-
Substituted Aromatic Aldehyde (e.g., 4-methoxybenzaldehyde) (1.0 eq)
-
Piperidine (catalytic amount, ~0.1 eq)
-
Ethanol (solvent)
-
Ice-cold water
Procedure:
-
Dissolve the TZD-propanoate intermediate (1.0 eq) and the aromatic aldehyde (1.0 eq) in ethanol in a round-bottom flask.
-
Add a catalytic amount of piperidine to the mixture.
-
Fit the flask with a condenser and reflux the reaction mixture at 80 °C for 3-5 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice-cold water with stirring.
-
The solid product will precipitate out. Collect the precipitate by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol to remove impurities.
-
Dry the product in a vacuum oven. Recrystallization from ethanol or an ethanol/water mixture can be performed for further purification if needed.[9][11]
Protocol 3: Saponification to Yield Final Propionic Acid
The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is a standard saponification reaction using a strong base like sodium hydroxide.
Materials:
-
Ethyl 5-arylidene-3-(2,4-dioxo-thiazolidin-3-yl)-propanoate (from Protocol 2) (1.0 eq)
-
Sodium Hydroxide (NaOH) (2-3 eq)
-
Ethanol/Water mixture (e.g., 1:1 v/v)
-
Hydrochloric Acid (HCl), 2N solution
Procedure:
-
Suspend the ester in an ethanol/water mixture in a round-bottom flask.
-
Add a solution of NaOH (2-3 eq in water) to the suspension.
-
Stir the mixture at room temperature or gently heat to 40-50 °C until the reaction is complete (TLC monitoring, the product acid will have a different Rf value and may streak).
-
Cool the reaction mixture in an ice bath.
-
Carefully acidify the mixture to pH 2-3 by the dropwise addition of 2N HCl. The carboxylic acid product will precipitate.
-
Collect the solid product by vacuum filtration.
-
Wash the solid thoroughly with cold water to remove any remaining salts.
-
Dry the final product under vacuum.
Characterization and Analysis
The identity and purity of all synthesized compounds must be rigorously confirmed using standard analytical techniques.[12][13][14][15]
| Technique | Purpose | Expected Observations for a Typical Final Product |
| ¹H NMR | Structural elucidation and confirmation of proton environments. | - Singlet for the vinylic proton (=CH-Ar) around 7.7-8.2 ppm.[9][15]- Multiplets for aromatic protons in the 6.8-8.0 ppm range.- Triplets for the two CH₂ groups of the propionic acid chain (~2.8 ppm and ~4.1 ppm).- A broad singlet for the carboxylic acid proton (>10 ppm), often not observed. |
| ¹³C NMR | Confirmation of the carbon skeleton. | - Signals for the two TZD carbonyls (C=O) around 165-175 ppm.[9][16]- Signal for the carboxylic acid carbonyl (>170 ppm).- Signals for the vinylic carbons (~120 ppm and ~143 ppm).- Signals corresponding to the aromatic and aliphatic carbons. |
| Mass Spectrometry (MS) | Determination of molecular weight and confirmation of molecular formula. | - A clear molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the calculated exact mass of the compound.[12][13] |
| FT-IR Spectroscopy | Identification of key functional groups. | - Strong C=O stretching bands for the TZD ring and carboxylic acid (~1670-1750 cm⁻¹).- N-H stretching (if starting material) should be absent.- Broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹). |
| Melting Point (MP) | Assessment of purity. | A sharp and reproducible melting point range indicates a high degree of purity. |
Troubleshooting and Field Insights
-
Low Yield in N-Alkylation: If the N-alkylation step (Protocol 1) is slow or gives low yields, a stronger base/solvent system like Sodium Hydride (NaH) in dry DMF can be used. However, this requires anhydrous conditions and careful handling. The triethylamine method is generally safer and sufficient for this substrate.[6]
-
Incomplete Knoevenagel Condensation: Deactivated aromatic aldehydes (those with electron-withdrawing groups) may react slower. Increasing the reaction time, temperature, or using a different solvent/catalyst system like glycine and sodium carbonate in water can be effective.[10]
-
Purification Challenges: The final carboxylic acid products can sometimes be difficult to purify via column chromatography due to their polarity. Recrystallization is often the preferred method. If the product is an oil, trituration with a non-polar solvent like hexane or ether can induce solidification.
-
Side Reactions: In the Knoevenagel condensation, prolonged heating or strongly basic conditions can sometimes lead to side reactions. It is crucial to monitor the reaction closely by TLC to stop it once the starting material is consumed.
Safety Precautions
All synthetic procedures must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, lab coats, and appropriate chemical-resistant gloves, must be worn at all times.
-
Triethylamine (Et3N): Corrosive and flammable with a strong odor. Handle with care.
-
Ethyl 3-bromopropionate: A lachrymator. Avoid inhalation and skin contact.
-
Piperidine: Toxic and flammable. Handle only in a fume hood.
-
Acids and Bases (HCl, NaOH): Corrosive. Handle with appropriate care to avoid skin and eye contact.
Consult the Safety Data Sheet (SDS) for each reagent before use.
References
- 1. researchgate.net [researchgate.net]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Synthesis of 5-arylidene-2,4-thiazolidinediones by Knoevenagel condensation catalyzed by baker's yeast - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C0NJ00691B [pubs.rsc.org]
- 4. Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,4-噻唑烷二酮 technical grade, 90% | Sigma-Aldrich [sigmaaldrich.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. Synthesis of 5-arylidene-2,4-thiazolidinediones by Knoevenagel condensation catalyzed by baker's yeast - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. Synthesis and biological evaluation of thiazolidinedione derivatives with high ligand efficiency to P. aeruginosa PhzS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Medicinal Perspective of 2,4‐Thiazolidinediones Derivatives: An Insight into Recent Advancements - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ijpbs.com [ijpbs.com]
- 16. mdpi.com [mdpi.com]
Application Notes: Investigating Metabolic Pathways with 3-(2,4-dioxo-thiazolidin-3-yl)-propionic acid
An In-Depth Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Introduction
3-(2,4-dioxo-thiazolidin-3-yl)-propionic acid belongs to the thiazolidinedione (TZD) class of compounds, a group renowned for its insulin-sensitizing effects.[1][2] Structurally, it features a thiazolidine-2,4-dione heterocyclic ring, which is the pharmacophore responsible for the biological activity of glitazone drugs used in the treatment of type 2 diabetes.[3][4] These compounds are invaluable tools in metabolic research for their ability to modulate key pathways in glucose and lipid homeostasis.[1] The primary molecular target of TZDs is the nuclear receptor Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a master regulator of adipogenesis and energy metabolism.[2][5][6]
This guide provides a comprehensive overview of the mechanism of action for this compound and detailed protocols for its application in studying insulin resistance and related metabolic processes in a laboratory setting.
Compound Profile:
| Property | Value | Source |
|---|---|---|
| CAS Number | 49629-36-9 | [7] |
| Molecular Formula | C6H7NO4S | [8] |
| Molecular Weight | 189.19 g/mol | [8][9] |
| Physical State | Solid | N/A |
| Melting Point | 189-191ºC | [8] |
| Hazard | Irritant |[8] |
Part 1: Mechanism of Action — The PPARγ Signaling Pathway
The biological effects of this compound are mediated through its function as an agonist for PPARγ.[1][2] PPARγ is a ligand-inducible transcription factor that plays a pivotal role in regulating the expression of a network of genes involved in insulin sensitivity, lipid storage, and glucose metabolism.[5][6]
The Activation Cascade:
-
Ligand Binding: In its inactive state, PPARγ resides in the nucleus, forming a complex with the Retinoid X Receptor (RXR) and corepressor proteins. The binding of a TZD agonist like this compound induces a conformational change in the PPARγ protein.
-
Coactivator Recruitment: This conformational change leads to the dissociation of corepressors and the recruitment of a suite of coactivator proteins.
-
Gene Transcription: The complete PPARγ-RXR-coactivator complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[6]
-
Metabolic Effects: The binding to PPREs initiates the transcription of genes that enhance metabolic function. Key target genes include:
-
Glucose Transporter Type 4 (GLUT4): Increases glucose uptake into muscle and adipose cells.[5]
-
Adiponectin: An adipokine that improves insulin sensitivity and has anti-inflammatory properties.[5]
-
Genes for Lipid Uptake and Storage: Promotes the storage of fatty acids in adipocytes, thereby reducing circulating lipid levels and mitigating lipotoxicity in other tissues like the liver and muscle.[6]
-
By promoting the transcription of these genes, TZD compounds effectively increase the sensitivity of adipose, muscle, and liver tissues to insulin, leading to improved glycemic control.[4]
Caption: PPARγ signaling pathway activation by a TZD agonist.
Part 2: Experimental Protocols & Workflow
To investigate the efficacy of this compound as an insulin sensitizer, a series of in vitro experiments are required. The following protocols provide a validated workflow, from establishing a cellular model of insulin resistance to quantifying the compound's biological effects.
Caption: Overall experimental workflow for assessing insulin-sensitizing effects.
Protocol 2.1: Cellular Viability Assay (MTT Assay)
Rationale: Before assessing biological activity, it is critical to determine the concentration range at which this compound is not cytotoxic. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Differentiated adipocytes (e.g., 3T3-L1) or hepatocytes (e.g., HepG2)
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (cell culture grade)
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight. For 3T3-L1 cells, differentiation into mature adipocytes must be completed first.
-
Compound Preparation: Prepare serial dilutions of the compound in culture medium, starting from a high concentration (e.g., 100 µM) down to low nanomolar concentrations. Include a vehicle control (DMSO only).
-
Treatment: Replace the medium in each well with the prepared compound dilutions. Incubate for 24-48 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Select the highest concentrations that show >90% viability for subsequent functional assays.
Protocol 2.2: In Vitro Induction of Insulin Resistance
Rationale: To test an insulin sensitizer, a model of insulin resistance is required. Chronic exposure of cells like adipocytes or hepatocytes to high levels of insulin, glucose, or pro-inflammatory cytokines can induce a state of insulin resistance, characterized by a blunted response to acute insulin stimulation.[10]
Materials:
-
Differentiated 3T3-L1 adipocytes or HepG2 cells
-
High-concentration insulin solution (e.g., 1 µM)
-
Dexamethasone (optional, often used with insulin)
-
Cell culture medium
Procedure:
-
Preparation: Culture differentiated 3T3-L1 adipocytes or HepG2 cells to confluence in 6-well or 12-well plates.
-
Induction: Treat the cells with a high concentration of insulin (e.g., 100 nM to 1 µM) for 24-48 hours.[10] This chronic exposure desensitizes the insulin signaling pathway.
-
Compound Co-treatment: In parallel, treat a set of insulin-resistant cells with various non-toxic concentrations of this compound during the final 18-24 hours of the induction period.
-
Serum Starvation: Before functional assays, wash the cells and incubate in a serum-free medium for 2-4 hours to reduce basal signaling. The cells are now ready for acute insulin stimulation to assess glucose uptake or signaling pathway activation.
Protocol 2.3: Glucose Uptake Assay (2-NBDG)
Rationale: The hallmark of improved insulin sensitivity is an increase in glucose uptake in response to insulin. This assay uses a fluorescent glucose analog, 2-NBDG, to quantify glucose transport into the cells.[11]
Materials:
-
Insulin-resistant and control cells (from Protocol 2.2)
-
Krebs-Ringer Bicarbonate (KRB) buffer
-
Insulin (for acute stimulation, e.g., 100 nM)
-
2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Preparation: After serum starvation, wash cells twice with warm KRB buffer.
-
Insulin Stimulation: Add KRB buffer containing either vehicle (basal) or a stimulating concentration of insulin (e.g., 100 nM) to the appropriate wells. Incubate for 30 minutes at 37°C.
-
2-NBDG Addition: Add 2-NBDG to each well to a final concentration of 50-100 µM. Incubate for 30-60 minutes.
-
Stop Reaction: Stop the uptake by washing the cells three times with ice-cold PBS.
-
Measurement: Lyse the cells and measure the intracellular fluorescence using a plate reader (Excitation/Emission ~485/535 nm).
-
Analysis: Compare the insulin-stimulated glucose uptake in cells treated with the compound to those without. A successful insulin sensitizer will restore the glucose uptake response in the insulin-resistant cells.
Protocol 2.4: Gene Expression Analysis (RT-qPCR)
Rationale: Since this compound acts as a PPARγ agonist, its activity can be confirmed by measuring the upregulation of known PPARγ target genes.[5]
Materials:
-
Cells treated with the compound for 18-24 hours
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix and primers for target genes (e.g., Adipoq (Adiponectin), Slc2a4 (GLUT4)) and a housekeeping gene (e.g., Actb (β-actin)).
Procedure:
-
RNA Extraction: Lyse the cells and extract total RNA according to the kit manufacturer's protocol.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA.
-
qPCR: Perform quantitative real-time PCR using specific primers for your target genes.
-
Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene. An increase in the mRNA levels of Adipoq and Slc2a4 would indicate successful PPARγ target engagement.
Part 3: Data Interpretation & Expected Outcomes
Effective application of this compound in metabolic research should yield clear, quantifiable results consistent with PPARγ activation and insulin sensitization.
Summary of Expected Outcomes:
| Assay | Endpoint Measured | Expected Result with Compound Treatment | Rationale |
| MTT Assay | Cell Viability (%) | No significant decrease at optimal doses | Establishes a non-toxic working concentration range. |
| Glucose Uptake | 2-NBDG Fluorescence | Increased insulin-stimulated glucose uptake in insulin-resistant cells | Demonstrates restoration of insulin sensitivity at the functional level.[12] |
| RT-qPCR | Relative mRNA Levels | Upregulation of Adipoq and Slc2a4 transcripts | Confirms engagement and activation of the PPARγ transcriptional pathway.[5] |
| Western Blot | Protein Levels (e.g., p-Akt) | Increased insulin-stimulated Akt phosphorylation | Shows restoration of proximal insulin signaling pathways. |
A positive result is characterized by the compound's ability to significantly reverse the insulin-resistant phenotype, bringing cellular responses closer to that of the insulin-sensitive control group. The magnitude of this effect should be dose-dependent within the non-toxic concentration range.
References
- 1. Medicinal Perspective of 2,4‐Thiazolidinediones Derivatives: An Insight into Recent Advancements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PPARγ as a metabolic regulator: insights from genomics and pharmacology | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis, Characterization, and Pharmacokinetic Studies of Thiazolidine-2,4-Dione Derivatives - ProQuest [proquest.com]
- 5. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | 49629-36-9 [amp.chemicalbook.com]
- 8. 49629-36-9 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]
- 9. 2-(2,4-Dioxo-1,3-thiazolidin-3-yl)propanoic acid | C6H7NO4S | CID 2793382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Experimental cell models of insulin resistance: overview and appraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Experimental Approaches to Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, characterization, and preclinical evaluation of new thiazolidin-4-ones substituted with p-chlorophenoxy acetic acid and clofibric acid against insulin resistance and metabolic disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-(2,4-dioxo-thiazolidin-3-yl)-propionic acid as a Molecular Probe
Introduction: Unveiling Cellular Processes with a Thiazolidinedione-Based Probe
3-(2,4-dioxo-thiazolidin-3-yl)-propionic acid belongs to the thiazolidinedione (TZD) class of heterocyclic compounds.[1][2] This scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active agents with applications ranging from antidiabetic to anti-inflammatory and anticancer therapies.[3][4][5][6] The primary and most extensively studied mechanism of action for many TZD derivatives is their function as high-affinity agonists for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a ligand-activated transcription factor that is a master regulator of adipogenesis, glucose metabolism, and inflammation.[4][7][8]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing this compound as a molecular probe to investigate PPARγ-mediated signaling pathways and other potential cellular targets. By leveraging the well-characterized activities of the TZD core, this probe can serve as a valuable tool for target validation, pathway elucidation, and screening for novel therapeutic agents.
Physicochemical Properties and Handling
A solid understanding of the probe's properties is critical for experimental design.
| Property | Value | Source |
| CAS Number | 49629-36-9 | [9][10] |
| Molecular Formula | C6H7NO4S | [9] |
| Molecular Weight | 189.19 g/mol | [9] |
| Appearance | Typically a solid | N/A |
| Melting Point | 189-191°C | [9] |
| Solubility | Soluble in DMSO and other organic solvents. Aqueous solubility is expected to be low. | General knowledge |
| Storage | Store at 2-8°C, protected from light and moisture. For long-term storage, -20°C is recommended. | General knowledge |
Note on Preparation: For cell-based assays, prepare a concentrated stock solution (e.g., 10-50 mM) in sterile DMSO. Subsequent dilutions into aqueous cell culture media should be done to ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.1%).
Core Mechanism of Action: Probing the PPARγ Signaling Pathway
The primary utility of this compound as a molecular probe stems from its predicted agonistic activity on PPARγ. The thiazolidinedione headgroup is the key pharmacophore responsible for binding to the ligand-binding pocket of PPARγ.[4][7]
The PPARγ Activation Cascade:
-
Ligand Binding: The probe enters the cell and translocates to the nucleus, where it binds to the Ligand Binding Domain (LBD) of PPARγ.
-
Heterodimerization: Upon ligand binding, PPARγ undergoes a conformational change, promoting its heterodimerization with the Retinoid X Receptor (RXR).
-
DNA Binding: The PPARγ-RXR heterodimer binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.
-
Transcriptional Regulation: This binding event recruits a complex of co-activator proteins, leading to the initiation of transcription of downstream target genes involved in metabolic and inflammatory pathways.
The following diagram illustrates this signaling pathway:
Caption: PPARγ signaling pathway activated by the molecular probe.
Experimental Protocols
These protocols provide a framework for using this compound to probe PPARγ activity. It is crucial to include appropriate controls for data integrity.
Protocol 1: In Vitro PPARγ Activation using a Luciferase Reporter Assay
This assay provides a quantitative measure of the probe's ability to activate PPARγ-mediated transcription.
Principle: A reporter plasmid containing a PPRE sequence upstream of a luciferase gene is transfected into cells. Activation of PPARγ by the probe drives luciferase expression, which is quantified by measuring luminescence.
Materials:
-
Mammalian cell line expressing PPARγ (e.g., HEK293T, HepG2)
-
PPARγ expression plasmid (if endogenous levels are low)
-
PPRE-luciferase reporter plasmid
-
Control plasmid for transfection normalization (e.g., pRL-TK expressing Renilla luciferase)
-
Transfection reagent
-
This compound
-
Positive control: Rosiglitazone or Pioglitazone
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect cells with the PPRE-luciferase reporter plasmid and the normalization control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate for 24 hours to allow for plasmid expression.
-
Probe Treatment:
-
Prepare serial dilutions of this compound (e.g., 0.01 µM to 100 µM) in cell culture medium.
-
Include a vehicle control (DMSO) and a positive control (e.g., 1 µM Rosiglitazone).
-
Replace the medium on the cells with the medium containing the different concentrations of the probe and controls.
-
-
Incubation: Incubate for another 18-24 hours.
-
Lysis and Luminescence Reading: Lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis:
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well to correct for transfection efficiency.
-
Plot the normalized luciferase activity against the probe concentration.
-
Calculate the EC50 value, which is the concentration of the probe that elicits a half-maximal response.
-
Workflow Diagram:
Caption: Workflow for the PPARγ luciferase reporter assay.
Protocol 2: Analysis of Endogenous PPARγ Target Gene Expression by qPCR
This protocol validates the probe's activity on endogenous genes regulated by PPARγ in a biologically relevant context.
Principle: PPARγ activation leads to increased transcription of target genes such as FABP4 (aP2), CD36, and AdipoQ. Quantitative real-time PCR (qPCR) is used to measure the change in mRNA levels of these genes upon treatment with the probe.
Materials:
-
Adipocyte or macrophage cell line (e.g., 3T3-L1, RAW 264.7)
-
This compound
-
Positive control (Rosiglitazone)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., FABP4, CD36) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired confluency. Treat cells with the vehicle control, the molecular probe (at its EC50 concentration determined from Protocol 1), and the positive control for a specified time (e.g., 6-24 hours).
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial kit, following the manufacturer's instructions. Quantify the RNA and assess its purity.
-
cDNA Synthesis: Reverse transcribe an equal amount of RNA from each sample into cDNA.
-
qPCR:
-
Set up qPCR reactions using a suitable master mix, cDNA template, and primers for your target and housekeeping genes.
-
Run the qPCR program on a real-time PCR instrument.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in each sample.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and then to the vehicle control.
-
Present the data as fold change in gene expression relative to the vehicle control.
-
Beyond PPARγ: Exploring Other Potential Targets
The TZD scaffold has been reported to interact with other targets, which could be explored using this probe.[3][11] These include:
-
α-Amylase and α-Glucosidase: Enzymes involved in carbohydrate digestion.[12][13] Assays for these targets typically involve measuring the enzymatic activity in the presence and absence of the probe.
-
Protein Tyrosine Phosphatase 1B (PTP1B): A negative regulator of insulin signaling.[3][7]
-
Aldose Reductase: An enzyme implicated in diabetic complications.[11]
For these applications, researchers should consult specific enzymatic assay protocols and adapt them for use with this compound.
Troubleshooting and Considerations
-
Solubility Issues: If the probe precipitates in the culture medium, try preparing the final dilutions from a more concentrated DMSO stock to lower the final aqueous concentration, or use a solubilizing agent like Pluronic F-68.
-
Cell Toxicity: Always perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range of the probe for your specific cell line.
-
Off-Target Effects: Be aware that at high concentrations, the probe may exhibit off-target effects. Use the lowest effective concentration possible and consider using a PPARγ antagonist (e.g., GW9662) to confirm that the observed effects are PPARγ-dependent.
-
Probe Specificity: While PPARγ is a primary target for many TZDs, the specificity of this compound should be empirically determined for the biological system under investigation.
Conclusion
This compound is a valuable molecular probe for investigating cellular signaling pathways, primarily those mediated by PPARγ. Its utility as a research tool is grounded in the extensive body of literature on the biological activities of thiazolidinediones. The protocols and guidelines presented here offer a robust starting point for researchers to employ this probe effectively in their studies of metabolic regulation, inflammation, and other PPARγ-related processes.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. mdpi.com [mdpi.com]
- 3. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biological potential of thiazolidinedione derivatives of synthetic origin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ijpbs.com [ijpbs.com]
- 9. 49629-36-9 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]
- 10. This compound | 49629-36-9 [amp.chemicalbook.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Thiazolidinedione Derivatives: In Silico, In Vitro, In Vivo, Antioxidant and Anti-Diabetic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of 3-(2,4-dioxo-thiazolidin-3-yl)-propionic Acid Analogs
Introduction: The Therapeutic Potential of Thiazolidinedione Analogs
The thiazolidinedione (TZD) scaffold, including 3-(2,4-dioxo-thiazolidin-3-yl)-propionic acid and its analogs, represents a privileged structure in medicinal chemistry. Molecules incorporating this heterocyclic moiety have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for therapeutic intervention in a variety of human diseases. Historically, TZDs like pioglitazone and rosiglitazone are well-known for their insulin-sensitizing effects in the treatment of type 2 diabetes, primarily through their action as agonists of Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[1][2][3] However, extensive research has revealed that the therapeutic reach of TZD analogs extends far beyond metabolic disorders.
This diverse bioactivity stems from the ability of TZD derivatives to interact with multiple biological targets. Key among these are:
-
Peroxisome Proliferator-Activated Receptor gamma (PPARγ): A nuclear receptor that is a master regulator of adipogenesis, lipid metabolism, and glucose homeostasis.[1][4]
-
Protein Tyrosine Phosphatase 1B (PTP1B): A non-receptor protein tyrosine phosphatase that acts as a key negative regulator of the insulin and leptin signaling pathways.[5][6][7] Its inhibition is a validated strategy for the treatment of diabetes and obesity.
-
Aldose Reductase (ALR2): The rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol.[8][9] Under hyperglycemic conditions, hyperactivity of this pathway is strongly implicated in the pathogenesis of diabetic complications such as neuropathy, retinopathy, and nephropathy.[10][11]
The polypharmacological nature of TZD analogs necessitates a robust and multifaceted screening strategy to identify and characterize novel compounds with desired activity and selectivity profiles. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of high-throughput screening (HTS) assays for the discovery and characterization of this compound analogs targeting PTP1B, ALR2, and PPARγ. The protocols herein are designed to be robust, scalable, and self-validating, providing a solid foundation for a successful drug discovery campaign.
Section 1: Strategic Overview of the HTS Campaign
A successful HTS campaign for TZD analogs requires a well-defined workflow that progresses from primary screening to hit confirmation and downstream characterization. The choice of assay format is critical and should be guided by the nature of the target and the desired throughput.
Diagram 1: HTS Workflow for TZD Analogs
Caption: A strategic workflow for the discovery of TZD analog modulators.
Section 2: High-Throughput Screening for PTP1B Inhibitors
Mechanistic Rationale
PTP1B is a key negative regulator of the insulin signaling pathway. It dephosphorylates the activated insulin receptor and its substrates, thereby attenuating the downstream signaling cascade that leads to glucose uptake.[5][6][7] Inhibition of PTP1B is therefore a promising therapeutic strategy to enhance insulin sensitivity.
Diagram 2: PTP1B in Insulin Signaling
Caption: PTP1B negatively regulates the insulin signaling pathway.
Assay Principle: Fluorescence-Based Detection
A robust and sensitive method for screening PTP1B inhibitors involves the use of a fluorogenic substrate, 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP). DiFMUP is non-fluorescent until it is dephosphorylated by PTP1B to produce the highly fluorescent product, 6,8-difluoro-4-methylumbelliferone (DiFMU).[12] The rate of increase in fluorescence is directly proportional to the PTP1B activity. Inhibitors of PTP1B will therefore cause a decrease in the rate of fluorescence generation.
Detailed HTS Protocol for PTP1B Inhibition
This protocol is designed for a 384-well plate format.
Reagents and Materials:
| Reagent | Stock Concentration | Final Concentration | Vendor Example |
| Recombinant Human PTP1B | 1 µg/µL | 0.5 nM | Abcam (ab51277) |
| DiFMUP | 10 mM in DMSO | 25 µM | Thermo Fisher |
| Assay Buffer | 5X | 1X | See below |
| TZD Analog Library | 10 mM in DMSO | 10 µM | In-house/Commercial |
| Positive Control (Suramin) | 10 mM in DMSO | 10 µM | Sigma-Aldrich |
| 384-well black, low-volume plates | - | - | Greiner Bio-One |
Assay Buffer (1X): 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, 0.01% Tween-20.
Protocol Steps:
-
Compound Plating: Using an acoustic liquid handler (e.g., Echo 555), dispense 50 nL of the TZD analog library, positive control, or DMSO (negative control) into the appropriate wells of a 384-well plate.
-
Enzyme Preparation and Addition: Prepare a 2X working solution of PTP1B (1 nM) in assay buffer. Add 12.5 µL of this solution to each well containing the compounds.
-
Pre-incubation: Incubate the plate at room temperature for 20 minutes to allow the compounds to interact with the enzyme.
-
Substrate Preparation and Reaction Initiation: Prepare a 2X working solution of DiFMUP (50 µM) in assay buffer. To initiate the reaction, add 12.5 µL of the DiFMUP solution to each well. The final reaction volume is 25 µL.
-
Kinetic Reading: Immediately place the plate in a fluorescence microplate reader (e.g., BMG PHERAstar) and measure the fluorescence intensity (Excitation: 355 nm, Emission: 460 nm) every 60 seconds for 15-30 minutes at room temperature.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Normalize the data to the controls:
-
% Inhibition = 100 * (1 - (Ratecompound - Rateneg_ctrl) / (Ratepos_ctrl - Rateneg_ctrl))
-
-
Identify hits based on a predefined inhibition threshold (e.g., >50% inhibition or 3 standard deviations from the mean of the negative controls).
-
Assay Validation and Quality Control
A robust HTS assay should have a Z'-factor between 0.5 and 1.0.[13][14] The Z'-factor is a measure of the statistical effect size and is calculated as follows:
Z' = 1 - (3 * (SDpos_ctrl + SDneg_ctrl)) / |Meanpos_ctrl - Meanneg_ctrl|
Where SD is the standard deviation and Mean is the average of the positive and negative controls.
Section 3: High-Throughput Screening for Aldose Reductase (ALR2) Inhibitors
Mechanistic Rationale
In hyperglycemic conditions, the polyol pathway becomes hyperactive, leading to the accumulation of sorbitol and fructose in tissues. This process consumes NADPH, leading to oxidative stress, and the accumulation of sorbitol causes osmotic stress, both of which contribute to diabetic complications.[8][9][15] Inhibiting ALR2, the first and rate-limiting enzyme in this pathway, is a key strategy to prevent these detrimental effects.[10]
Diagram 3: The Polyol Pathway and Diabetic Complications
Caption: ALR2 is the rate-limiting enzyme in the polyol pathway.
Assay Principle: Absorbance-Based Detection
The activity of ALR2 can be monitored by measuring the decrease in absorbance at 340 nm due to the oxidation of NADPH to NADP+.[16] This is a direct and robust method for determining enzyme activity. Inhibitors of ALR2 will slow down the rate of NADPH consumption, resulting in a smaller decrease in absorbance over time.
Detailed HTS Protocol for ALR2 Inhibition
This protocol is designed for a 96-well UV-transparent plate format.
Reagents and Materials:
| Reagent | Stock Concentration | Final Concentration | Vendor Example |
| Recombinant Human ALR2 | 1 mg/mL | 50 ng/well | BMR Service |
| DL-Glyceraldehyde | 100 mM in water | 10 mM | Sigma-Aldrich |
| NADPH | 20 mM in water | 0.1 mM | Sigma-Aldrich |
| Assay Buffer | 1X | 1X | See below |
| TZD Analog Library | 10 mM in DMSO | 10 µM | In-house/Commercial |
| Positive Control (Epalrestat) | 10 mM in DMSO | 1 µM | MedChemExpress |
| 96-well clear, UV-transparent plates | - | - | Corning |
Assay Buffer (1X): 0.1 M potassium phosphate (pH 6.2).
Protocol Steps:
-
Compound Plating: Add 2 µL of the TZD analog library, positive control, or DMSO (negative control) to the appropriate wells of a 96-well plate.
-
Reagent Preparation: Prepare a master mix containing assay buffer, DL-Glyceraldehyde, and NADPH.
-
Enzyme Addition: Add 90 µL of a freshly prepared diluted ALR2 solution in assay buffer to each well.
-
Reaction Initiation: Add 108 µL of the master mix to each well to start the reaction. The final volume is 200 µL.
-
Kinetic Reading: Immediately place the plate in a UV-Vis microplate reader and measure the absorbance at 340 nm in kinetic mode for 30-60 minutes at 37°C.
-
Data Analysis:
-
Calculate the rate of NADPH consumption (decrease in A340 per minute) for each well.
-
Normalize the data to controls to determine the percent inhibition.
-
Identify hits based on a predefined inhibition threshold.
-
Section 4: High-Throughput Screening for PPARγ Modulators
Mechanistic Rationale
PPARγ is a ligand-activated transcription factor that forms a heterodimer with the Retinoid X Receptor (RXR).[1][4] Upon ligand binding, the PPARγ-RXR complex undergoes a conformational change, leading to the recruitment of coactivators and the transcription of target genes involved in glucose and lipid metabolism.[17] Identifying novel agonists of PPARγ is a key objective in the development of new insulin sensitizers.
Diagram 4: PPARγ Signaling Pathway
Caption: Ligand activation of PPARγ leads to target gene transcription.
Assay Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
A TR-FRET competitive binding assay is a highly sensitive and robust method for screening PPARγ ligands in a high-throughput format.[17][18] The assay measures the displacement of a fluorescently labeled PPARγ ligand (tracer) from the PPARγ ligand-binding domain (LBD) by a test compound. The PPARγ-LBD is tagged (e.g., with GST) and is detected by a terbium-labeled antibody. When the tracer is bound to the LBD, FRET occurs between the terbium donor and the fluorescent tracer acceptor. A test compound that binds to the LBD will displace the tracer, leading to a decrease in the FRET signal.[19]
Detailed HTS Protocol for PPARγ Competitive Binding
This protocol is adapted from commercially available kits (e.g., LanthaScreen™ TR-FRET PPAR gamma Competitive Binding Assay Kit) and is designed for a 384-well plate format.[17]
Reagents and Materials:
| Reagent | Stock Concentration | Final Concentration | Vendor Example |
| GST-PPARγ-LBD | As per kit | As per kit | Thermo Fisher |
| Tb-anti-GST Antibody | As per kit | As per kit | Thermo Fisher |
| Fluormone™ Pan-PPAR Green Tracer | As per kit | As per kit | Thermo Fisher |
| TR-FRET Dilution Buffer | As per kit | 1X | Thermo Fisher |
| TZD Analog Library | 10 mM in DMSO | 10 µM | In-house/Commercial |
| Positive Control (Rosiglitazone) | 10 mM in DMSO | 1 µM | Cayman Chemical |
| 384-well black polypropylene plates | - | - | Corning |
Protocol Steps:
-
Compound Plating: Dispense 50 nL of the TZD analog library, positive control, or DMSO (negative control) into the appropriate wells of a 384-well plate.
-
Tracer Addition: Add 10 µL of the 2X Fluormone™ Pan-PPAR Green tracer solution to all wells.
-
Protein-Antibody Mix Addition: Prepare a 2X mixture of GST-PPARγ-LBD and Tb-anti-GST antibody in TR-FRET dilution buffer. Add 10 µL of this mixture to each well. The final volume is 20 µL.
-
Incubation: Incubate the plate at room temperature for at least 1 hour, protected from light.
-
TR-FRET Reading: Read the plate using a TR-FRET compatible microplate reader.
-
Excitation: 340 nm
-
Emission 1 (Terbium): 495 nm
-
Emission 2 (FRET): 520 nm
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Emission 520 nm / Emission 495 nm) for each well.
-
Normalize the data to controls to determine the percent displacement.
-
Identify hits based on a predefined displacement threshold.
-
Section 5: Managing Assay Interference and Ensuring Data Integrity
A critical aspect of any HTS campaign is the identification and mitigation of assay artifacts. False positives can arise from various sources, and it is essential to implement a robust counterscreening strategy.
Common Sources of Assay Interference:
| Interference Type | Description | Mitigation Strategy |
| Compound Autofluorescence | The test compound fluoresces at the same wavelengths as the assay's detection system, leading to a false positive signal.[20][21][22] | Pre-read plates after compound addition but before adding detection reagents. Exclude compounds with high intrinsic fluorescence. |
| Fluorescence Quenching | The test compound absorbs the excitation or emission light of the fluorophore, leading to a false negative signal.[21][22] | Perform a quenching counterscreen with the fluorophore and test compound in the absence of the enzyme. |
| Compound Aggregation | At high concentrations, some compounds form aggregates that can non-specifically inhibit enzymes. | Re-test hits in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). True inhibitors should retain their activity. |
| Luciferase Inhibition | For cell-based reporter assays that use luciferase, some compounds can directly inhibit the luciferase enzyme. | Run a counterscreen with recombinant luciferase and the test compounds. |
Best Practices for Compound Library Management:
-
Purity and Integrity: Ensure that the compound library is of high purity (>95%) and that the compounds are stable in the storage solvent (typically DMSO).[23]
-
Storage: Store compound libraries at -20°C or -80°C in a desiccated environment to prevent degradation and water absorption.[24]
-
Plate Management: Use appropriate plate sealing to prevent evaporation and contamination. For repeated use, consider creating daughter plates to minimize freeze-thaw cycles of the master plates.
Conclusion
The high-throughput screening assays detailed in this guide provide a robust framework for the identification and characterization of novel this compound analogs targeting PTP1B, ALR2, and PPARγ. By understanding the mechanistic basis of each assay, implementing rigorous validation and quality control measures, and proactively addressing potential sources of interference, researchers can significantly enhance the probability of success in their drug discovery endeavors. The subsequent hit-to-lead optimization, guided by the initial screening data, will be crucial in developing the next generation of therapeutics for metabolic and other related diseases.
References
- 1. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI - PPARγ and human metabolic disease [jci.org]
- 3. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. PPARγ: A Molecular Link between systemic metabolic disease and benign prostate hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. PTP1B: a double agent in metabolism and oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. The Role of Aldose Reductase in Polyol Pathway: An Emerging Pharmacological Target in Diabetic Complications and Associated Morbidities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Aldose reductase inhibitors and diabetic complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Development of a Robust High-Throughput Screening Platform for Inhibitors of the Striatal-Enriched Tyrosine Phosphatase (STEP) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 14. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 15. ahajournals.org [ahajournals.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. TR-FRET PPAR gamma Competitive Binding Assay Kit, goat | Creative BioMart – Assay Kit [creativebiomart.net]
- 19. TR-FRET PPAR gamma Competitive Binding Assay Kit, goat - Creative BioMart [creativebiomart.net]
- 20. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. curiaglobal.com [curiaglobal.com]
- 24. lifesciences.danaher.com [lifesciences.danaher.com]
Application Notes and Protocols for Studying the Effects of 3-(2,4-dioxo-thiazolidin-3-yl)-propionic acid Using Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Therapeutic Potential of 3-(2,4-dioxo-thiazolidin-3-yl)-propionic acid
This compound and its derivatives belong to the thiazolidinedione (TZD) class of compounds, which are renowned for their activity as agonists of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). PPARγ is a nuclear receptor that plays a pivotal role in the regulation of glucose and lipid metabolism. Activation of PPARγ enhances insulin sensitivity, making it a key therapeutic target for type 2 diabetes mellitus (T2DM). Beyond glycemic control, PPARγ activation has been linked to anti-inflammatory effects, offering potential benefits in related metabolic complications such as non-alcoholic steatohepatitis (NASH) and diabetic nephropathy.
These application notes provide a comprehensive guide for researchers to design and execute preclinical in vivo studies to evaluate the therapeutic efficacy of this compound. The protocols outlined herein are designed to be robust and self-validating, incorporating key experimental details and explaining the scientific rationale behind the methodological choices.
I. Rationale for Animal Model Selection
The choice of an appropriate animal model is critical for obtaining clinically relevant data. The primary considerations for selecting a model to study a PPARγ agonist like this compound are the faithful recapitulation of the human disease pathophysiology, particularly insulin resistance and hyperglycemia.
Recommended Animal Models:
| Animal Model | Type | Key Characteristics | Primary Application | Justification |
| db/db Mouse | Genetic (Leptin receptor mutation) | Severe obesity, hyperglycemia, insulin resistance, hyperlipidemia. | Efficacy studies for anti-diabetic agents. | This model closely mimics many features of human T2DM and is highly sensitive to the insulin-sensitizing effects of PPARγ agonists. |
| Zucker Diabetic Fatty (ZDF) Rat | Genetic (Leptin receptor mutation) | Obesity, hyperglycemia, insulin resistance, progresses to beta-cell failure. | Long-term efficacy and diabetic complications studies. | The progressive nature of the disease in ZDF rats allows for the evaluation of the compound's ability to preserve pancreatic beta-cell function. |
| Diet-Induced Obesity (DIO) Mouse/Rat | Induced | Obesity, mild to moderate hyperglycemia, insulin resistance, dyslipidemia. | Screening and mechanistic studies. | This model reflects the more common etiology of human T2DM driven by lifestyle and diet. It is useful for assessing the compound's effects on preventing or reversing diet-induced metabolic dysfunction. |
| Streptozotocin (STZ)-Induced Diabetic Mouse/Rat | Chemically-Induced (Beta-cell toxin) | Hyperglycemia due to insulin deficiency. | Primarily for Type 1 diabetes, but can be combined with a high-fat diet to model insulin resistance with beta-cell dysfunction. | Useful for dissecting the insulin-sensitizing effects of the compound from its effects on insulin secretion. |
Expert Insight: For initial efficacy screening of a novel PPARγ agonist, the db/db mouse is often the model of choice due to its robust and well-characterized diabetic phenotype. For studies investigating the prevention of T2DM or the impact on obesity-related insulin resistance, the DIO model provides a more physiologically relevant context.
II. Experimental Design and Workflow
A well-structured experimental workflow is essential for generating reproducible and interpretable data. The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of this compound.
Caption: Experimental workflow for in vivo efficacy testing.
III. Detailed Protocols
The following protocols provide step-by-step guidance for key procedures. It is imperative that all animal procedures are performed in accordance with institutional and national guidelines for animal welfare.
Protocol 1: Preparation and Administration of this compound
Rationale: The formulation and route of administration are critical for ensuring consistent bioavailability of the test compound. Oral gavage is a common and reliable method for administering compounds to rodents in preclinical studies.
Materials:
-
This compound (ensure purity and characterization)
-
Vehicle (e.g., 0.5% carboxymethylcellulose [CMC] in sterile water)
-
Mortar and pestle or homogenizer
-
Analytical balance
-
Sterile water
-
Oral gavage needles (appropriate size for the animal)[1]
-
Syringes
Procedure:
-
Dose Calculation: Based on literature for similar TZD compounds, a starting dose range of 10-100 mg/kg body weight is recommended for initial dose-response studies. The final concentration of the dosing solution should be calculated to deliver the desired dose in a volume of 5-10 mL/kg for mice and rats.[2]
-
Formulation:
-
Accurately weigh the required amount of this compound.
-
If the compound is not readily soluble, create a homogenous suspension in the vehicle. This can be achieved by grinding the compound to a fine powder with a mortar and pestle and then gradually adding the vehicle while triturating to form a smooth suspension. A homogenizer can also be used.
-
Ensure the suspension is uniformly mixed before each administration.
-
-
Administration (Oral Gavage):
-
Gently restrain the animal. For mice, this can be done by scruffing the neck to immobilize the head.[3][4]
-
Measure the distance from the tip of the animal's nose to the last rib to determine the appropriate insertion depth of the gavage needle. Mark this length on the needle.[1]
-
Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus. The animal should swallow the tube. Do not force the needle. [2][3]
-
Once the needle is at the predetermined depth, slowly administer the compound suspension.
-
Gently withdraw the needle and return the animal to its cage.
-
Observe the animal for any signs of distress immediately after dosing.
-
Protocol 2: Blood Glucose Monitoring
Rationale: Regular monitoring of blood glucose levels is the primary indicator of the anti-hyperglycemic efficacy of the test compound.
Materials:
-
Glucometer and glucose test strips
-
Lancets or sterile needles
-
Gauze pads
-
Restraining device (optional)
Procedure:
-
Gently restrain the animal.[5]
-
Warm the tail using a heat lamp or warm water to promote blood flow.
-
Make a small nick at the tip of the tail using a sterile lancet or needle.[5]
-
Gently "milk" the tail to obtain a small drop of blood.
-
Apply the blood drop to the glucose test strip and record the reading from the glucometer.[6]
-
Apply gentle pressure to the tail with a gauze pad to stop the bleeding.
-
Return the animal to its cage.
Protocol 3: Oral Glucose Tolerance Test (OGTT)
Rationale: The OGTT assesses the animal's ability to clear a glucose load from the bloodstream, providing a measure of overall glucose homeostasis and insulin sensitivity.[7]
Materials:
-
Glucose solution (e.g., 20% D-glucose in sterile water)
-
Oral gavage needles and syringes
-
Glucometer and test strips
Procedure:
-
Fast the animals for 6 hours with free access to water.[8][9]
-
At time 0, take a baseline blood glucose measurement as described in Protocol 2.
-
Administer a glucose solution (typically 2 g/kg body weight) via oral gavage.[8]
-
Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.[9]
-
Plot the blood glucose levels over time to determine the glucose excursion curve.
Protocol 4: Insulin Tolerance Test (ITT)
Rationale: The ITT directly measures the animal's sensitivity to insulin by assessing the rate of glucose clearance following an exogenous insulin challenge.[10][11]
Materials:
-
Human regular insulin
-
Sterile saline
-
Syringes with fine-gauge needles (e.g., 28-30G)
-
Glucometer and test strips
Procedure:
-
Fast the animals for 4-6 hours with free access to water.[10]
-
At time 0, take a baseline blood glucose measurement.
-
Administer human regular insulin (typically 0.75-1.0 U/kg body weight) via intraperitoneal (IP) injection.[12] The injection should be made into the lower right quadrant of the abdomen.[13][14]
-
Measure blood glucose at 15, 30, 45, and 60 minutes post-insulin injection.[12]
-
Plot the percentage decrease in blood glucose from baseline over time.
IV. Endpoint Analysis
A comprehensive evaluation of the effects of this compound requires a multi-faceted approach to endpoint analysis.
A. Serum Biomarker Analysis
At the termination of the study, collect blood via cardiac puncture under terminal anesthesia. Separate the serum for the analysis of the following biomarkers:
| Biomarker Category | Biomarkers | Significance |
| Glycemic Control | Insulin, C-peptide, HbA1c | Assess pancreatic beta-cell function and long-term glycemic control. |
| Lipid Profile | Triglycerides, Total Cholesterol, HDL, LDL | Evaluate the compound's effects on dyslipidemia. |
| Liver Function | Alanine aminotransferase (ALT), Aspartate aminotransferase (AST) | Monitor for potential hepatotoxicity, a known concern with some TZDs.[15] |
| Kidney Function | Blood Urea Nitrogen (BUN), Creatinine | Assess renal function, particularly relevant for diabetic nephropathy models.[16] |
B. Histopathological Analysis
Collect and fix tissues (pancreas, liver, adipose tissue, and kidney) in 10% neutral buffered formalin for histopathological examination.
-
Pancreas: Evaluate islet morphology, size, and signs of inflammation or beta-cell degranulation.[17][18]
-
Liver: Assess for steatosis (fatty liver), inflammation, and fibrosis, particularly in NASH models.[19]
-
Adipose Tissue: Examine adipocyte size and morphology.
-
Kidney: Look for signs of diabetic nephropathy, such as glomerular hypertrophy, mesangial expansion, and basement membrane thickening.[17]
C. Gene Expression Analysis
To confirm the mechanism of action, analyze the expression of PPARγ target genes in relevant tissues, particularly adipose tissue.
Workflow for Gene Expression Analysis:
References
- 1. instechlabs.com [instechlabs.com]
- 2. iacuc.wsu.edu [iacuc.wsu.edu]
- 3. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 4. research.sdsu.edu [research.sdsu.edu]
- 5. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 6. olac.berkeley.edu [olac.berkeley.edu]
- 7. Glucose Tolerance Test in Mice [bio-protocol.org]
- 8. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 9. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Insulin Tolerance Test in Mouse [protocols.io]
- 11. Insulin Tolerance Test [protocols.io]
- 12. Insulin tolerance test and random fed insulin test protocol [whitelabs.org]
- 13. animalcare.ubc.ca [animalcare.ubc.ca]
- 14. uac.arizona.edu [uac.arizona.edu]
- 15. Discovery of serum biomarkers of alcoholic fatty liver in a rodent model: C-reactive protein - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of microRNA biomarker candidates in urine and plasma from rats with kidney or liver damage - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of 3-(2,4-dioxo-thiazolidin-3-yl)-propionic acid in Biological Samples
Introduction
3-(2,4-dioxo-thiazolidin-3-yl)-propionic acid is a small molecule that belongs to the thiazolidinedione class of compounds. Members of this class have garnered significant attention in drug discovery for their therapeutic potential. Accurate quantification of this compound in biological matrices such as plasma, urine, and tissue homogenates is paramount for preclinical and clinical studies, enabling the characterization of its pharmacokinetic and pharmacodynamic profiles. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical methodologies for the precise and robust quantification of this compound.
The inherent polarity and acidic nature of the propionic acid moiety present unique challenges for bioanalysis. This guide will detail two primary analytical approaches: a high-sensitivity Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method, and a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. The choice between these methods will depend on the required sensitivity, available instrumentation, and the nature of the study.
This document is structured to provide not just step-by-step protocols, but also the scientific rationale behind the selection of each technique and procedural step. All methodologies are designed to be self-validating, adhering to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[1][2][3][4][5][6][7][8]
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is critical for developing a successful analytical method.
| Property | Value | Source |
| CAS Number | 49629-36-9 | [9] |
| Molecular Formula | C6H7NO4S | [9] |
| Molecular Weight | 189.19 g/mol | [9] |
| Melting Point | 189-191°C | [9] |
| Appearance | Solid | [9] |
The presence of the carboxylic acid group makes the molecule polar and acidic, influencing its solubility, extraction efficiency, and chromatographic behavior.
Method 1: High-Sensitivity Quantification by LC-MS/MS
For studies requiring high sensitivity and selectivity, such as pharmacokinetic studies with low dosage, LC-MS/MS is the method of choice. The following sections detail a complete workflow from sample preparation to data analysis.
Rationale for LC-MS/MS
LC-MS/MS offers unparalleled sensitivity and specificity by combining the separation power of liquid chromatography with the mass-based detection of tandem mass spectrometry. This allows for the quantification of analytes at very low concentrations (pg/mL to ng/mL range) even in complex biological matrices.
Experimental Workflow
Caption: LC-MS/MS workflow for analyte quantification.
Sample Preparation
The goal of sample preparation is to extract the analyte from the biological matrix, remove interfering substances, and concentrate the sample. Given the polar and acidic nature of the analyte, several strategies can be employed.
This is a simple and rapid method suitable for initial method development and for samples where high sensitivity is not the primary concern.
Protocol: Protein Precipitation
-
To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (IS).
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition.
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
LLE offers a cleaner extract compared to PPT, reducing matrix effects. For an acidic analyte, pH adjustment is crucial for efficient extraction.
Protocol: Liquid-Liquid Extraction
-
To 200 µL of plasma or urine in a glass tube, add the internal standard.
-
Acidify the sample to a pH of approximately 3-4 by adding 20 µL of 1M HCl.
-
Add 1 mL of a suitable organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Vortex for 5 minutes.
-
Centrifuge at 3,000 x g for 10 minutes to separate the layers.
-
Transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial.
SPE provides the cleanest extracts and allows for significant sample concentration, leading to the best sensitivity. A mixed-mode or anion-exchange sorbent is recommended.
Protocol: Solid-Phase Extraction
-
Condition the SPE cartridge (e.g., a mixed-mode anion exchange polymer) with 1 mL of methanol followed by 1 mL of water.
-
Equilibrate the cartridge with 1 mL of 25 mM ammonium acetate buffer (pH 5).
-
Load 500 µL of pre-treated sample (plasma or urine diluted 1:1 with the equilibration buffer and containing the IS).
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute the analyte with 1 mL of 5% formic acid in acetonitrile.
-
Evaporate the eluate to dryness under nitrogen at 40°C.
-
Reconstitute in 100 µL of the mobile phase.
-
Analyze by LC-MS/MS.
Derivatization for Enhanced Sensitivity
The carboxylic acid group of the analyte can be derivatized to improve its chromatographic retention on reversed-phase columns and enhance its ionization efficiency in the mass spectrometer. 3-Nitrophenylhydrazine (3-NPH) is a suitable derivatizing agent that reacts with carboxylic acids to form a stable derivative with improved ESI response.[10]
Protocol: Derivatization with 3-NPH
-
After sample extraction and evaporation, reconstitute the residue in 50 µL of acetonitrile.
-
Add 20 µL of a solution containing 10 mg/mL 3-NPH hydrochloride and 20 µL of a solution containing 15 mg/mL N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in pyridine/acetonitrile (1:1, v/v).
-
Vortex and incubate at 40°C for 30 minutes.
-
Evaporate the solvent and reconstitute in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Conditions
Due to the polar nature of the analyte, Hydrophilic Interaction Liquid Chromatography (HILIC) is a recommended chromatographic approach for underivatized analysis.[11][12][13][14] For the derivatized analyte, traditional reversed-phase chromatography is suitable.
| Parameter | HILIC Method (Underivatized) | Reversed-Phase Method (Derivatized) |
| Column | HILIC column (e.g., Amide, Silica) | C18 column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.5 | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 95% B to 50% B over 5 min | 5% B to 95% B over 5 min |
| Flow Rate | 0.4 mL/min | 0.4 mL/min |
| Injection Volume | 5 µL | 5 µL |
| Ionization Mode | ESI Negative | ESI Positive |
| MRM Transitions | To be determined by infusion | To be determined by infusion |
Note: The specific MRM transitions for the analyte and internal standard must be optimized by direct infusion into the mass spectrometer.
Method 2: Robust Quantification by HPLC-UV
For applications where sub-nanogram sensitivity is not required, such as in formulation quality control or in toxicological studies with higher concentrations, HPLC-UV offers a cost-effective and robust alternative.[15][16][17]
Rationale for HPLC-UV
HPLC-UV is a widely available and reliable technique. The thiazolidinedione ring system possesses a chromophore that absorbs UV light, making it suitable for UV detection.[18][19][20]
Experimental Workflow
Caption: HPLC-UV workflow for analyte quantification.
Sample Preparation
Sample preparation for HPLC-UV typically requires a cleaner extract than for LC-MS/MS to avoid interferences from endogenous compounds that may also absorb UV light at the analytical wavelength. Therefore, LLE or SPE are the preferred methods. The protocols described in sections 1.3.2 and 1.3.3 are applicable here as well.
HPLC-UV Conditions
| Parameter | HPLC-UV Method |
| Column | C18 column (e.g., 150 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 80% B over 10 min |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection Wavelength | To be determined (scan from 200-400 nm) |
Note: The optimal detection wavelength should be determined by acquiring a UV spectrum of the analyte standard. For thiazolidinedione derivatives, a maximum absorbance is often observed around 230-280 nm.[16][18]
Bioanalytical Method Validation
All developed methods must be validated according to regulatory guidelines to ensure their reliability.[1][2][3][4][5][6][7][8] The key validation parameters are summarized below.
| Validation Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS. |
| Calibration Curve | Linearity (r² ≥ 0.99), with at least 6 non-zero standards. |
| Accuracy & Precision | Within-run and between-run precision (%CV) ≤ 15% (≤ 20% at LLOQ). Accuracy (%RE) within ±15% (±20% at LLOQ). |
| Limit of Quantitation (LLOQ) | The lowest concentration on the calibration curve with acceptable accuracy and precision. |
| Recovery | Consistent and reproducible extraction recovery. |
| Matrix Effect | Assessed to ensure that the matrix does not suppress or enhance the analyte signal. |
| Stability | Analyte stability established under various conditions (freeze-thaw, short-term, long-term, post-preparative).[21][22][23][24][25] |
Data Presentation: Example Validation Summary
The following table provides an example of how to summarize the validation data for the LC-MS/MS method.
| Parameter | Result |
| Linear Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 12% |
| Accuracy (%RE) | 88 - 105% |
| LLOQ | 1 ng/mL |
| Mean Extraction Recovery | 85% |
| Matrix Factor | 0.95 - 1.08 |
Conclusion
The analytical methods detailed in this application note provide a robust framework for the quantification of this compound in biological samples. The choice between the high-sensitivity LC-MS/MS method and the robust HPLC-UV method should be guided by the specific requirements of the study. Proper method validation in accordance with regulatory guidelines is essential to ensure the generation of reliable and reproducible data for pharmacokinetic, toxicokinetic, and other drug development studies.
References
- 1. Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA | Semantic Scholar [semanticscholar.org]
- 4. ddtjournal.com [ddtjournal.com]
- 5. benchchem.com [benchchem.com]
- 6. norlab.com [norlab.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. phenomenex.com [phenomenex.com]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. biocompare.com [biocompare.com]
- 15. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. Medicinal Perspective of 2,4‐Thiazolidinediones Derivatives: An Insight into Recent Advancements - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pharmadekho.com [pharmadekho.com]
- 22. scribd.com [scribd.com]
- 23. bdo.com [bdo.com]
- 24. How to Conduct Stability Testing for Biotech Products in Compliance with US FDA Guidelines – StabilityStudies.in [stabilitystudies.in]
- 25. fda.gov [fda.gov]
Application Notes & Protocols for Assessing the Binding Affinity of 3-(2,4-dioxo-thiazolidin-3-yl)-propionic acid
Introduction: The Significance of Thiazolidinediones and Binding Affinity
The thiazolidinedione (TZD) scaffold is a cornerstone in medicinal chemistry, forming the basis of drugs targeting a range of metabolic and inflammatory diseases. Compounds like 3-(2,4-dioxo-thiazolidin-3-yl)-propionic acid belong to this versatile class, which has demonstrated inhibitory activity against various enzymes and modulating effects on nuclear receptors.[1][2][3] Potential targets include Peroxisome Proliferator-Activated Receptors (PPARs), Protein Tyrosine Phosphatase 1B (PTP1B), α-amylase, α-glucosidase, and viral proteases.[1][2][3][4]
For drug development professionals, accurately quantifying the binding affinity of a lead compound to its biological target is a critical step. Binding affinity, often expressed as the dissociation constant (Kd), dictates the concentration of a drug required to elicit a therapeutic effect and is fundamental to understanding its potency and specificity. This guide provides a detailed overview and actionable protocols for three robust biophysical techniques suited for characterizing the interaction between a small molecule like this compound and its protein target: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Fluorescence Polarization (FP).
Section 1: Isothermal Titration Calorimetry (ITC) - The Thermodynamic Gold Standard
ITC is a powerful, label-free technique that directly measures the heat released or absorbed during a binding event.[5][6] This provides a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (Kd), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).[5][7]
Principle of ITC
A solution of the ligand (e.g., this compound) is titrated into a sample cell containing the purified protein target. As the molecules interact, heat is exchanged with the surroundings, which is detected by the instrument's sensitive calorimeters. The resulting data is a series of heat-flow peaks corresponding to each injection. Integrating these peaks and plotting them against the molar ratio of ligand to protein generates a binding isotherm, from which the thermodynamic parameters are derived.[7][8]
Experimental Workflow for ITC
References
- 1. Thiazolidinedione derivatives as PTP1B inhibitors with antihyperglycemic and antiobesity effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bio.libretexts.org [bio.libretexts.org]
- 8. moodle2.units.it [moodle2.units.it]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Solubility of 3-(2,4-dioxo-thiazolidin-3-yl)-propionic acid
Introduction: Welcome to the technical support guide for 3-(2,4-dioxo-thiazolidin-3-yl)-propionic acid and its derivatives. This molecule is a member of the thiazolidinedione class, a group of compounds known for their significant therapeutic potential but often challenging physicochemical properties, most notably poor aqueous solubility.[1][2] The presence of a propionic acid side chain introduces a critical, ionizable functional group that provides several clear pathways for solubility enhancement. This guide provides a structured, in-depth approach to troubleshooting and overcoming solubility issues, designed for researchers, chemists, and formulation scientists.
Part 1: Understanding the Core Problem: The Molecule's Dual Nature
The primary challenge with this compound stems from its amphipathic character. It possesses two distinct regions with opposing properties:
-
The Hydrophobic Core: The thiazolidine-2,4-dione ring system, often substituted with a benzylidene or other aromatic group, is nonpolar and inherently water-insoluble.
-
The Hydrophilic Tail: The 3-propionic acid group is a weak acid. Its state of ionization is entirely dependent on the pH of the surrounding medium.
This dual nature is the key to controlling its solubility. At a low pH (acidic conditions), the carboxylic acid is protonated (-COOH), making the entire molecule neutral, less polar, and thus poorly soluble in water.[3][4] Conversely, at a high pH (alkaline conditions), the carboxylic acid deprotonates to form a highly polar carboxylate anion (-COO⁻), which dramatically increases its affinity for water and enhances solubility.[3][4][5][6]
Visualization: pH-Dependent Ionization
The relationship between the protonated and deprotonated states is governed by the compound's pKa. To increase solubility, the pH of the solution must be raised above the pKa of the carboxylic acid group.
Caption: pH-dependent equilibrium of the carboxylic acid group.
Part 2: Troubleshooting Guides & Frequently Asked Questions (FAQs)
This section addresses common experimental issues in a question-and-answer format, providing both the rationale and detailed protocols for each solution.
FAQ 1: "My compound is insoluble in my standard aqueous buffer (e.g., PBS pH 7.4). What is the most direct first step?"
Answer: The most straightforward approach is to directly manipulate the pH of your solvent system. By preparing a concentrated stock solution in a slightly alkaline environment, you can leverage the ionization of the propionic acid group to achieve significant solubility.
Protocol 1: Preparation of an Alkaline Stock Solution
This protocol aims to create a 10-100 mM stock solution, which can then be diluted into your final experimental medium.
Materials:
-
This compound
-
Deionized water or desired aqueous buffer
-
0.1 M Sodium Hydroxide (NaOH) solution
-
Calibrated pH meter
-
Vortex mixer and/or sonicator
Methodology:
-
Weigh Compound: Accurately weigh the desired amount of the compound into a sterile conical tube.
-
Initial Suspension: Add approximately 80% of the final desired volume of water or buffer. The compound will likely form a fine suspension.
-
pH Adjustment: While stirring, add the 0.1 M NaOH solution dropwise. Monitor the pH continuously with a calibrated meter.
-
Expertise Note: The solid should begin to dissolve as the pH increases past ~5.5-6.0. Continue adding base until all solid material is visibly dissolved. Aim for a final pH between 7.5 and 8.5 for the stock solution. Avoid excessively high pH values, which could risk hydrolysis of the thiazolidinedione ring over long-term storage.
-
-
Final Volume Adjustment: Once the compound is fully dissolved, add water/buffer to reach the final target volume.
-
Homogenization & Sterilization: Vortex or sonicate briefly to ensure homogeneity. If required for your application, sterile-filter the solution through a 0.22 µm filter.
-
Storage: Store the stock solution at 4°C for short-term use or in aliquots at -20°C for long-term storage.
FAQ 2: "The alkaline stock solution works, but my compound precipitates when I dilute it into my neutral (pH 7.4) assay medium. How can I prevent this?"
Answer: This is a classic issue of exceeding the thermodynamic solubility at the final pH. While the alkaline stock is soluble, the high concentration of the deprotonated form cannot be maintained when the pH is lowered upon dilution. The solution is to use a water-miscible organic co-solvent to increase the solvent's capacity to dissolve the hydrophobic core of the molecule.[7][8][9]
Protocol 2: Co-Solvent Screening Workflow
This workflow helps identify a suitable co-solvent and the maximum achievable concentration for your final assay conditions. Common biocompatible co-solvents include Dimethyl Sulfoxide (DMSO), Ethanol, and Polyethylene Glycol 400 (PEG 400).[7][10]
Methodology:
-
Prepare Concentrated Stock: Prepare a high-concentration stock solution (e.g., 100 mM) of your compound in 100% of the chosen co-solvent (e.g., DMSO). Ensure it is fully dissolved.
-
Serial Dilution: Perform a serial dilution of this stock solution in your final aqueous assay buffer (e.g., PBS pH 7.4). For example, prepare dilutions that result in final co-solvent concentrations of 5%, 2%, 1%, 0.5%, and 0.1%.
-
Equilibration & Observation: Allow the dilutions to equilibrate at the experimental temperature (e.g., room temperature or 37°C) for 1-2 hours.
-
Identify Precipitation: Visually inspect each dilution for any signs of precipitation (cloudiness, visible particles). The highest concentration that remains clear is your working limit for that specific co-solvent percentage.
-
Trustworthiness Note: For more rigorous analysis, the samples can be centrifuged and the supernatant concentration measured by HPLC or UV-Vis spectroscopy to determine the precise kinetic solubility limit.
-
Visualization: Co-Solvent Screening Workflow
Caption: Experimental workflow for co-solvent screening.
Data Presentation: Sample Co-Solvent Solubility Data
| Co-Solvent | Final Co-Solvent % (v/v) | Final Compound Conc. (µM) | Observation (2 hours @ RT) |
| DMSO | 1.0% | 1000 | Precipitate |
| DMSO | 0.5% | 500 | Precipitate |
| DMSO | 0.1% | 100 | Clear |
| DMSO | 0.05% | 50 | Clear (Working Limit) |
| Ethanol | 1.0% | 1000 | Precipitate |
| Ethanol | 0.5% | 500 | Clear |
| Ethanol | 0.25% | 250 | Clear (Working Limit) |
FAQ 3: "I need a stable, readily soluble solid form of the compound for formulation development. Is there a better option than working with the free acid?"
Answer: Yes. Creating a salt form of the compound is a standard and highly effective pharmaceutical strategy for improving the solubility and dissolution rate of acidic drugs.[11][12][13][14][15][16] A sodium or potassium salt will be a stable, crystalline solid that readily dissolves in water to yield the deprotonated, soluble form of the molecule without the need for pH adjustment at the time of use.
Protocol 3: Small-Scale Salt Formation (Sodium Salt)
Materials:
-
This compound (1 equivalent)
-
Methanol or Ethanol
-
Sodium Hydroxide (1.0 equivalent), dissolved in a minimal amount of water or alcohol.
-
Diethyl ether or another anti-solvent
-
Stir plate and magnetic stir bar
Methodology:
-
Dissolve Free Acid: Dissolve the free acid in a suitable volume of methanol or ethanol with stirring.
-
Stoichiometric Base Addition: Slowly add exactly one molar equivalent of the sodium hydroxide solution to the dissolved free acid.
-
Reaction: Stir the mixture at room temperature for 1-2 hours. The salt may begin to precipitate.
-
Precipitate the Salt: If the salt has not precipitated, slowly add an anti-solvent like diethyl ether until the solution becomes cloudy and a solid forms.
-
Isolate and Dry: Collect the solid salt by vacuum filtration, wash with a small amount of the anti-solvent, and dry thoroughly under vacuum. The resulting solid should be stored in a desiccator.
FAQ 4: "My biological system is highly sensitive to both organic co-solvents and pH changes. How can I solubilize the compound in a neutral aqueous buffer?"
Answer: For such sensitive applications, cyclodextrin-based formulation is an excellent choice. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[17][18] They can encapsulate the water-insoluble part of your molecule, forming a "host-guest" inclusion complex that is freely soluble in water.[19][20][21]
Protocol 4: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Desired neutral aqueous buffer (e.g., PBS pH 7.4)
Methodology:
-
Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in your buffer (e.g., 10-20% w/v).
-
Add Compound: Add the powdered compound directly to the HP-β-CD solution.
-
Complexation: Vigorously stir or sonicate the mixture at room temperature for several hours (or overnight for difficult compounds) to allow for the formation of the inclusion complex.
-
Clarification: Centrifuge the solution at high speed (e.g., >10,000 x g) for 15 minutes to pellet any remaining, un-complexed material.
-
Collect Supernatant: Carefully collect the clear supernatant. This is your solubilized compound-cyclodextrin complex solution. The concentration can be confirmed via HPLC.
Visualization: Cyclodextrin Inclusion Complex Formation
Caption: Encapsulation of the hydrophobic drug core by a cyclodextrin.
FAQ 5: "We are moving towards preclinical development and need a strategy for a solid oral dosage form. What advanced methods should we consider?"
Answer: For solid dosage forms, improving the dissolution rate is as critical as improving solubility. Solid dispersion is a powerful technique where the drug is dispersed, ideally at a molecular level, within a hydrophilic polymer matrix.[22][23][24] This prevents the drug from crystallizing and presents it to the aqueous environment in a high-energy, amorphous state, significantly enhancing dissolution.[25][26]
Protocol 5: Outline of Solid Dispersion via Solvent Evaporation
Materials:
-
This compound
-
Hydrophilic polymer (e.g., Povidone (PVP), Hydroxypropyl Methylcellulose (HPMC))
-
Volatile organic solvent (e.g., Methanol, Acetone)
Methodology Outline:
-
Co-dissolution: Dissolve both the drug and the carrier polymer in a common volatile solvent.
-
Solvent Evaporation: Remove the solvent under vacuum using a rotary evaporator. This leaves a thin film of the drug dispersed in the polymer.
-
Milling: The resulting solid mass is then scraped, milled, and sieved to produce a fine powder. This powder, containing the amorphously dispersed drug, can be used for further formulation into tablets or capsules.
Part 3: Summary of Solubility Enhancement Strategies
| Strategy | Principle of Action | Pros | Cons | Best For... |
| pH Adjustment | Ionizes the carboxylic acid group to a soluble carboxylate salt.[3][5][27] | Simple, rapid, inexpensive. | May precipitate upon dilution; risk of chemical instability at extreme pH. | Initial in-vitro screening; preparing concentrated stock solutions. |
| Co-solvents | Reduces solvent polarity, increasing solubility of the hydrophobic core.[7][8][28] | Effective for many compounds; simple to screen. | Potential for solvent toxicity in biological systems; may need to be kept at low %. | Cell-based assays; IV formulations where solvents are approved.[10] |
| Salt Formation | Creates a stable, solid ionic form of the drug with high aqueous solubility.[12][15][16] | Stable solid form; high aqueous solubility; improved dissolution rate. | Requires chemical synthesis and characterization; not all salts have good solid-state properties. | Preclinical and clinical formulation development; creating a stable drug substance. |
| Cyclodextrins | Encapsulates the hydrophobic part of the drug in a soluble host molecule.[17][19][20] | Biocompatible; avoids organic solvents and extreme pH; can improve stability. | Increases molecular weight; can be expensive; may have loading capacity limits. | Sensitive biological assays; parenteral formulations where co-solvents are problematic.[18] |
| Solid Dispersion | Disperses the drug in a hydrophilic polymer matrix in an amorphous state.[22][24][26] | Dramatically increases dissolution rate and bioavailability. | Requires specialized equipment; potential for physical instability (recrystallization) over time. | Development of oral solid dosage forms (tablets, capsules). |
References
- 1. Synthetic Strategies of Thiazolidine-2,4-dione Derivatives for the Development of New Anti-diabetic Agents: Compressive Review | Bentham Science [eurekaselect.com]
- 2. mdpi.com [mdpi.com]
- 3. brainly.com [brainly.com]
- 4. reddit.com [reddit.com]
- 5. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 8. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. ijsdr.org [ijsdr.org]
- 12. research.aston.ac.uk [research.aston.ac.uk]
- 13. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 14. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. gsconlinepress.com [gsconlinepress.com]
- 16. rjpdft.com [rjpdft.com]
- 17. Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. touroscholar.touro.edu [touroscholar.touro.edu]
- 20. Redirecting [linkinghub.elsevier.com]
- 21. researchgate.net [researchgate.net]
- 22. japer.in [japer.in]
- 23. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 24. jopcr.com [jopcr.com]
- 25. mdpi.com [mdpi.com]
- 26. japsonline.com [japsonline.com]
- 27. wjbphs.com [wjbphs.com]
- 28. solubility enhancement and cosolvency by madhavi | PPTX [slideshare.net]
"stability issues with 3-(2,4-dioxo-thiazolidin-3-yl)-propionic acid in solution"
Technical Support Center: 3-(2,4-dioxo-thiazolidin-3-yl)-propionic acid
Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this compound, particularly its stability in solution. This guide provides in-depth, evidence-based answers to common questions and troubleshooting scenarios.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Fundamental Properties and Handling
Question 1: What are the basic physical and chemical properties of this compound?
This compound is a derivative of thiazolidinedione (TZD). The core TZD structure is a five-membered heterocyclic ring containing sulfur and nitrogen.[1] This particular compound has a propionic acid substituent at the N3 position.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C6H7NO4S | [2] |
| Molecular Weight | 189.19 g/mol | [2] |
| Melting Point | 189-191°C | [2] |
| Appearance | White crystalline solid | [1] |
| CAS Number | 49629-36-9 |[2] |
Understanding these fundamental properties is the first step in proper handling and experimental design.
Question 2: What are the recommended storage and handling procedures for this compound in its solid form?
To ensure the long-term integrity of solid this compound, adhere to the following guidelines:
-
Storage Temperature : Store in a cool, dry place, ideally below 30°C.[1][3]
-
Container : Keep the container tightly closed to prevent moisture absorption.[4][5]
-
Incompatibilities : Avoid strong oxidizing agents, strong acids, and strong bases.[3]
-
Handling : Use in a well-ventilated area.[6][7] Avoid generating dust. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses, as the compound is classified as an irritant.[2][4]
Section 2: Solubility and Solution Preparation
Question 3: I'm having trouble dissolving the compound. What solvents are recommended?
The thiazolidinedione (TZD) core is known for being sparingly soluble in many common organic solvents and water.[1]
Table 2: Solubility Profile
| Solvent | Solubility | Notes |
|---|---|---|
| Water | Sparingly soluble | Solubility can be pH-dependent due to the carboxylic acid group. |
| Methanol (MeOH) | Sparingly soluble | [1] |
| Ethanol (EtOH) | Sparingly soluble | [1] |
| Dimethyl Sulfoxide (DMSO) | Soluble | A common solvent for creating stock solutions. |
| Dimethylformamide (DMF) | Soluble |[8] |
Troubleshooting Protocol: Preparing a Stock Solution
-
Solvent Selection : For biological assays, DMSO is the most common choice for creating a high-concentration stock solution.
-
Weighing : Accurately weigh the desired amount of the solid compound in a fume hood.
-
Dissolution : Add the appropriate volume of high-purity, anhydrous DMSO to a sterile, amber glass vial. Add the compound to the solvent.
-
Mixing : Vortex or sonicate the mixture gently until the solid is completely dissolved. Avoid excessive heating, which can promote degradation.
-
Storage : Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect from light.
Question 4: My solution appears cloudy or has precipitated after dilution in an aqueous buffer. Why is this happening and how can I fix it?
This is a common issue when diluting a DMSO stock solution into an aqueous medium. The significant decrease in solvent polarity causes the sparingly soluble compound to precipitate.
Causality : The compound's low aqueous solubility is the primary cause. When the percentage of DMSO in the final solution is too low to maintain solubility, the compound crashes out.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for precipitation issues.
Section 3: Chemical Stability and Degradation
Question 5: I suspect my compound is degrading in solution. What is the primary degradation pathway?
The primary stability concern for thiazolidinediones in aqueous solution is hydrolysis .[9] The thiazolidine ring is susceptible to cleavage, especially under certain pH conditions.[10]
Mechanism : The hydrolysis reaction is reversible and involves the breakdown of the thiazolidine ring, which can lead to the formation of the constituent thiol and aldehyde/ketone precursors from which it was synthesized.[9] For 2,4-thiazolidinediones, this can be a more complex process involving the opening of the dione ring structure.
Caption: Factors influencing hydrolytic degradation.
Question 6: How do pH and temperature affect the stability of the compound in my experiments?
Both pH and temperature are critical factors that can significantly accelerate the degradation of thiazolidinedione-containing compounds.
-
pH : Thiazolidinediones can be labile towards hydrolysis in aqueous solutions.[9] Studies on related TZD drugs, like pioglitazone, show that stability is highly pH-dependent. Extreme pH conditions (both acidic and alkaline) can catalyze the hydrolysis of the ring. For instance, pioglitazone shows maximum degradation at pH 12.0.[11] While the optimal pH for your specific compound may differ, it is crucial to maintain a controlled pH environment, typically near physiological pH (7.4), unless the experimental protocol demands otherwise.
-
Temperature : Elevated temperatures increase the rate of chemical reactions, including hydrolysis.[11] Therefore, it is essential to avoid heating solutions containing the compound unless absolutely necessary. For long-term storage, frozen conditions (-20°C or -80°C) are recommended. For short-term benchtop use, keeping solutions on ice is a good practice.
Question 7: Could my compound be sensitive to light?
Yes, photostability is a concern for many pharmaceutical compounds, including those in the thiazolidinedione class. Pioglitazone, for example, is highly sensitive to UV light exposure, which leads to significant degradation.[11]
Preventative Measures:
-
Use Amber Vials : Always store stock solutions and working solutions in amber or light-blocking containers.
-
Protect from Light : During experiments, protect your samples from direct light by covering them with aluminum foil or working in a dimly lit area.
-
Minimize Exposure : Prepare solutions fresh when possible and minimize the time they are exposed to ambient light.
Section 4: Analytical Troubleshooting
Question 8: My analytical results (e.g., HPLC, LC-MS) show unexpected peaks over time. How can I confirm if this is due to degradation?
Observing new peaks in your chromatogram is a classic sign of compound degradation. A systematic approach is needed to confirm this.
Protocol: Stability-Indicating HPLC Method
-
Forced Degradation Study : Intentionally degrade your compound under various stress conditions to generate degradation products.
-
Acid Hydrolysis : Incubate the compound in a solution of 0.1 M HCl.
-
Base Hydrolysis : Incubate the compound in a solution of 0.1 M NaOH.
-
Oxidative Degradation : Treat the compound with a solution of hydrogen peroxide (e.g., 3%).
-
Photodegradation : Expose a solution of the compound to a UV light source, as specified by ICH guidelines.[11]
-
Thermal Degradation : Heat a solution of the compound.
-
-
HPLC Analysis : Analyze the stressed samples alongside a control (unstressed) sample using an appropriate HPLC method (e.g., reverse-phase C18 column).
-
Peak Comparison : Compare the chromatograms. The appearance of new peaks or a decrease in the area of the parent compound peak in the stressed samples confirms degradation. This method helps to resolve the parent compound from its degradation products.
-
Peak Tracking : In your ongoing experiments, you can now monitor for the appearance of these specific degradation peaks to assess the stability of your samples over time.
This approach not only confirms degradation but also helps in developing a stability-indicating analytical method, which is crucial in drug development.[8]
References
- 1. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 49629-36-9 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. aksci.com [aksci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. dcfinechemicals.com [dcfinechemicals.com]
- 7. lobachemie.com [lobachemie.com]
- 8. researchgate.net [researchgate.net]
- 9. asianjpr.com [asianjpr.com]
- 10. scilit.com [scilit.com]
- 11. rcresearcharchive.com [rcresearcharchive.com]
"troubleshooting 3-(2,4-dioxo-thiazolidin-3-yl)-propionic acid synthesis reactions"
Welcome to the technical support center for the synthesis of 3-(2,4-dioxo-thiazolidin-3-yl)-propionic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this important class of compounds.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and straightforward synthesis involves a two-step process. First, a Michael addition of 2,4-thiazolidinedione to an acrylic acid ester (e.g., ethyl acrylate) is performed. This is followed by the hydrolysis of the resulting ester to yield the final carboxylic acid product.
Q2: I am observing low yields in the initial Michael addition step. What are the likely causes?
Low yields in the Michael addition of 2,4-thiazolidinedione to an acrylate can stem from several factors:
-
Insufficient Base: The reaction requires a basic catalyst to deprotonate the acidic N-H of the thiazolidinedione, making it nucleophilic. Weak or insufficient amounts of base will result in a sluggish or incomplete reaction.
-
Reaction Temperature: While often performed at room temperature, some systems may require gentle heating to proceed at a reasonable rate. However, excessive heat can lead to side reactions.
-
Purity of Reagents: The purity of 2,4-thiazolidinedione and the acrylate ester is crucial. Impurities can inhibit the catalyst or participate in unwanted side reactions.
Q3: My final product after hydrolysis is impure. What are the common impurities and how can I remove them?
Common impurities include unreacted starting materials (the ester intermediate) and byproducts from side reactions. Purification can typically be achieved through:
-
Recrystallization: This is often the most effective method for purifying the final carboxylic acid product.
-
Column Chromatography: While less common for the final acid, it can be used to purify the ester intermediate before hydrolysis.
-
Acid-Base Extraction: This can be employed to separate the acidic product from neutral impurities. Dissolving the crude product in a basic aqueous solution, washing with an organic solvent to remove neutral impurities, and then re-acidifying the aqueous layer to precipitate the pure product can be effective.
Troubleshooting Guide
This section provides a more in-depth look at specific problems you might encounter during the synthesis and the corresponding solutions.
Problem 1: The Michael Addition Reaction is Not Progressing
Symptoms: TLC or other in-process monitoring shows a large amount of unreacted 2,4-thiazolidinedione even after an extended reaction time.
Potential Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Inactive Catalyst | The basic catalyst (e.g., triethylamine, piperidine) may be old or degraded. | Use freshly distilled or a new bottle of the base. |
| Inappropriate Solvent | The solvent may not be suitable for the reaction, leading to poor solubility of reactants or catalyst. | Common solvents include ethanol, DMF, or toluene. Ensure your chosen solvent is appropriate for the specific base and reactants. |
| Steric Hindrance | If using a substituted acrylate, steric hindrance may slow down the reaction. | Consider increasing the reaction temperature or using a stronger, non-nucleophilic base like DBU. |
Problem 2: Difficulty in Hydrolyzing the Ester Intermediate
Symptoms: After the hydrolysis step (either acidic or basic), a significant amount of the ester starting material remains.
Potential Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Incomplete Saponification (Basic Hydrolysis) | Insufficient base (e.g., NaOH, KOH, LiOH) was used. The reaction is not catalytic and requires at least a stoichiometric amount of base.[1][2][3] | Use at least one equivalent of base. For sluggish reactions, an excess (1.5-2 equivalents) may be necessary. Ensure adequate reaction time and consider gentle heating. |
| Reversible Reaction (Acidic Hydrolysis) | Acid-catalyzed hydrolysis is an equilibrium process.[1][4][5] | Use a large excess of water to drive the equilibrium towards the carboxylic acid product.[5] |
| Steric Hindrance | A bulky ester group can hinder the approach of the nucleophile (hydroxide) or water. | Increase the reaction temperature and/or time. Consider using a stronger acid or base catalyst. |
Problem 3: Formation of an Unexpected Byproduct
Symptoms: NMR or Mass Spectrometry data indicates the presence of a significant impurity with a different molecular weight than the starting materials or expected product.
Potential Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Knoevenagel Condensation | If an aldehyde impurity is present in the acrylate starting material, it can undergo a Knoevenagel condensation with the 2,4-thiazolidinedione.[6][7][8] | Purify the acrylate ester by distillation before use. |
| Dimerization/Polymerization of Acrylate | Acrylates can polymerize, especially in the presence of heat or light. | Use fresh, inhibitor-free acrylate or add a radical inhibitor like hydroquinone if heating for extended periods. |
| Decarboxylation | Under harsh acidic or basic conditions at high temperatures, the final product could potentially decarboxylate. | Use milder hydrolysis conditions (e.g., lower temperature, shorter reaction time). |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 3-(2,4-dioxo-thiazolidin-3-yl)-propionate (Michael Addition)
-
To a solution of 2,4-thiazolidinedione (1 eq.) in ethanol, add ethyl acrylate (1.1 eq.).
-
Add a catalytic amount of a suitable base (e.g., triethylamine, 0.1 eq.).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography or used directly in the next step.
Protocol 2: Hydrolysis of Ethyl 3-(2,4-dioxo-thiazolidin-3-yl)-propionate
Method A: Basic Hydrolysis (Saponification)
-
Dissolve the crude ester from Protocol 1 in a mixture of THF and water.[2]
-
Add a stoichiometric amount of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.1 eq.).[2]
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with a strong acid (e.g., 1M HCl) to a pH of ~2.[2]
-
The product will often precipitate out of the solution and can be collected by filtration.
-
The crude product can be further purified by recrystallization.
Method B: Acidic Hydrolysis
-
Dissolve the crude ester in a mixture of an organic solvent (e.g., dioxane) and a large excess of aqueous acid (e.g., 6M HCl).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling or can be extracted with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization.
Visualizing the Synthesis and Troubleshooting
General Synthetic Pathway
References
- 1. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Video: Esters to Carboxylic Acids: Saponification [jove.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
Technical Support Center: Optimizing Reaction Conditions for 3-(2,4-dioxo-thiazolidin-3-yl)-propionic Acid Derivatives
Welcome to the technical support center for the synthesis and optimization of 3-(2,4-dioxo-thiazolidin-3-yl)-propionic acid derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of compounds. Here, we provide field-proven insights, troubleshooting guides, and detailed protocols to enhance your experimental success.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of this compound and its derivatives.
Q1: What is the most common synthetic route for preparing the 5-arylidene-2,4-thiazolidinedione scaffold?
The most prevalent and efficient method is the Knoevenagel condensation.[1][2][3] This reaction involves the condensation of an aromatic aldehyde with 2,4-thiazolidinedione (TZD) in the presence of a basic catalyst.[1][3]
Q2: How is the core 2,4-thiazolidinedione (TZD) heterocycle synthesized?
The TZD core is typically synthesized through the condensation of chloroacetic acid and thiourea in an aqueous medium under reflux.[3][4] Microwave-assisted synthesis has also been reported to reduce reaction times significantly.[4]
Q3: What are the recommended catalysts for the Knoevenagel condensation in this context?
Weak organic bases are generally preferred to minimize side reactions. Piperidine is a very common and effective catalyst.[1][3][5] Other catalysts such as pyridine and L-proline have also been successfully employed.[1][2] The choice of catalyst can be crucial for optimizing the reaction.[1]
Q4: Which solvents are suitable for the synthesis of 5-arylidene-2,4-thiazolidinedione derivatives?
Ethanol is a widely used solvent for this reaction.[1][3] Toluene is also a good choice, particularly when azeotropic removal of water is desired.[5] For greener chemistry approaches, deep eutectic solvents (DES) based on L-proline and glycerol have been shown to be effective.[2]
Q5: How can I introduce the propionic acid moiety to the thiazolidinedione ring?
The propionic acid group is typically introduced via N-alkylation of the 2,4-thiazolidinedione ring. This is often done before the Knoevenagel condensation with the aromatic aldehyde. The starting material for this would be this compound.
Part 2: Troubleshooting Guide
This section provides solutions to common problems encountered during the synthesis of this compound derivatives.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive catalyst. 2. Suboptimal reaction temperature. 3. Presence of water in the reaction mixture. 4. Impure starting materials. | 1. Use a fresh batch of catalyst. Consider screening different weak bases like piperidine or L-proline.[1][2] 2. The optimal temperature is substrate-dependent. Start at a lower temperature (e.g., 40°C) and gradually increase it while monitoring the reaction by TLC.[1] For less reactive substrates, reflux temperatures may be necessary.[3] 3. The Knoevenagel condensation produces water, which can reverse the reaction.[1] Use a Dean-Stark trap if using a solvent like toluene, or add molecular sieves to the reaction mixture.[1] 4. Ensure the purity of the aldehyde and the thiazolidinedione starting materials. |
| Formation of Multiple Byproducts | 1. Catalyst is too strong. 2. Reaction temperature is too high. 3. Unwanted side reactions of the starting materials. | 1. Switch to a weaker base as a catalyst. For example, if using a strong inorganic base, switch to piperidine or L-proline.[1] 2. Reduce the reaction temperature. High temperatures can sometimes lead to decarboxylation or other side reactions, especially with sensitive substrates.[1] 3. Characterize the byproducts to understand the side reactions. This may necessitate a modification of the synthetic route or protecting groups. |
| Product Precipitation is Slow or Incomplete | 1. Product is highly soluble in the reaction solvent. 2. Insufficient cooling. | 1. If the product does not precipitate upon cooling, remove the solvent under reduced pressure.[1] The crude product can then be purified by recrystallization or column chromatography. 2. Cool the reaction mixture in an ice bath to maximize precipitation. |
| Difficulty in Product Purification | 1. Similar polarity of the product and starting materials/byproducts. | 1. If recrystallization is ineffective, column chromatography is the recommended method for purification. A solvent system with a suitable polarity should be developed using TLC. |
Part 3: Experimental Protocols & Workflows
Protocol 1: General Synthesis of 5-Arylidene-2,4-thiazolidinedione Derivatives via Knoevenagel Condensation
This protocol provides a general procedure for the synthesis of 5-arylidene-2,4-thiazolidinedione derivatives.
Materials:
-
Aromatic aldehyde (1.0 eq)
-
2,4-Thiazolidinedione (1.0 eq)
-
Piperidine (0.1 eq)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve the aromatic aldehyde (1.0 eq) and 2,4-thiazolidinedione (1.0 eq) in ethanol to a concentration of approximately 0.5 M.[1]
-
Add a catalytic amount of piperidine (0.1 eq) to the solution.[1]
-
Reflux the reaction mixture and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (disappearance of starting materials), cool the reaction mixture to room temperature.
-
If the product precipitates, collect the solid by filtration, wash it with cold ethanol, and dry it.[1]
-
If the product does not precipitate, remove the ethanol under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[1]
Experimental Workflow Diagram
Caption: General workflow for the Knoevenagel condensation.
Troubleshooting Logic Diagram
Caption: Troubleshooting decision tree for low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of thiazolidinedione derivatives with high ligand efficiency to P. aeruginosa PhzS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Experiments with 3-(2,4-dioxo-thiazolidin-3-yl)-propionic acid
Welcome to the technical support center for 3-(2,4-dioxo-thiazolidin-3-yl)-propionic acid. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common pitfalls encountered during experimentation with this and related thiazolidinedione (TZD) compounds. Our goal is to explain the causality behind experimental choices, ensuring your protocols are robust and your results are reliable.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the handling and application of this compound.
Q1: What is the primary mechanism of action for this compound?
A1: As a member of the thiazolidinedione (TZD) class, its primary mechanism of action is agonism of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[1][2][3] PPARγ is a ligand-activated nuclear receptor. Upon binding, it forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) on DNA, modulating the transcription of target genes involved in glucose homeostasis, lipid metabolism, and inflammatory responses.[1][4]
Q2: What are the common research applications for this compound?
A2: Given its function as a PPARγ agonist, it is frequently used in studies related to:
-
Insulin Sensitization: Investigating mechanisms to improve cellular response to insulin in models of type 2 diabetes.[2][5]
-
Adipogenesis: Inducing the differentiation of pre-adipocyte cell lines (e.g., 3T3-L1) into mature adipocytes.[1]
-
Anti-inflammatory Research: Studying the role of PPARγ in modulating inflammatory pathways.[4]
-
Anticancer Studies: Exploring PPARγ activation as a mechanism to induce cell death or differentiation in certain cancer cell lines.[4]
Q3: How should I prepare and store stock solutions of this compound?
A3: this compound has low solubility in aqueous solutions. Stock solutions should be prepared in an organic solvent, typically Dimethyl Sulfoxide (DMSO).[1] For example, prepare a 10 mM or 20 mM stock solution in 100% DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the DMSO stock directly into your culture medium, ensuring the final DMSO concentration does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity.[1]
Q4: What is a typical concentration range for cell-based assays?
A4: The optimal concentration is highly dependent on the cell type and the specific biological endpoint. A typical starting range for in vitro experiments is between 1 µM and 50 µM. However, it is critical to perform a dose-response experiment for your specific cell line to determine the optimal, non-toxic working concentration. High concentrations of TZDs can induce cytotoxicity, which may confound your results.[1][6] An initial cytotoxicity assay (e.g., MTT, MTS) is strongly recommended to establish the IC50 value and select concentrations well below this for your functional assays.[1]
Q5: How can I verify the purity and identity of my compound?
A5: The purity of the compound is paramount for reproducible results. The identity and purity should be confirmed using analytical methods such as:
-
High-Performance Liquid Chromatography (HPLC): To determine the percentage purity of the compound.[7]
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure. If you are synthesizing the compound in-house, these analytical steps are mandatory. If purchased commercially, ensure the vendor provides a Certificate of Analysis (CoA) with this data.
Section 2: Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments.
Problem 1: My compound precipitates when added to the cell culture medium.
-
Potential Cause 1: Exceeded Aqueous Solubility. The TZD core is hydrophobic. Even when diluted from a DMSO stock, the compound can crash out of solution if its final concentration exceeds its solubility limit in the aqueous, protein-containing culture medium.
-
Solution:
-
Check Final Concentration: Ensure you are not working at excessively high concentrations. Re-evaluate your dose-response curve and try lower concentrations.
-
Improve Dilution Technique: When making the working solution, add the DMSO stock to the medium drop-wise while vortexing or swirling the medium gently. This rapid dispersion can prevent localized high concentrations that lead to precipitation.
-
Use a Carrier Protein: For particularly challenging situations, pre-complexing the compound with a carrier protein like fatty-acid-free Bovine Serum Albumin (BSA) can enhance its solubility and stability in the medium.
-
-
Potential Cause 2: Interaction with Media Components. Certain components in complex media formulations or serum could potentially reduce the compound's solubility.
-
Solution:
-
Test in Simpler Media: As a control, test the solubility in a simpler buffer (e.g., PBS) or basal medium without serum to see if the problem persists.
-
Filter the Working Solution: After dilution, you can pass the working solution through a 0.22 µm sterile filter before adding it to the cells. This will remove any microscopic precipitates, but be aware this could slightly lower the effective concentration.
-
Problem 2: I'm observing high levels of cell death or cytotoxicity.
-
Potential Cause 1: Solvent Toxicity. The final concentration of your solvent (e.g., DMSO) may be too high. Most cell lines can tolerate up to 0.1% DMSO, but sensitive cell lines may be affected by even lower concentrations.[1]
-
Solution:
-
Calculate Final Solvent Concentration: Always calculate and record the final percentage of DMSO in your experiments. Ensure it is consistently ≤0.1%.
-
Run a Solvent Control: Always include a "vehicle control" in your experimental design. This is a sample of cells treated with the same final concentration of DMSO as your highest compound dose, but without the compound. This allows you to distinguish between compound-specific effects and solvent-induced toxicity.
-
-
Potential Cause 2: Compound-Induced Cytotoxicity. Thiazolidinediones can be cytotoxic at high concentrations, an effect that is independent of their PPARγ activity.[1][6] You might be working in the toxic range for your cell line.
-
Solution:
-
Perform a Cytotoxicity Assay: Conduct an MTT, MTS, or similar viability assay across a wide range of concentrations (e.g., 0.1 µM to 100 µM) to determine the IC50 (the concentration at which 50% of cells are non-viable).
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Adjust Working Concentration: Choose concentrations for your functional experiments that are well below the IC50 value (typically 10-fold lower or more) to ensure you are observing specific biological effects, not just the results of cellular stress and death.
-
Problem 3: I see no biological effect or my results are inconsistent.
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Potential Cause 1: Suboptimal Concentration or Duration. The concentration may be too low to elicit a response, or the treatment duration may be too short for the desired phenotype to manifest. Effects on gene expression can occur within hours, while metabolic changes or cell differentiation can take several days.[1]
-
Solution:
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Broaden Dose-Response: Test a wider range of concentrations based on literature for similar compounds and your cytotoxicity data.
-
Optimize Time-Course: Run a time-course experiment, collecting samples at various time points (e.g., 6h, 12h, 24h, 48h, 72h) to identify the optimal treatment duration for your specific assay.
-
-
Potential Cause 2: Compound Instability. The compound may be degrading in your stock solution (due to improper storage) or in the working solution (in the incubator at 37°C over several days).
-
Solution:
-
Use Fresh Aliquots: Avoid using a stock solution that has been freeze-thawed multiple times. Use a fresh aliquot for each experiment.
-
Refresh Media: For long-term experiments ( > 48 hours), replace the cell culture medium with freshly prepared medium containing the compound every 2-3 days to ensure a consistent effective concentration.
-
-
Potential Cause 3: Inappropriate Cell Model. The cell line you are using may not express sufficient levels of PPARγ, or the downstream signaling pathways may be inactive.
-
Solution:
-
Verify Target Expression: Confirm that your cell line expresses PPARγ at the mRNA and/or protein level (e.g., via RT-qPCR or Western Blot).
-
Use a Positive Control: Use a well-characterized, potent PPARγ agonist (e.g., Rosiglitazone, Pioglitazone) as a positive control in your experiments. If the positive control works and your compound does not, it points to an issue with your compound's activity or concentration.
-
Consult Literature: Use cell lines that have been previously validated for PPARγ-related studies, such as 3T3-L1 preadipocytes for adipogenesis.[1]
-
Section 3: Key Experimental Protocols & Data
Protocol 1: Preparation and Handling of Stock Solutions
This protocol ensures the compound is handled correctly to maintain its integrity.
-
Weighing: On a calibrated analytical balance, carefully weigh the desired amount of this compound powder (CAS: 49629-36-9, MW: 189.19 g/mol ).[8][9]
-
Dissolution: Add the appropriate volume of 100% sterile-filtered DMSO to achieve the desired stock concentration (e.g., for 10 mg of powder, add 5.28 mL of DMSO to get a 10 mM stock).
-
Solubilization: Vortex the vial vigorously for 1-2 minutes until the powder is completely dissolved. A brief, gentle warming in a 37°C water bath can assist, but do not overheat.
-
Aliquoting & Storage: Dispense the stock solution into single-use, sterile microcentrifuge tubes. Store immediately at -20°C for short-term use (weeks) or -80°C for long-term storage (months). Label clearly with compound name, concentration, solvent, and date.
Solubility Data
The following table provides a general guide to the solubility of the TZD core structure. Empirical testing is always recommended.
| Solvent | Approximate Solubility | Notes |
| DMSO | > 20 mg/mL | Recommended for stock solutions. |
| Ethanol | ~5 mg/mL | Can be used, but less common for cell culture stocks. |
| Water | < 0.1 mg/mL | Practically insoluble; not suitable for stock solutions. |
| PBS (pH 7.4) | < 0.1 mg/mL | Practically insoluble. |
Table 1: General solubility guidelines for thiazolidinedione-based compounds.
Protocol 2: Workflow for a Cell-Based PPARγ Activation Assay
This protocol outlines a general workflow for testing the compound's effect on a target gene.
-
Cell Seeding: Plate your cells (e.g., a cell line known to express PPARγ) in appropriate well plates (e.g., 12-well or 6-well) and allow them to adhere and reach 70-80% confluency.
-
Cytotoxicity Test (Preliminary): In a parallel 96-well plate, perform an MTT assay with a wide concentration range (e.g., 0-100 µM) for 24-48 hours to determine the non-toxic dose range.
-
Compound Treatment: Based on the cytotoxicity data, prepare working solutions of this compound in fresh culture medium at various non-toxic concentrations (e.g., 0.1, 1, 10 µM). Include a vehicle control (DMSO only) and a positive control (e.g., 10 µM Rosiglitazone).
-
Incubation: Aspirate the old medium from the cells and add the treatment media. Incubate for the desired time period (e.g., 24 hours for gene expression analysis).
-
Endpoint Analysis: After incubation, harvest the cells.
-
For Gene Expression: Lyse the cells and extract RNA for RT-qPCR analysis of a known PPARγ target gene (e.g., FABP4/aP2).
-
For Protein Expression: Lyse the cells and extract protein for Western Blot analysis of a target protein.
-
For Phenotypic Change: For assays like adipogenesis, continue treatment for 7-10 days, refreshing media every 2-3 days, before staining with Oil Red O.[1]
-
Visualizing Experimental Workflows and Pathways
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of Thiazolidinedione Compound Library | MDPI [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Thiazolidinediones - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 8. 49629-36-9 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]
- 9. 2-(2,4-Dioxo-1,3-thiazolidin-3-yl)propanoic acid | C6H7NO4S | CID 2793382 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing 3-(2,4-dioxo-thiazolidin-3-yl)-propionic acid in Experimental Settings
Welcome to the technical support center for 3-(2,4-dioxo-thiazolidin-3-yl)-propionic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting for handling this compound. Our goal is to ensure the integrity and reproducibility of your experiments by minimizing degradation.
Introduction to the Stability of this compound
This compound belongs to the thiazolidinedione (TZD) class of compounds. While many TZD derivatives are known for their therapeutic effects, their inherent chemical structure presents stability challenges that must be addressed in experimental design. The central thiazolidinedione ring is susceptible to various degradation pathways, primarily hydrolysis, which can be catalyzed by pH, light, and temperature. Understanding these liabilities is the first step toward preventing them.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation for this compound?
A1: The primary degradation pathway for this compound, like other thiazolidinediones, is the hydrolysis of the thiazolidinedione ring.[1] This process involves the cleavage of the ring structure, leading to the formation of inactive byproducts. This reaction is often accelerated by non-optimal pH conditions, exposure to light, and elevated temperatures.
Q2: How does pH affect the stability of this compound?
A2: The pH of the solution is a critical factor. Thiazolidinedione derivatives like pioglitazone exhibit their highest stability in a neutral to slightly acidic pH range, typically between 6 and 8.[2] In strongly acidic or alkaline environments, the rate of hydrolysis increases significantly, leading to rapid degradation of the compound.[2][3]
Q3: Is this compound sensitive to light?
A3: Yes, photostability is a significant concern for thiazolidinediones. Exposure to ultraviolet (UV) light can induce photo-degradation, causing a rapid breakdown of the thiazolidinedione ring.[2][3] Therefore, it is crucial to protect solutions of the compound from light.
Q4: What are the recommended storage conditions for this compound in its solid form and in solution?
A4: As a solid, this compound should be stored in a tightly-closed container in a cool, dry, and dark place, with a recommended temperature below 30°C.[4][5] For solutions, it is advisable to prepare them fresh for each experiment. If short-term storage is necessary, store the solution at 2-8°C, protected from light, and in a tightly sealed container to prevent solvent evaporation and contamination. The choice of solvent is also critical; ensure the compound is soluble and stable in the chosen solvent system.
Q5: Can I heat solutions of this compound to aid dissolution?
A5: Prolonged heating at elevated temperatures should be avoided. While gentle warming may be acceptable for a short duration to aid dissolution, high temperatures can accelerate degradation.[3] It is recommended to use sonication or vortexing at room temperature as the primary methods for dissolution.
Troubleshooting Guide
This section addresses common issues encountered during experiments with this compound.
| Observed Problem | Potential Cause | Recommended Solution |
| Inconsistent experimental results or loss of compound activity. | Degradation of the compound due to improper handling or storage. | Review your protocol against the stability guidelines. Ensure proper pH control, protection from light, and appropriate temperature management. Prepare fresh solutions for each experiment whenever possible. |
| Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). | The compound has degraded into byproducts. | Analyze the degradation products to understand the degradation pathway. This can provide clues about the stressor (e.g., hydrolysis, oxidation). Implement preventative measures based on the likely cause. |
| Precipitation of the compound from solution. | Poor solubility or change in pH/temperature affecting solubility. | Re-evaluate the solvent system. Ensure the pH of the buffer is within the optimal range for both stability and solubility. Avoid drastic temperature changes. |
| Discoloration of the compound solution. | Potential degradation or oxidation. | Discard the solution and prepare a fresh batch. Ensure that all solvents are of high purity and de-gassed if necessary to remove dissolved oxygen. Consider the use of antioxidants if oxidative degradation is suspected. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
This protocol provides a standardized method for preparing a stock solution of this compound to minimize degradation.
Materials:
-
This compound powder
-
High-purity solvent (e.g., DMSO, Ethanol)
-
Amber glass vials or vials wrapped in aluminum foil
-
Calibrated analytical balance
-
Vortex mixer or sonicator
Procedure:
-
Equilibrate the container of this compound to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of the compound using a calibrated analytical balance in a low-light environment.
-
Transfer the powder to an amber glass vial.
-
Add the appropriate volume of the chosen high-purity solvent to achieve the desired concentration.
-
Tightly cap the vial.
-
Mix the solution using a vortex mixer or sonicator at room temperature until the compound is fully dissolved. Avoid heating.
-
For immediate use, proceed with the experiment. For short-term storage, store the stock solution at 2-8°C, protected from light.
Protocol 2: Stability Assessment by HPLC
This protocol outlines a general procedure to assess the stability of this compound under different conditions.
Materials:
-
Stock solution of this compound
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., Acetonitrile:Water with 0.1% formic acid)
-
pH meter and buffers
-
UV lamp for photostability testing
-
Incubator/water bath for temperature stress testing
Procedure:
-
Forced Degradation Study:
-
Acidic/Basic Hydrolysis: Dilute the stock solution in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions. Incubate at a controlled temperature (e.g., 40°C) for a defined period.
-
Oxidative Degradation: Dilute the stock solution in a solution of hydrogen peroxide (e.g., 3% H₂O₂). Incubate at room temperature, protected from light.
-
Photodegradation: Expose a diluted solution of the compound to a UV lamp for a specified duration, alongside a control sample wrapped in foil.
-
Thermal Degradation: Incubate a diluted solution at an elevated temperature (e.g., 60°C).
-
-
HPLC Analysis:
-
At various time points, take an aliquot from each stress condition, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
-
Inject the samples onto the HPLC system.
-
Monitor the decrease in the peak area of the parent compound and the appearance of any new peaks corresponding to degradation products.
-
-
Data Analysis:
-
Calculate the percentage of the remaining compound at each time point for each condition.
-
Plot the percentage of the remaining compound against time to determine the degradation kinetics.
-
Visualization of Degradation Pathways and Prevention Strategies
Primary Degradation Pathways
Caption: Key environmental factors leading to the degradation of the parent compound.
Workflow for Preventing Degradation
Caption: A workflow outlining key steps to maintain compound stability.
References
- 1. asianjpr.com [asianjpr.com]
- 2. rcresearcharchive.com [rcresearcharchive.com]
- 3. ajpaonline.com [ajpaonline.com]
- 4. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aksci.com [aksci.com]
"addressing off-target effects of 3-(2,4-dioxo-thiazolidin-3-yl)-propionic acid"
Welcome to the technical support center for 3-(2,4-dioxo-thiazolidin-3-yl)-propionic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate potential experimental challenges and understand the nuanced biological activities of this compound. While its intended on-target effects are the primary focus of your research, a thorough understanding of its potential off-target activities is crucial for data interpretation and translational success.
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter. Our approach is rooted in scientific integrity, providing not just procedural steps but also the underlying mechanistic rationale for experimental choices.
I. Understanding the Core Structure: Thiazolidinedione and its Implications
The compound this compound belongs to the thiazolidinedione (TZD) class. TZDs are well-recognized as potent agonists of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor that is a master regulator of adipogenesis, glucose homeostasis, and inflammation.[1][2][3] While PPARγ activation is a key on-target effect for many TZDs, it can also be a significant off-target effect if your research is focused on a different cellular pathway. Furthermore, a growing body of evidence indicates that TZDs can exert biological effects independent of PPARγ activation.[1][4]
II. Frequently Asked Questions (FAQs)
Here we address common questions regarding the use of this compound in experimental settings.
Q1: My results suggest PPARγ activation, but this is not my intended target. How can I confirm this off-target effect?
A1: It is highly plausible that you are observing PPARγ-dependent off-target effects. To confirm this, we recommend a series of validation experiments:
-
PPARγ Antagonist Co-treatment: The most direct method is to co-treat your experimental system with your compound and a specific PPARγ antagonist, such as GW9662. A reversal of the observed phenotype in the presence of the antagonist strongly suggests PPARγ involvement.
-
Gene Expression Analysis: PPARγ activation leads to the transcriptional regulation of a specific set of target genes. Perform quantitative PCR (qPCR) or RNA-sequencing to assess the expression levels of well-established PPARγ target genes, such as those involved in adipogenesis (e.g., FABP4, LPL) and glucose metabolism (e.g., GLUT4).[5]
-
Reporter Assays: Utilize a PPARγ reporter gene assay in a suitable cell line. This will provide a quantitative measure of your compound's ability to activate the PPARγ receptor.
Q2: I am observing unexpected cytotoxicity or apoptosis in my cell-based assays. Could this be an off-target effect?
A2: Yes, certain TZDs, particularly at higher concentrations, have been shown to induce apoptosis through PPARγ-independent mechanisms.[1][6] The primary suspected pathway involves the direct inhibition of anti-apoptotic proteins Bcl-2 and Bcl-xL.[1][4]
-
Mechanism of Action: Inhibition of Bcl-2/Bcl-xL disrupts their sequestration of pro-apoptotic proteins like Bak and Bax, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.[7]
To investigate this, you should:
-
Assess mitochondrial membrane potential using dyes like TMRE or JC-1.
-
Perform western blotting for cleaved caspase-3 and PARP.
-
Consider co-immunoprecipitation studies to determine if your compound disrupts the interaction between Bcl-2/Bcl-xL and Bak/Bax.
Q3: My in vivo studies are showing unexpected weight gain and fluid retention. Is this related to the compound?
A3: Weight gain and fluid retention are known class effects of TZDs, mediated primarily through PPARγ activation in adipose tissue and the kidneys.[3][8]
-
Adipogenesis: PPARγ activation promotes the differentiation of preadipocytes into mature adipocytes, leading to increased fat mass.[3]
-
Fluid Retention: TZDs can increase sodium reabsorption in the collecting tubules of the nephron, leading to fluid retention and edema.[8]
Careful monitoring of animal body weight, food and water intake, and assessment for edema are crucial.
Q4: Are there any known effects of the propionic acid moiety that I should be aware of?
A4: The propionic acid side chain can also contribute to the biological activity profile of the molecule. Propionic acid and its derivatives are known to have various effects, including:
-
Anti-inflammatory Properties: Aryl propionic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs).[9][10] This could either be a desired on-target effect or a confounding off-target effect depending on your experimental context.
-
Metabolic Modulation: Propionic acid is a short-chain fatty acid that can influence cellular metabolism, including glucose homeostasis and lipid metabolism, sometimes through PPARγ-independent mechanisms.[11][12]
III. Troubleshooting Guide
This section provides a problem-oriented approach to common experimental issues.
| Problem | Potential Cause (Off-Target Effect) | Recommended Troubleshooting Steps |
| Inconsistent or non-reproducible results | Off-target effects masking or altering the intended on-target activity. | 1. Perform a dose-response curve to identify the optimal concentration. 2. Include positive and negative controls for your intended target. 3. Validate key results using an orthogonal assay. |
| Unexpected changes in cell morphology or differentiation | PPARγ-mediated adipogenesis or other differentiation pathways. | 1. Co-treat with a PPARγ antagonist (e.g., GW9662). 2. Analyze markers of relevant differentiation lineages (e.g., Oil Red O for adipocytes). |
| Observed effects are not blocked by inhibiting the intended target | The compound is acting through a PPARγ-dependent or other off-target pathway. | 1. Systematically investigate PPARγ activation as described in the FAQs. 2. Consider broader pathway analysis, such as RNA-sequencing, to identify unanticipated affected pathways. |
| Hepatotoxicity in in vitro or in vivo models | Mitochondrial toxicity, a known off-target effect of some TZDs.[2][13] | 1. Assess mitochondrial respiration using techniques like Seahorse XF analysis. 2. Measure reactive oxygen species (ROS) production. 3. Evaluate liver enzyme levels (ALT, AST) in in vivo studies.[13] |
IV. Experimental Protocols & Workflows
To assist in your investigations of potential off-target effects, we provide the following detailed protocols.
Protocol 1: Confirmation of PPARγ Activation using a Reporter Assay
Objective: To quantitatively determine if this compound activates the PPARγ receptor.
Materials:
-
HEK293T cells (or other suitable cell line)
-
PPARγ expression plasmid
-
PPRE-luciferase reporter plasmid (containing PPARγ response elements)
-
Renilla luciferase control plasmid (for normalization)
-
Lipofectamine 3000 (or similar transfection reagent)
-
Dual-Luciferase Reporter Assay System
-
This compound
-
Rosiglitazone (positive control)
-
GW9662 (PPARγ antagonist)
Procedure:
-
Seed HEK293T cells in a 96-well plate.
-
Co-transfect cells with the PPARγ expression plasmid, PPRE-luciferase reporter plasmid, and Renilla luciferase control plasmid.
-
After 24 hours, treat the cells with varying concentrations of your compound, rosiglitazone, or your compound in combination with GW9662.
-
Incubate for an additional 24 hours.
-
Lyse the cells and measure firefly and Renilla luciferase activity using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
Workflow for Investigating Off-Target Cytotoxicity
The following diagram illustrates a logical workflow for investigating unexpected cytotoxicity.
Caption: Workflow for troubleshooting unexpected cytotoxicity.
V. Signaling Pathways
PPARγ-Dependent Signaling
Activation of PPARγ by a TZD ligand leads to its heterodimerization with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.
Caption: Simplified PPARγ signaling pathway.
PPARγ-Independent Apoptotic Pathway
Some TZDs can induce apoptosis by directly interfering with the Bcl-2 family of proteins, independent of PPARγ activation.
Caption: Potential PPARγ-independent apoptotic pathway.
VI. Concluding Remarks
The successful application of this compound in research and development hinges on a comprehensive understanding of its molecular interactions. While its on-target effects are of primary interest, a vigilant and informed approach to its potential off-target activities is paramount for the generation of robust and reliable data. We encourage you to utilize this guide as a resource to proactively address experimental challenges and to ensure the scientific rigor of your findings.
VII. References
-
Characterizing the mechanism of thiazolidinedione-induced hepatotoxicity: An in vitro model in mitochondria. PubMed. --INVALID-LINK--
-
PPARγ-Independent Antitumor Effects of Thiazolidinediones. PMC. --INVALID-LINK--
-
PPARgamma-independent antitumor effects of thiazolidinediones. PubMed. --INVALID-LINK--
-
PPARγ-Independent Side Effects of Thiazolidinediones on Mitochondrial Redox State in Rat Isolated Hearts. PMC. --INVALID-LINK--
-
Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. Innovare Academic Sciences. --INVALID-LINK--
-
Comparison of Cytotoxicity Effects of Propionic Acid Compounds to THLE-2 and HEP-G2 Cells. Science Alert. --INVALID-LINK--
-
Thiazolidinediones. StatPearls - NCBI Bookshelf. --INVALID-LINK--
-
PPARγ-Independent Side Effects of Thiazolidinediones on Mitochondrial Redox State in Rat Isolated Hearts. MDPI. --INVALID-LINK--
-
Thiazolidinediones. LiverTox - NCBI Bookshelf. --INVALID-LINK--
-
Thiazolidinediones - mechanisms of action. Australian Prescriber. --INVALID-LINK--
-
Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. IJPPR. --INVALID-LINK--
-
Propionic acid. Wikipedia. --INVALID-LINK--
-
THIAZOLIDINEDIONES AND LIVER TOXICITY. ORBi. --INVALID-LINK--
-
Biological effects of propionic acid in humans; metabolism, potential applications and underlying mechanisms. An-Najah Staff. --INVALID-LINK--
-
Thiazolidinediones as anti-cancer agents. PMC. --INVALID-LINK--
-
Effects of Thiazolidinediones on Differentiation, Proliferation, and Apoptosis. American Association for Cancer Research. --INVALID-LINK--
-
Propionic acid – metabolite. biocrates life sciences gmbh. --INVALID-LINK--
-
a brief review on recent advancements and biological activities of aryl propionic acid derivatives. ResearchGate. --INVALID-LINK--
-
Thiazolidinedione activation of peroxisome proliferator-activated receptor gamma can enhance mitochondrial potential and promote cell survival. PubMed. --INVALID-LINK--
-
Biological Activity of Natural and Synthetic Compounds. MDPI. --INVALID-LINK--
-
Biological effects of propionic acid in humans; metabolism, potential applications and underlying mechanisms. PubMed. --INVALID-LINK--
-
Thiazolidinediones on PPARγ: The Roles in Bone Remodeling. PMC. --INVALID-LINK--
-
New study could lead to diabetes treatment with fewer side effects. Drug Target Review. --INVALID-LINK--
-
Thiazolidinedione “Magic Bullets” Simultaneously Targeting PPARγ and HDACs: Design, Synthesis, and Investigations of their In Vitro and In Vivo Antitumor Effects. PMC. --INVALID-LINK--
-
Targeting Peroxisome Proliferator-Activated Receptors Using Thiazolidinediones: Strategy for Design of Novel Antidiabetic Drugs. PubMed Central. --INVALID-LINK--
-
Thiazolidinediones (PPARgamma agonists) but not PPARalpha agonists increase IRS-2 gene expression in 3T3-L1 and human adipocytes. PubMed. --INVALID-LINK--
-
Thiazolidinediones: the Forgotten Diabetes Medications. OUCI. --INVALID-LINK--
-
A Comprehensive Review on Medium- and Long-Chain Fatty Acid-Derived Metabolites: From Energy Sources to Metabolic Signals. MDPI. --INVALID-LINK--
-
An Update on the Current and Emerging Use of Thiazolidinediones for Type 2 Diabetes. MDPI. --INVALID-LINK--
-
Thiazolidinediones produce a conformational change in peroxisomal proliferator-activated receptor-gamma: binding and activation correlate with antidiabetic actions in db/db mice. Endocrinology. --INVALID-LINK--
-
Current Drug Targets. Bentham Science. --INVALID-LINK--
-
Thiazolidinedione derivatives: emerging role in cancer therapy. PubMed. --INVALID-LINK--
-
Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners. PMC. --INVALID-LINK--
-
Thiazolidinediones: effects on insulin resistance and the cardiovascular system. PMC. --INVALID-LINK--
-
This compound. ChemicalBook. --INVALID-LINK--
-
This compound. Matrix Scientific. --INVALID-LINK--
-
Biological potential of thiazolidinedione derivatives of synthetic origin. PMC. --INVALID-LINK--
-
Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. ResearchGate. --INVALID-LINK--
References
- 1. PPARγ-Independent Antitumor Effects of Thiazolidinediones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiazolidinediones - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Thiazolidinediones - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 4. PPARgamma-independent antitumor effects of thiazolidinediones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting Peroxisome Proliferator-Activated Receptors Using Thiazolidinediones: Strategy for Design of Novel Antidiabetic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiazolidinediones as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Thiazolidinediones - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 11. staff.najah.edu [staff.najah.edu]
- 12. Biological effects of propionic acid in humans; metabolism, potential applications and underlying mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Characterizing the mechanism of thiazolidinedione-induced hepatotoxicity: An in vitro model in mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Purification Methods for 3-(2,4-dioxo-thiazolidin-3-yl)-propionic acid
Abstract: This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals focused on the purification of 3-(2,4-dioxo-thiazolidin-3-yl)-propionic acid. Structured as a troubleshooting and FAQ hub, this document moves beyond simple protocols to explain the causality behind experimental choices, ensuring both scientific integrity and practical success. We will cover common purification challenges encountered with this polar, acidic compound and provide detailed, validated methodologies for recrystallization and flash column chromatography, supported by authoritative references.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the purification of this compound.
Q1: What are the typical impurities I should expect after synthesizing this compound?
A1: Impurities are highly dependent on the synthetic route. A common synthesis involves the reaction of a β-alanine derivative with a source for the thiazolidinedione ring. Potential impurities include:
-
Unreacted Starting Materials: Residual β-alanine or its ester equivalent.
-
Byproducts: Compounds formed from side reactions, such as self-condensation products of reactants.
-
Reagents: Catalysts or reagents used in the synthesis, for example, residual acid or base.[1]
-
Solvents: Residual organic solvents from the reaction or initial workup.
Q2: What are the key physicochemical properties of this compound that influence its purification?
A2: The purification strategy is dictated by the compound's structure: a carboxylic acid and a thiazolidinedione (TZD) ring system.
-
Acidity: The carboxylic acid group (pKa ~4-5) allows for manipulation using acid-base chemistry, such as extraction into a basic aqueous solution to separate from neutral or basic impurities.[2]
-
Polarity: The presence of two carbonyl groups, a thioether, an imide, and a carboxylic acid makes the molecule quite polar. This suggests poor solubility in non-polar solvents like hexanes and better solubility in polar solvents like ethanol, methanol, and water.[3][4] The TZD core itself is sparingly soluble in many common organic solvents.[3]
-
Crystallinity: As a solid, this compound is a good candidate for purification by recrystallization, provided a suitable solvent or solvent system can be identified.[5]
Q3: My compound streaks badly on a silica gel TLC plate. What causes this and how can I fix it?
A3: Streaking is a classic issue for acidic compounds on standard silica gel.[2] The acidic silanol groups (Si-OH) on the silica surface interact strongly with your carboxylic acid, causing it to "drag" up the plate instead of moving as a compact spot. To mitigate this, you must suppress the ionization of your compound. Add a small amount (0.5-2%) of a volatile acid, like acetic acid or formic acid, to your mobile phase (eluent).[2][6] This ensures your compound remains protonated and elutes more cleanly.
Part 2: Troubleshooting Purification Challenges
This section is formatted in a question-and-answer style to directly address specific experimental problems.
Recrystallization Troubleshooting
Q4: I've dissolved my crude product in a hot solvent, but no crystals form upon cooling. What should I do?
A4: This is a very common issue in recrystallization and can be caused by several factors.[7]
-
Cause 1: Too much solvent was used. This is the most frequent reason for crystallization failure. The solution is not supersaturated enough for crystals to form.[7][8]
-
Solution: Reduce the solvent volume by gently heating the solution to evaporate some of the solvent (preferably on a rotary evaporator for better control) and then allow it to cool again.[7]
-
-
Cause 2: The solution is supersaturated but requires nucleation. Crystal growth needs a starting point (a nucleus).
-
Solutions:
-
Scratching: Gently scratch the inside surface of the flask below the solvent level with a glass rod. The microscopic scratches on the glass can provide a surface for nucleation.[7]
-
Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the solution. This "seed" will act as a template for further crystal growth.[7]
-
Drastic Cooling: Once the solution has cooled to room temperature, try placing it in an ice bath or even a freezer for a short period. Lower temperatures decrease solubility and can promote nucleation.[9]
-
-
Q5: My product "oiled out" instead of forming crystals. How do I fix this?
A5: "Oiling out" occurs when the solute's solubility limit is exceeded while the solution is still above the compound's melting point, or if the impurity concentration is too high.[7] The compound comes out of solution as a liquid (oil) rather than a solid crystal lattice.
-
Solution 1: Re-heat and add more solvent. Warm the solution until the oil redissolves completely. You may need to add a small, measured amount of additional hot solvent. Then, allow the solution to cool much more slowly. Insulating the flask can help.[7]
-
Solution 2: Change the solvent system. Oiling out is common when using a single solvent. Try a two-solvent system (e.g., ethanol/water or ethyl acetate/hexane). Dissolve the compound in a minimum of the "good" solvent (in which it is highly soluble) and then slowly add the "poor" solvent (in which it is sparingly soluble) until the solution becomes faintly cloudy (turbid). Add a drop or two of the good solvent to clarify, then cool slowly.[4]
Q6: My yield after recrystallization is very low. How can I improve it?
A6: Low yield is often a trade-off for high purity. However, poor technique can unnecessarily reduce recovery.[8]
-
Cause 1: Using too much solvent. As mentioned in Q4, excess solvent will keep more of your product dissolved even at low temperatures.[8]
-
Solution: Use the absolute minimum amount of boiling solvent required to fully dissolve your crude solid.
-
-
Cause 2: Premature crystallization. If the solution cools too quickly during hot filtration (to remove insoluble impurities), product will be lost on the filter paper.
-
Solution: Use a pre-heated funnel and filter flask, and keep the solution near its boiling point during the transfer.[2]
-
-
Cause 3: Inefficient cooling. Not cooling the solution sufficiently will leave a significant amount of product dissolved.
-
Solution: After slow cooling to room temperature, place the flask in an ice-water bath for at least 15-20 minutes before filtering to maximize crystal formation.
-
-
Cause 4: Excessive washing. Washing the collected crystals with too much solvent or with solvent that is not ice-cold will redissolve some of your product.[8]
-
Solution: Wash the filter cake with a minimal amount of ice-cold recrystallization solvent.
-
Flash Column Chromatography Troubleshooting
Q7: I've run a column, but my compound won't elute from the silica gel. What's wrong?
A7: This happens when the mobile phase is not polar enough to compete with the stationary phase (silica gel) for your polar compound. The carboxylic acid and TZD moieties bind very strongly to the acidic silica.
-
Solution 1: Increase eluent polarity. Gradually increase the percentage of the more polar solvent in your mobile phase (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system). A gradient elution, where the polarity is steadily increased, can be very effective.[10]
-
Solution 2: Add an acidic modifier. As with TLC (Q3), your compound is sticking due to its acidity. Add 0.5-2% acetic acid to your mobile phase. This will keep the compound protonated and reduce its interaction with the silica, allowing it to elute properly.[2][6]
-
Solution 3: Switch to a more polar solvent system. If hexane/ethyl acetate is not working, consider a more polar system like dichloromethane/methanol.[11]
Q8: I'm getting very poor separation between my product and an impurity. How can I improve resolution?
A8: Poor separation means the Rf values of your compounds are too close in the chosen solvent system.
-
Solution 1: Optimize the mobile phase. The ideal Rf for the target compound for good separation is around 0.2-0.3.[11][12] Systematically test different solvent ratios to achieve this target Rf on a TLC plate before running the column.
-
Solution 2: Use a gradient elution. Start with a less polar solvent system where your target compound has a very low Rf (<0.2) and gradually increase the polarity. This will hold the compound on the column longer while faster-moving impurities elute, and then push your compound off with better separation from slower-moving impurities.[10]
-
Solution 3: Ensure proper column packing. Channels or cracks in the silica bed will lead to broad bands and poor separation. Pack the column carefully as a slurry to ensure a homogenous stationary phase.[13] Tapping the column gently can help settle the silica.[13]
Part 3: Detailed Experimental Protocols
Protocol 1: Optimized Recrystallization
This protocol assumes the crude product is a solid and contains primarily soluble impurities.
-
Solvent Selection: Test the solubility of a small amount of crude material in various solvents (e.g., ethanol, isopropanol, water, ethyl acetate). A good solvent will dissolve the compound when hot but not when cold.[8] For this compound, an ethanol/water or dioxane/water system is a promising starting point.[14]
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum volume of the chosen solvent to create a slurry. Heat the flask on a hot plate with stirring. Add more solvent dropwise until the solid just dissolves at the boiling point.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.
-
Hot Filtration (Optional): If there are insoluble impurities or charcoal was added, perform a hot filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow it to cool slowly and undisturbed to room temperature. Then, place the flask in an ice bath for at least 20 minutes to maximize precipitation.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any adhering impure mother liquor.[2]
-
Drying: Allow the crystals to dry on the funnel by pulling air through them. For final drying, transfer the crystals to a watch glass and place them in a vacuum oven at a moderate temperature (~40-50 °C).
Protocol 2: High-Purity Flash Column Chromatography
This protocol is for isolating the compound from impurities with similar solubility properties.
-
Solvent System Selection: Develop a mobile phase using TLC. A good starting point is a mixture of Hexane and Ethyl Acetate with 1% Acetic Acid. Adjust the ratio until the target compound has an Rf of ~0.2-0.3.[6][11]
-
Column Packing:
-
Select a column of appropriate size for your sample amount.[12]
-
Add a small plug of cotton or glass wool, followed by a thin layer of sand.[11]
-
Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour this slurry into the column and use gentle air pressure to pack it evenly, ensuring no air bubbles are trapped.[13]
-
Add another thin layer of sand on top of the packed silica.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a strong solvent (like dichloromethane or ethyl acetate).
-
Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. This is known as "dry loading".[10]
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Carefully add the mobile phase to the column without disturbing the top layer.
-
Apply gentle air pressure to begin eluting the solvent, maintaining a constant flow rate.
-
Collect fractions in test tubes. Monitor the elution process by TLC analysis of the collected fractions.
-
-
Isolation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified this compound.
Part 4: Data and Visualization
Data Tables
Table 1: Recommended Solvent Systems for Purification
| Purification Method | Solvent System | Rationale & Key Considerations |
| Recrystallization | Ethanol / Water | Good for polar compounds. Dissolve in hot ethanol, add hot water dropwise until cloudy, clarify with ethanol, then cool. |
| Recrystallization | Dioxane / Water | Dioxane is a good solvent for many thiazolidinediones; water acts as the anti-solvent.[14] |
| Column Chromatography | Hexane / Ethyl Acetate + 1% Acetic Acid | A standard system. The acetic acid is crucial to prevent streaking and improve peak shape.[2] |
| Column Chromatography | Dichloromethane / Methanol + 1% Acetic Acid | A more polar system for when the compound has very low mobility in Ethyl Acetate-based systems.[11] |
Diagrams (Graphviz)
Caption: General purification workflow for the target compound.
Caption: Decision tree for troubleshooting crystallization failure.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. orgsyn.org [orgsyn.org]
- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. researchgate.net [researchgate.net]
- 10. Chromatography [chem.rochester.edu]
- 11. Chromatography [chem.rochester.edu]
- 12. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. WO2005049610A1 - Process for preparing thiazolidinediones - Google Patents [patents.google.com]
Technical Support Center: Navigating Cell Viability Challenges with 3-(2,4-dioxo-thiazolidin-3-yl)-propionic acid
Welcome to the technical support center for researchers utilizing 3-(2,4-dioxo-thiazolidin-3-yl)-propionic acid. This guide is designed to provide in-depth troubleshooting strategies and address frequently asked questions regarding cell viability issues that may arise during your experiments. As your dedicated scientific partner, we aim to equip you with the knowledge and protocols to overcome common hurdles and ensure the integrity of your research.
Introduction: Understanding the Compound
This compound belongs to the thiazolidinedione (TZD) class of compounds. The biological effects of this molecule are likely influenced by two key structural features: the thiazolidinedione core and the propionic acid side chain.
-
Thiazolidinedione Core: TZDs are well-known for their interaction with the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a crucial role in adipogenesis, glucose metabolism, and inflammation.[1][2] However, at higher concentrations, some TZDs can induce apoptosis and cell cycle arrest through PPARγ-independent mechanisms.[3][4]
-
Propionic Acid Side Chain: The propionic acid moiety can influence cellular metabolism, particularly mitochondrial function. Studies have shown that propionic acid can interfere with the mitochondrial electron transport chain, leading to mitochondrial dysfunction and alterations in mitochondrial morphology.[5][6][7]
The interplay between these two components can lead to complex biological outcomes, and understanding their potential effects is key to troubleshooting cell viability problems.
Troubleshooting Guide: A Question & Answer Approach
This section addresses specific cell viability issues you may encounter when treating cells with this compound.
Question 1: I'm observing significant cell death even at low concentrations of the compound. What are the likely causes and how can I troubleshoot this?
Answer:
High cytotoxicity at low concentrations can be multifactorial. Here’s a systematic approach to identify and resolve the issue:
Potential Cause 1: Inappropriate Concentration Range
The optimal concentration of a compound is highly cell-type dependent. A concentration that is effective in one cell line may be toxic in another.
-
Solution: Perform a Dose-Response Curve. This is a critical first step. We recommend testing a wide range of concentrations (e.g., from nanomolar to high micromolar) to determine the EC50 (half-maximal effective concentration) and the optimal non-toxic working concentration for your specific cell line. The MTT or MTS assay is a suitable method for this initial screening.[8]
Potential Cause 2: Solvent Toxicity
Thiazolidinediones are often dissolved in organic solvents like DMSO. High final concentrations of the solvent in your cell culture medium can be cytotoxic.
-
Solution: Control for Solvent Effects. Ensure the final concentration of your solvent (e.g., DMSO) in the culture medium is at a non-toxic level, typically below 0.1% (v/v). Always include a "vehicle-only" control in your experiments, where cells are treated with the same concentration of the solvent used to dissolve the compound.
Potential Cause 3: Mitochondrial Toxicity
The propionic acid side chain of the molecule can directly impact mitochondrial health.[5][6] This can lead to a decrease in mitochondrial membrane potential, reduced ATP production, and an increase in reactive oxygen species (ROS), ultimately triggering apoptosis.
-
Solution: Assess Mitochondrial Function.
-
Mitochondrial Membrane Potential: Use fluorescent dyes like JC-1 or TMRE to assess changes in mitochondrial membrane potential. A decrease in the red/green fluorescence ratio for JC-1 or a decrease in TMRE fluorescence indicates mitochondrial depolarization, an early hallmark of apoptosis.
-
ATP Levels: Measure intracellular ATP levels using a luciferase-based assay to determine if the compound is affecting cellular energy production.
-
ROS Production: Use fluorescent probes like DCFDA to measure intracellular ROS levels. An increase in ROS can indicate mitochondrial stress.
-
Potential Cause 4: Induction of Apoptosis
Thiazolidinedione derivatives have been shown to induce apoptosis, often through the activation of caspases.[9][10]
-
Solution: Perform Apoptosis-Specific Assays.
-
Caspase Activity Assay: Measure the activity of key executioner caspases, such as caspase-3 and caspase-7, using a luminogenic or fluorogenic substrate. An increase in caspase activity is a strong indicator of apoptosis.[11][12]
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[13] Early apoptotic cells will be Annexin V positive and PI negative.
-
Below is a troubleshooting workflow to guide your investigation:
Caption: A decision-making workflow for troubleshooting cell viability issues.
Question 2: My results are inconsistent between experiments. What could be causing this variability?
Answer:
Inconsistent results are a common challenge in cell culture experiments. Here are some key factors to consider:
Potential Cause 1: Cell Health and Passage Number
The health and passage number of your cells can significantly impact their response to treatment. Cells that are unhealthy or have been passaged too many times may be more sensitive to the compound.
-
Solution: Standardize Cell Culture Practices. Use cells with a consistent and low passage number for your experiments. Regularly monitor cell morphology and viability to ensure they are healthy before starting an experiment.
Potential Cause 2: Reagent Preparation and Storage
Improper preparation or storage of the compound stock solution can lead to degradation and loss of activity.
-
Solution: Proper Reagent Handling. Prepare fresh stock solutions of this compound regularly and store them under the recommended conditions (typically at -20°C or -80°C, protected from light). Aliquot the stock solution to avoid repeated freeze-thaw cycles.
Potential Cause 3: Inconsistent Seeding Density
Variations in the initial number of cells seeded can lead to differences in confluency at the time of treatment, which can affect the experimental outcome.
-
Solution: Consistent Cell Seeding. Ensure that you are seeding the same number of cells for each experiment and that the cells are evenly distributed in the wells.
Question 3: I'm not observing any effect of the compound on my cells. What should I check?
Answer:
A lack of an observable effect could be due to several factors:
Potential Cause 1: Suboptimal Concentration
The concentration of the compound may be too low to elicit a response in your specific cell line.
-
Solution: Increase the Concentration. If your initial dose-response curve showed no effect, try a higher concentration range.
Potential Cause 2: Low PPARγ Expression
If you are expecting a PPARγ-dependent effect, it's possible that your cell line expresses low levels of this receptor.
-
Solution: Verify PPARγ Expression. Check the expression of PPARγ in your cell line using techniques like qPCR or Western blotting.
Potential Cause 3: Compound Inactivity
The compound itself may be inactive or may have degraded.
-
Solution: Verify Compound Integrity. If possible, verify the identity and purity of your compound using analytical methods. Prepare a fresh stock solution from a new vial of the compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: The primary mechanism is likely multifaceted. The thiazolidinedione ring suggests it may act as a PPARγ agonist, influencing gene expression related to metabolism and cell growth.[1][2] However, the propionic acid side chain can induce mitochondrial dysfunction, which can lead to cytotoxicity independent of PPARγ activation.[5][6] The overall effect will depend on the concentration used and the specific cellular context.
Q2: How should I prepare and store the stock solution of this compound?
A2: this compound is typically dissolved in an organic solvent such as DMSO to create a high-concentration stock solution. We recommend preparing small aliquots of the stock solution and storing them at -20°C or -80°C to minimize freeze-thaw cycles. Protect the solution from light.
Q3: What are the appropriate controls to include in my experiments?
A3: For robust and interpretable results, we recommend including the following controls:
-
Untreated Control: Cells cultured in medium alone.
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the compound.
-
Positive Control: A known inducer of cell death (e.g., staurosporine for apoptosis assays) to ensure that your assay is working correctly.
Experimental Protocols
Here are detailed protocols for key assays to troubleshoot cell viability issues.
Protocol 1: MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[14]
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle and untreated controls.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[14]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Read the absorbance at 570 nm using a microplate reader.
Protocol 2: LDH Cytotoxicity Assay
This assay measures the release of lactate dehydrogenase (LDH) from damaged cells, which is an indicator of cytotoxicity.[15][16]
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound
-
Commercially available LDH cytotoxicity assay kit
Procedure:
-
Follow the cell seeding and treatment steps as described in the MTT assay protocol.
-
Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[17]
-
After the treatment period, carefully collect the cell culture supernatant from each well.
-
Follow the manufacturer's instructions for the LDH assay kit to measure LDH activity in the supernatant.
-
Read the absorbance at the recommended wavelength (typically 490 nm).
Protocol 3: Annexin V/PI Apoptosis Assay
This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the compound for the desired time.
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Data Interpretation:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Caption: Potential mechanisms of cytotoxicity for the compound.
Quantitative Data Summary
The following table provides general concentration ranges for troubleshooting. Note: These are starting points and should be optimized for your specific cell line and experimental conditions.
| Parameter | Recommended Range | Purpose | Reference |
| Compound Concentration | 0.01 µM - 100 µM | Dose-response determination | [8] |
| DMSO (Vehicle) Concentration | ≤ 0.1% (v/v) | Minimize solvent toxicity | General Knowledge |
| Cell Seeding Density (96-well) | 5,000 - 20,000 cells/well | Ensure optimal growth | [11] |
| Incubation Time | 24 - 72 hours | Observe time-dependent effects | General Knowledge |
References
- 1. Frontiers | PPARgamma in Metabolism, Immunity, and Cancer: Unified and Diverse Mechanisms of Action [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Activation of Peroxisome Proliferator-Activated Receptor γ Contributes to the Survival of T Lymphoma Cells by Affecting Cellular Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peroxisome proliferator-activated receptors (PPAR) agonists affect cell viability, apoptosis and expression of cell cycle related proteins in cell lines of glial brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Propionic acid induces mitochondrial dysfunction and affects gene expression for mitochondria biogenesis and neuronal differentiation in SH-SY5Y cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Propionic acid induces alterations in mitochondrial morphology and dynamics in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of malate on propionate mitochondrial toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Novel Pan-Pim Kinase Inhibitors With Imidazopyridazine and Thiazolidinedione Structure Exert Potent Antitumor Activities [frontiersin.org]
- 10. Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. A peroxisome proliferator-activated receptor ligand MCC-555 imparts anti-proliferative response in pancreatic cancer cells by PPARgamma-independent up-regulation of KLF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. kumc.edu [kumc.edu]
- 14. atcc.org [atcc.org]
- 15. LDH Cytotoxicity Assay Kit - Abbkine – Antibodies, proteins, biochemicals, assay kits for life science research [abbkine.com]
- 16. atcbiotech.com [atcbiotech.com]
- 17. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Enhancing the In Vivo Bioavailability of 3-(2,4-dioxo-thiazolidin-3-yl)-propionic acid
This technical support guide is designed for researchers, scientists, and drug development professionals actively working to improve the in vivo bioavailability of 3-(2,4-dioxo-thiazolidin-3-yl)-propionic acid. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during preclinical development. Our approach is rooted in a deep understanding of pharmaceutical sciences, offering not just procedural steps but the scientific rationale behind them to empower your research and development efforts.
I. Frequently Asked Questions (FAQs)
This section addresses preliminary questions researchers may have regarding the bioavailability of this compound and related thiazolidinedione compounds.
Q1: What are the primary challenges in achieving adequate oral bioavailability for this compound?
A1: While specific experimental data for this compound is limited, its structural class (thiazolidinedione) and predicted physicochemical properties suggest potential challenges. The primary hurdles for oral bioavailability of related compounds often stem from:
-
Poor Aqueous Solubility: Many thiazolidinediones are poorly soluble in water, which can limit their dissolution in the gastrointestinal (GI) tract, a prerequisite for absorption.
-
Low Intestinal Permeability: Even if dissolved, the compound may not efficiently cross the intestinal epithelium to enter the bloodstream. The predicted low lipophilicity (XLogP3 of 0.2) of this compound might suggest that poor permeability could be a significant barrier.
-
First-Pass Metabolism: The compound may be extensively metabolized by enzymes in the intestinal wall and/or the liver before it reaches systemic circulation. Thiazolidinediones are known to be metabolized by cytochrome P450 enzymes.[1][2][3][4]
-
Efflux by Transporters: The molecule could be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the compound back into the intestinal lumen, thereby reducing its net absorption.
Q2: What initial physicochemical characterization is essential before starting in vivo bioavailability studies?
A2: A thorough understanding of your compound's fundamental properties is critical to designing effective formulation strategies. Key parameters to determine include:
-
Aqueous Solubility: Determine the equilibrium solubility at different pH values relevant to the GI tract (e.g., pH 1.2, 4.5, and 6.8). This will indicate if solubility is a limiting factor and if it's pH-dependent.
-
pKa: Knowing the ionization constant will help predict the compound's charge state at different physiological pHs, which influences both solubility and permeability.
-
LogP/LogD: The partition coefficient (LogP) and distribution coefficient (LogD at physiological pH) are measures of lipophilicity. This is a key predictor of passive diffusion across the intestinal membrane.
-
Solid-State Characterization: Techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) can determine if your compound is crystalline or amorphous. Amorphous forms are generally more soluble but can be less stable.
Q3: What are the typical metabolic pathways for thiazolidinediones?
A3: Thiazolidinediones like pioglitazone and rosiglitazone are primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system.[1][2][3][4][5] The major routes of metabolism are:
-
N-demethylation
-
Hydroxylation
The primary enzymes involved are CYP2C8, with minor contributions from CYP2C9 and CYP3A4.[1][2][3][4] It is highly probable that this compound follows similar metabolic pathways. Understanding these pathways is crucial for identifying potential drug-drug interactions and for interpreting metabolite data from in vivo studies.
II. Troubleshooting Guide: Low In Vivo Bioavailability
This guide provides a systematic approach to diagnosing and resolving issues of low oral bioavailability for this compound.
Issue 1: High Variability in Plasma Concentrations Between Individual Animals
Possible Causes:
-
Inconsistent Dosing: Inaccurate oral gavage technique can lead to variable dosing.
-
Food Effects: The presence or absence of food in the GI tract can significantly alter drug absorption.
-
Formulation Inhomogeneity: For suspensions, inadequate mixing can result in inconsistent drug concentration per dose.
-
Gastrointestinal Transit Time Variability: Differences in how quickly the compound moves through the GI tract of individual animals.
Troubleshooting Steps:
-
Standardize Dosing Procedure: Ensure all personnel are thoroughly trained in oral gavage techniques to minimize variability.
-
Implement a Fasting Protocol: A consistent overnight fasting period (e.g., 8-12 hours) before dosing will reduce food-related variability.
-
Ensure Formulation Homogeneity: For suspensions, use a vortex mixer immediately before drawing each dose to ensure a uniform concentration.
-
Consider a Solution Formulation for Initial Studies: If possible, dissolving the compound in a suitable vehicle can eliminate issues of dissolution rate and suspension inhomogeneity, providing a clearer picture of inherent absorption limitations.
Issue 2: Low Oral Bioavailability with Suspected Poor Solubility
Diagnostic Indication: The compound exhibits low aqueous solubility in your initial physicochemical characterization.
Recommended Strategies & Experimental Protocols:
-
Particle Size Reduction:
-
Micronization/Nanonization: Reducing the particle size increases the surface area for dissolution.
-
Protocol: Nanosuspension Preparation:
-
Disperse the this compound powder in an aqueous solution containing a stabilizer (e.g., a surfactant like Tween 80 or a polymer like PVP K30).
-
Subject the suspension to high-pressure homogenization or wet media milling.
-
Characterize the resulting nanosuspension for particle size distribution (e.g., using dynamic light scattering), zeta potential, and drug content.
-
Perform in vitro dissolution studies comparing the nanosuspension to the un-milled drug.
-
-
-
Amorphous Solid Dispersions (ASDs):
-
Concept: Dispersing the drug in a polymer matrix in its amorphous (non-crystalline) state can significantly enhance its aqueous solubility and dissolution rate.
-
Protocol: Solvent Evaporation Method for ASD Preparation:
-
Dissolve this compound and a suitable polymer (e.g., HPMC, PVP, or Soluplus®) in a common solvent.
-
Remove the solvent under vacuum using a rotary evaporator to form a solid dispersion.
-
Further dry the product in a vacuum oven to remove residual solvent.
-
Characterize the ASD using XRPD to confirm the amorphous state and perform dissolution testing.
-
-
-
Lipid-Based Formulations (e.g., Self-Emulsifying Drug Delivery Systems - SEDDS):
-
Concept: For lipophilic compounds, dissolving the drug in a mixture of oils, surfactants, and co-solvents can improve solubilization in the GI tract.
-
Protocol: SEDDS Formulation Development:
-
Screen various oils (e.g., medium-chain triglycerides), surfactants (e.g., Cremophor EL, Tween 80), and co-solvents (e.g., Transcutol, ethanol) for their ability to solubilize the compound.
-
Construct a ternary phase diagram to identify the optimal ratios of the components that form a stable and efficient self-emulsifying system.
-
Prepare the formulation by mixing the selected components and the drug.
-
Evaluate the self-emulsification performance by adding the formulation to water and observing the formation of a microemulsion. Characterize the droplet size.
-
-
Issue 3: Low Oral Bioavailability Despite Adequate Aqueous Solubility
Diagnostic Indication: The compound has good solubility, but in vivo absorption remains low. This points towards poor intestinal permeability.
Recommended Strategies & Experimental Protocols:
-
In Vitro Permeability Assessment (Caco-2 Assay):
-
Purpose: To determine the intestinal permeability of the compound and to assess if it is a substrate for efflux transporters like P-gp.
-
Protocol: Caco-2 Permeability Assay:
-
Culture Caco-2 cells on permeable supports for approximately 21 days until they form a differentiated monolayer.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Perform a bidirectional transport study by adding the compound to either the apical (A) or basolateral (B) side of the monolayer.
-
Measure the concentration of the compound that has transported to the opposite chamber over time using a validated analytical method (e.g., LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp) in both directions (A to B and B to A).
-
The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated. A ratio greater than 2 suggests that the compound is subject to active efflux.[6][7]
-
To confirm P-gp involvement, the assay can be repeated in the presence of a P-gp inhibitor like verapamil. A significant reduction in the efflux ratio would confirm that the compound is a P-gp substrate.
-
-
-
Prodrug Approach:
-
Concept: Chemically modifying the parent drug to create a more lipophilic and permeable prodrug that, once absorbed, is converted back to the active parent molecule.[8][9][10]
-
Strategy for this compound: The carboxylic acid moiety is a prime target for creating an ester prodrug. Esterification will mask the polar carboxylic acid group, increasing lipophilicity and potentially enhancing passive diffusion across the intestinal membrane. The ester can then be cleaved by esterases in the blood or tissues to release the active drug.
-
-
Use of Permeation Enhancers:
-
Concept: Certain excipients can transiently open the tight junctions between intestinal epithelial cells, allowing for increased paracellular transport of hydrophilic compounds.[11]
-
Examples of Permeation Enhancers: Medium-chain fatty acids (e.g., capric acid), bile salts, and some surfactants.
-
Caution: The use of permeation enhancers should be approached with caution due to the potential for GI tract irritation and non-specific increases in the absorption of other substances.
-
III. Visualizations and Data Presentation
Decision-Making Workflow for Bioavailability Enhancement
The following diagram illustrates a logical workflow for diagnosing and addressing poor oral bioavailability.
References
- 1. ClinPGx [clinpgx.org]
- 2. Characterization of the cytochrome P450 enzymes involved in the in vitro metabolism of rosiglitazone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jmatonline.com [jmatonline.com]
- 5. Thieme E-Journals - Experimental and Clinical Endocrinology & Diabetes / Abstract [thieme-connect.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. Caco-2 Permeability | Evotec [evotec.com]
- 8. mdpi.com [mdpi.com]
- 9. Prodrug Approach as a Strategy to Enhance Drug Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. japsonline.com [japsonline.com]
Validation & Comparative
A Comparative Guide to Validating the Biological Target of 3-(2,4-dioxo-thiazolidin-3-yl)-propionic acid
For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is both complex and critical. A pivotal step in this process is the accurate identification and validation of the molecule's biological target.[1] This guide provides an in-depth comparison of modern experimental strategies for validating the biological target of novel compounds, using 3-(2,4-dioxo-thiazolidin-3-yl)-propionic acid as a case study. While the thiazolidin-2,4-dione scaffold is a versatile moiety present in molecules with a wide range of biological activities[2], the specific molecular target of this compound is not yet fully elucidated. A related compound, 3-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic acid, has been predicted to have an affinity for targets such as lysosomal protective protein, Thromboxane-A synthase, and PPARγ, highlighting the therapeutic potential of this chemical class.[3][4]
This guide will navigate through the critical methodologies required to first identify and then validate the molecular target of our lead compound, ensuring a robust foundation for further drug development.
The Imperative of Target Validation in Drug Discovery
Before committing significant resources to lead optimization and clinical trials, it is paramount to establish a clear link between a compound, its molecular target, and the desired therapeutic effect.[1] Target validation provides the necessary evidence that modulating a specific biological molecule will lead to the intended physiological response.[1][5] Failure to rigorously validate a target is a leading cause of late-stage drug development failures. This guide will compare and contrast several orthogonal methods to build a comprehensive and reliable target validation package.
A Multi-pronged Approach to Target Identification and Validation
A robust target validation strategy employs a combination of techniques that interrogate the compound-target interaction from different angles. We will explore a logical workflow that begins with identifying potential binding partners and then moves to confirming this interaction in a physiological context and establishing its functional relevance.
dot
Caption: A logical workflow for identifying and validating the biological target of a novel small molecule.
Part 1: Target Identification - Fishing for Interactors
The first step is to identify which proteins in the proteome our compound of interest physically interacts with. Affinity chromatography coupled with mass spectrometry is a powerful and direct method for this purpose.[6][7][8]
Affinity Chromatography-Mass Spectrometry (AC-MS)
This technique relies on the specific interaction between a "bait" (our immobilized compound) and its "prey" (the target protein) within a complex biological sample like a cell lysate.[6]
Principle: this compound is chemically modified to be immobilized on a solid support (e.g., agarose beads) while retaining its binding activity.[8] This "bait" is then incubated with a cell lysate. Proteins that bind to the compound are "captured" on the beads, while non-binding proteins are washed away.[9] The captured proteins are then eluted and identified using mass spectrometry.[9]
-
Probe Synthesis: Synthesize an analog of this compound with a linker arm suitable for covalent attachment to a solid support. It is crucial that the modification does not sterically hinder the pharmacophore responsible for target binding.
-
Immobilization: Covalently couple the synthesized probe to activated agarose beads.
-
Lysate Preparation: Prepare a native cell lysate from a relevant cell line under conditions that preserve protein structure and function.
-
Incubation: Incubate the immobilized probe with the cell lysate to allow for the formation of compound-protein complexes.
-
Washing: Perform a series of stringent washes to remove non-specifically bound proteins.[9]
-
Elution: Elute the specifically bound proteins. This can be achieved by changing the pH, ionic strength, or by competing with an excess of the free compound.
-
Protein Identification: Identify the eluted proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
dot
Caption: Workflow for Affinity Chromatography-Mass Spectrometry.
Part 2: Target Validation - From Binding to Biological Function
Once a list of putative targets is generated, the next crucial phase is to validate these candidates. We will compare biophysical and genetic methods that provide orthogonal evidence for target engagement and functional relevance.
Comparison of Target Validation Methodologies
| Feature | Cellular Thermal Shift Assay (CETSA) | CRISPR/Cas9 Knockout | siRNA Knockdown |
| Principle | Ligand-induced protein thermal stabilization.[10] | Permanent gene disruption at the DNA level.[][12] | Transient mRNA degradation to reduce protein expression.[13] |
| Measures | Direct compound-target engagement in cells.[5][10] | Phenotypic effect of complete target loss.[14][15] | Phenotypic effect of reduced target expression.[16][17] |
| Context | Intact cells, tissues, or cell lysates.[18] | Genetically modified cells or organisms.[12][19] | Transiently transfected cells.[20] |
| Throughput | Can be adapted for high-throughput screening.[21] | Lower throughput for generating stable cell lines.[] | High-throughput screening is feasible.[20] |
| Key Advantage | Measures direct physical binding in a native environment.[22] | Provides definitive evidence for the role of a gene.[14][15] | Rapid and effective for transiently assessing gene function.[16] |
| Key Limitation | Does not directly inform on function. Requires a specific antibody. | Can be lethal if the gene is essential. Potential for off-target effects.[16] | Incomplete knockdown and potential for off-target effects.[13] |
Biophysical Validation: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct binding of a compound to its target in a cellular environment.[5][10]
Principle: The binding of a ligand (our compound) to its target protein often increases the protein's thermal stability.[10] In a CETSA experiment, cells are treated with the compound and then heated. The stabilized target protein will remain soluble at higher temperatures compared to the unbound protein.[23] The amount of soluble protein remaining at different temperatures is then quantified, typically by Western blotting.[18]
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).[21]
-
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Quantification: Analyze the amount of soluble target protein in the supernatant by Western blot or other protein detection methods.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.[23]
dot
Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.
Genetic Validation: CRISPR/Cas9 and siRNA
Genetic methods are indispensable for validating whether the engagement of a target by a compound is responsible for the observed biological effect.[24] These techniques work by reducing or eliminating the expression of the putative target protein and then assessing whether the compound's effect is diminished or abolished.
CRISPR/Cas9 technology allows for the precise and permanent disruption of a gene at the genomic level, leading to a complete loss of protein expression (knockout).[][12][19]
Principle: The Cas9 nuclease is guided by a specific single guide RNA (sgRNA) to the DNA sequence of the putative target gene, where it creates a double-strand break. The cell's error-prone repair mechanism often results in insertions or deletions that disrupt the gene's reading frame, preventing the production of a functional protein.[]
Experimental Workflow:
-
Design and synthesize sgRNAs targeting the gene of the putative target.
-
Deliver the Cas9 nuclease and the sgRNA into the cells.
-
Select and expand single-cell clones.
-
Verify gene knockout by DNA sequencing and confirm the absence of protein expression by Western blot.
-
Treat the knockout cells and wild-type control cells with this compound and assess the phenotypic response. If the compound's effect is absent in the knockout cells, it strongly suggests that the disrupted gene is indeed the target.[15]
Small interfering RNA (siRNA) offers a transient and less labor-intensive method to reduce the expression of a target protein.[13][17]
Principle: siRNAs are short, double-stranded RNA molecules that can be introduced into cells. They engage the cell's RNA interference (RNAi) machinery to specifically target and degrade the messenger RNA (mRNA) of the putative target, thereby preventing its translation into protein.[16]
Experimental Workflow:
-
Design and synthesize siRNAs targeting the mRNA of the putative target. A non-targeting "scramble" siRNA should be used as a negative control.[13]
-
Transfect the siRNAs into the cells.
-
Treat the knockdown cells and control cells with this compound and measure the biological response. A blunted response in the knockdown cells provides evidence for the target's role in the compound's mechanism of action.[25]
Conclusion
Validating the biological target of a novel compound like this compound is a multifaceted process that requires a convergence of evidence from orthogonal methodologies. The strategy outlined in this guide, beginning with the unbiased identification of binding partners by Affinity Chromatography-Mass Spectrometry , followed by the confirmation of direct engagement using CETSA , and finally, establishing functional relevance through genetic approaches like CRISPR/Cas9 or siRNA , provides a rigorous and reliable path to target validation. By meticulously applying these comparative techniques, researchers can build a strong, data-driven case for their compound's mechanism of action, significantly increasing the probability of success in the long and arduous journey of drug discovery.
References
- 1. Drug Target Identification and Validation | MtoZ Biolabs [mtoz-biolabs.com]
- 2. Mechanism of Action of Thiazolidin-2,4-dione | Encyclopedia MDPI [encyclopedia.pub]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
- 6. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]
- 7. Affinity-based target identification for bioactive small molecules - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 8. Affinity-based target identification for bioactive small molecules - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 9. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 12. biomedbiochem.nabea.pub [biomedbiochem.nabea.pub]
- 13. How siRNA Knockdown Antibody Validation Works | Lab Manager [labmanager.com]
- 14. selectscience.net [selectscience.net]
- 15. biocompare.com [biocompare.com]
- 16. siRNA knockdown validation 101: Incorporating negative controls in antibody research - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. bio-protocol.org [bio-protocol.org]
- 19. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. siRNA Screening Validate Thousands of Targets in a Single Week | Thermo Fisher Scientific - US [thermofisher.cn]
- 21. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 23. news-medical.net [news-medical.net]
- 24. Target Validation: Linking Target and Chemical Properties to Desired Product Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 25. bio-rad-antibodies.com [bio-rad-antibodies.com]
A Comparative Guide to Thiazolidinedione-Based PPARγ Agonists: Evaluating 3-(2,4-dioxo-thiazolidin-3-yl)-propionic acid in the Context of Established Therapeutics
For researchers, scientists, and drug development professionals navigating the landscape of metabolic disease therapeutics, the thiazolidinedione (TZD) class of compounds remains a significant area of interest. As potent agonists of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), TZDs have demonstrated considerable efficacy in improving insulin sensitivity.[1][2][3] This guide provides a comparative analysis of 3-(2,4-dioxo-thiazolidin-3-yl)-propionic acid against well-established thiazolidinediones, offering a framework for its evaluation and contextualizing its potential within the therapeutic class. We will delve into the critical experimental data necessary for a comprehensive comparison, supported by detailed protocols for key assays.
The Thiazolidinedione Landscape: A Primer on PPARγ Agonism
Thiazolidinediones, often referred to as "glitazones," exert their primary therapeutic effects by binding to and activating PPARγ, a nuclear receptor that plays a crucial role in the regulation of glucose and lipid metabolism.[1][4] Upon activation by a TZD ligand, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[1] This genomic action leads to a cascade of metabolic benefits, including enhanced insulin sensitivity in adipose tissue, skeletal muscle, and the liver.[3][5]
The pioneering members of this class, such as troglitazone, were withdrawn from the market due to unforeseen toxicity, primarily hepatotoxicity.[5] This underscored the critical importance of a thorough and comparative evaluation of novel TZD candidates. Currently, pioglitazone and rosiglitazone are the most well-known approved TZDs, each with a distinct profile of efficacy and adverse effects.[5][6]
Comparative Analysis of Thiazolidinediones
A direct, head-to-head comparison based on experimental data is fundamental to understanding the potential of a new chemical entity like this compound. The following table outlines the key parameters for such a comparison, with data for established TZDs and placeholders for our compound of interest, highlighting the necessary experimental endpoints.
| Parameter | Rosiglitazone | Pioglitazone | This compound |
| PPARγ Binding Affinity (Ki) | High | Moderate | To be determined |
| PPARγ Agonist Activity (EC50) | Potent full agonist | Potent full agonist | To be determined (full/partial agonist) |
| In Vitro Glucose Uptake | Significant increase in adipocytes | Significant increase in adipocytes | To be determined |
| Adipocyte Differentiation | Potent inducer | Potent inducer | To be determined |
| Known Off-Target Effects | Increased risk of myocardial infarction and heart failure[1] | Increased risk of bladder cancer[6] | To be determined |
| Common Side Effects | Weight gain, edema, bone fractures[5][6] | Weight gain, edema, bone fractures[6] | To be determined |
Experimental Workflows for Comparative Evaluation
To populate the comparative table and build a comprehensive profile for this compound, a series of well-defined in vitro experiments are essential. The following sections provide detailed protocols for these critical assays, explaining the scientific rationale behind the experimental design.
Assessing PPARγ Binding and Activation
Two complementary assays are crucial for determining the interaction of a novel compound with PPARγ: a competitive binding assay to measure affinity and a reporter gene assay to quantify functional activation.
This assay provides a sensitive and high-throughput method to determine the binding affinity of a test compound to the PPARγ ligand-binding domain (LBD).[7]
-
Principle: The assay relies on the transfer of energy from a terbium-labeled anti-GST antibody (donor) to a fluorescently labeled pan-PPAR ligand (acceptor) when both are bound to a GST-tagged PPARγ-LBD. A test compound that binds to the PPARγ-LBD will displace the fluorescent ligand, leading to a decrease in the FRET signal.[7]
-
Experimental Protocol:
-
Reagent Preparation: Prepare a stock solution of this compound and established TZDs (e.g., rosiglitazone) in a suitable solvent (e.g., DMSO). Create a serial dilution of the test compounds.
-
Assay Plate Setup: In a 384-well plate, add the serially diluted test compounds. Include wells for a positive control (no test compound) and a negative control (no PPARγ-LBD).
-
Addition of Assay Components: Add the fluorescent pan-PPAR ligand to all wells. Subsequently, add a pre-mixed solution of GST-tagged PPARγ-LBD and terbium-labeled anti-GST antibody.[7]
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.
-
Data Acquisition: Measure the TR-FRET signal at the appropriate emission wavelengths for the donor (terbium) and acceptor fluorophores using a plate reader.
-
Data Analysis: Calculate the ratio of the acceptor to donor fluorescence. Plot the ratio against the log of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki (inhibition constant) can then be calculated from the IC50.
-
-
Causality Behind Experimental Choices: The use of TR-FRET offers a homogeneous, "mix-and-read" format that is highly amenable to high-throughput screening and eliminates the need for radioactive materials.[7] The competitive binding format provides a direct measure of the compound's ability to interact with the target protein.
This cell-based assay quantifies the ability of a compound to act as a functional agonist of PPARγ, leading to the transcription of a reporter gene.[8]
-
Principle: Cells are engineered to co-express the human PPARγ receptor and a luciferase reporter gene under the control of a promoter containing PPREs. When an agonist binds to PPARγ, it activates the transcription of the luciferase gene, and the resulting luminescence is proportional to the compound's activity.[8]
-
Experimental Protocol:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293) and transiently transfect them with an expression vector for human PPARγ and a PPRE-luciferase reporter vector. A co-transfection with a vector expressing Renilla luciferase can be used for normalization.
-
Cell Seeding: Seed the transfected cells into a 96-well white, clear-bottom plate.
-
Compound Treatment: Prepare serial dilutions of this compound and control compounds. Treat the cells with the compounds and incubate for 18-24 hours.
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luminescence Measurement: Add the firefly luciferase substrate to the cell lysates and measure the luminescence using a luminometer. If using a dual-luciferase system, subsequently add the Renilla luciferase substrate and measure its luminescence.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luminescence against the log of the compound concentration and fit the data to a dose-response curve to determine the EC50 value and the maximal efficacy.
-
-
Causality Behind Experimental Choices: This assay provides a functional readout of PPARγ activation in a cellular context, which is more physiologically relevant than a simple binding assay. The dual-luciferase system helps to control for variations in cell number and transfection efficiency.[8]
Caption: PPARγ signaling pathway activated by thiazolidinediones.
Evaluating Downstream Cellular Effects
Beyond direct receptor interaction, it is crucial to assess the physiological consequences of PPARγ activation in relevant cell types, such as adipocytes.
This assay measures the ability of a compound to enhance the uptake of glucose into insulin-sensitive cells, a key therapeutic effect of TZDs.[9]
-
Principle: Differentiated adipocytes are treated with the test compound, and the uptake of a radiolabeled glucose analog, such as 2-deoxy-D-[3H]glucose, is measured. This analog is taken up by glucose transporters and phosphorylated, trapping it inside the cell, allowing for quantification.[9][10]
-
Experimental Protocol:
-
Adipocyte Differentiation: Differentiate a preadipocyte cell line (e.g., 3T3-L1) into mature adipocytes.
-
Compound Treatment: Treat the differentiated adipocytes with various concentrations of this compound and control compounds for a specified period (e.g., 24-48 hours).
-
Insulin Stimulation: Stimulate the cells with a submaximal concentration of insulin to assess the insulin-sensitizing effect of the compounds.
-
Glucose Uptake Measurement: Add radiolabeled 2-deoxy-D-glucose to the cells and incubate for a short period (e.g., 10-15 minutes).
-
Wash and Lyse: Stop the uptake by washing the cells with ice-cold buffer. Lyse the cells to release the intracellular contents.
-
Scintillation Counting: Measure the amount of incorporated radioactivity using a scintillation counter.
-
Data Analysis: Normalize the radioactive counts to the total protein content in each well. Compare the glucose uptake in compound-treated cells to that in vehicle-treated controls.
-
-
Causality Behind Experimental Choices: Using differentiated adipocytes provides a physiologically relevant model to study insulin sensitivity. The use of a radiolabeled glucose analog allows for sensitive and quantitative measurement of glucose transport.[9][10]
This assay visually and quantitatively assesses the ability of a compound to promote the differentiation of preadipocytes into mature, lipid-accumulating adipocytes, a hallmark of PPARγ activation.[11][12]
-
Principle: Mature adipocytes accumulate neutral lipids in intracellular droplets. Oil Red O is a lysochrome (fat-soluble dye) that stains these lipid droplets red, allowing for visualization and quantification.[12]
-
Experimental Protocol:
-
Cell Seeding: Seed preadipocytes (e.g., 3T3-L1) in a multi-well plate.
-
Induction of Differentiation: Upon reaching confluence, induce differentiation using a standard differentiation cocktail, including the test compound at various concentrations.
-
Culture and Feeding: Culture the cells for several days (e.g., 7-10 days), replacing the differentiation medium every 2-3 days.
-
Fixation and Staining: Fix the cells with formalin and then stain with a working solution of Oil Red O.
-
Visualization and Quantification: Visualize the stained lipid droplets under a microscope. For quantification, elute the stain from the cells using isopropanol and measure the absorbance of the eluate at a specific wavelength (e.g., 510 nm).[12]
-
Data Analysis: Compare the absorbance values of compound-treated wells to those of control wells.
-
-
Causality Behind Experimental Choices: Oil Red O staining is a robust and widely accepted method for assessing adipogenesis.[11][12] It provides both qualitative (microscopy) and quantitative (spectrophotometry) data on the pro-adipogenic potential of a compound.
References
- 1. Medicinal Perspective of 2,4‐Thiazolidinediones Derivatives: An Insight into Recent Advancements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative structure-activity relationship analysis of thiazolidineones: potent antidiabetic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting Peroxisome Proliferator-Activated Receptors Using Thiazolidinediones: Strategy for Design of Novel Antidiabetic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Thiazolidinediones - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. TR-FRET PPAR gamma Competitive Binding Assay Kit, goat | Creative BioMart – Assay Kit [creativebiomart.net]
- 8. benchchem.com [benchchem.com]
- 9. revvity.com [revvity.com]
- 10. journals.physiology.org [journals.physiology.org]
- 11. coriell.org [coriell.org]
- 12. tandfonline.com [tandfonline.com]
A Comparative Efficacy Analysis: 3-(2,4-dioxo-thiazolidin-3-yl)-propionic acid versus Rosiglitazone as PPARγ Agonists
A Technical Guide for Drug Discovery & Development Professionals
Introduction
The thiazolidinedione (TZD) chemical scaffold is a cornerstone in the development of insulin-sensitizing agents for the treatment of type 2 diabetes mellitus. These compounds primarily exert their therapeutic effects through the activation of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor that is a master regulator of adipogenesis, glucose homeostasis, and lipid metabolism.[1][2] Rosiglitazone, a well-characterized TZD, is a potent and selective PPARγ agonist that has seen clinical use but also has been associated with adverse effects, prompting the continued search for novel modulators with improved therapeutic profiles.[3]
This guide provides a comparative analysis of the established efficacy of Rosiglitazone against the predicted efficacy of a foundational TZD structure, 3-(2,4-dioxo-thiazolidin-3-yl)-propionic acid. While Rosiglitazone features a complex side chain optimized for high-affinity receptor binding, this compound represents a simpler analog. Understanding the vast difference in their efficacy, grounded in their structural distinctions, is crucial for researchers designing the next generation of PPARγ modulators. This comparison will be based on established quantitative data for Rosiglitazone and inferences from structure-activity relationship (SAR) studies for the simpler propionic acid derivative.
Mechanism of Action: The PPARγ Signaling Pathway
Thiazolidinediones function as agonists for PPARγ.[1] Upon ligand binding, PPARγ undergoes a conformational change, leading to the dissociation of corepressor molecules and the recruitment of coactivators. This activated receptor forms a heterodimer with the Retinoid X Receptor (RXR). The PPARγ/RXR complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[1] This action modulates the transcription of numerous genes involved in insulin signaling, glucose transport (e.g., GLUT4), and lipid metabolism, ultimately enhancing insulin sensitivity in key metabolic tissues like adipose tissue, skeletal muscle, and the liver.[1][3]
Comparative Efficacy Analysis
The efficacy of a PPARγ agonist is determined by its ability to bind to the receptor and elicit a transcriptional response. This is quantified through various in vitro and in vivo assays.
Rosiglitazone: A High-Affinity Full Agonist
Rosiglitazone is engineered with a specific chemical moiety—a methyl-pyridinylamino-ethoxy-phenyl group—that forms multiple high-energy interactions with the ligand-binding pocket of PPARγ.[4] These interactions, including hydrogen bonds and hydrophobic contacts, stabilize the active conformation of the receptor, leading to potent and robust activation.[4] Its efficacy is well-documented and serves as a benchmark for TZD activity.
This compound: A Putative Weak Agonist
In contrast, this compound lacks the extensive lipophilic tail and specific hydrogen-bonding groups that characterize potent agonists like Rosiglitazone.[5] Structure-activity relationship studies of thiazolidinediones consistently demonstrate that the nature of the substituent at the 5-position of the TZD ring and the linker to a lipophilic tail are critical for high-affinity binding and potent agonism.[1] The unsubstituted TZD core or those with simple N-alkyl chains are known to be very weak activators of PPARγ. Therefore, it is scientifically reasonable to infer that this compound would be a very weak partial agonist, if active at all, with significantly lower binding affinity and transcriptional activation potential compared to Rosiglitazone.
Quantitative Data Summary
The following table summarizes the known quantitative efficacy data for Rosiglitazone and the inferred data for this compound based on SAR principles.
| Parameter | Rosiglitazone | This compound (Inferred) | Reference |
| Binding Affinity (Kd) | ~40 nM | High µM to mM range | [6] |
| PPARγ Transactivation (EC50) | ~60 nM | High µM to mM range / Inactive | |
| Adipocyte Differentiation | Potent Inducer | Very Weak / Inactive | |
| In Vivo Glucose Lowering | High | Negligible | [7] |
Experimental Methodologies
To empirically determine and compare the efficacy of novel compounds against a standard like Rosiglitazone, a tiered approach involving in vitro and in vivo assays is essential.
In Vitro Efficacy Assessment
1. PPARγ Competitive Binding Assay (TR-FRET)
This assay quantifies the binding affinity of a test compound to the PPARγ ligand-binding domain (LBD).
-
Principle: The assay measures the disruption of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) between a terbium (Tb)-labeled anti-GST antibody bound to a GST-tagged PPARγ-LBD and a fluorescently labeled PPARγ ligand (tracer). Unlabeled test compounds compete with the tracer for binding to the LBD, causing a decrease in the FRET signal.
-
Workflow Diagram:
Figure 2: Workflow for TR-FRET PPARγ Competitive Binding Assay. -
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a 2X serial dilution of the test compound and Rosiglitazone (as a positive control) in TR-FRET Dilution Buffer. The final DMSO concentration should not exceed 1%.
-
Assay Plate Setup: To a 384-well plate, add 10 µL of the 2X compound solutions or buffer (for control wells).
-
Tracer Addition: Add 5 µL of a 4X solution of a fluorescent PPARγ ligand (e.g., Fluormone™ Pan-PPAR Green) to all wells.
-
Receptor/Antibody Addition: Add 5 µL of a 4X mixture of GST-tagged PPARγ-LBD and a Tb-labeled anti-GST antibody to all wells. The final volume will be 20 µL.
-
Incubation: Incubate the plate for at least 1 hour at room temperature, protected from light.
-
Data Acquisition: Read the plate in a TR-FRET-compatible microplate reader with excitation at ~340 nm and emission detection at ~495 nm (Terbium) and ~520 nm (FRET signal).
-
Data Analysis: Calculate the ratio of the emission at 520 nm to 495 nm. Plot this ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
2. PPARγ Reporter Gene Assay
This cell-based assay measures the ability of a compound to activate the transcriptional activity of PPARγ.
-
Principle: A host cell line (e.g., HEK293) is engineered to express a fusion protein of the PPARγ LBD and the GAL4 DNA-binding domain. The cells also contain a reporter gene (e.g., luciferase) under the control of a GAL4 upstream activation sequence (UAS). Agonist binding to the PPARγ LBD induces a conformational change that allows the fusion protein to activate the transcription of the luciferase gene, producing a measurable light signal.
-
Step-by-Step Protocol:
-
Cell Plating: Plate the engineered reporter cells (e.g., GeneBLAzer™ PPAR gamma 293H DA cells) in a 384-well white, clear-bottom assay plate at a density of ~30,000 cells/well in Assay Medium.
-
Compound Addition: Prepare a 5X serial dilution of the test compound and Rosiglitazone in Assay Medium. Add 8 µL of the compound solution to the cells. For control wells, add Assay Medium with the corresponding vehicle concentration (e.g., 0.5% DMSO).
-
Incubation: Incubate the plate in a humidified incubator at 37°C with 5% CO2 for 16-24 hours.
-
Substrate Preparation & Addition: Prepare the luciferase substrate solution according to the manufacturer's instructions (e.g., LiveBLAzer™-FRET B/G Substrate). Add the appropriate volume (e.g., 8 µL of 6X substrate) to each well.
-
Final Incubation: Incubate the plate for 2 hours at room temperature in the dark.
-
Detection: Measure the luminescence using a plate reader.
-
Data Analysis: Plot luminescence against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
In Vivo Efficacy Assessment
1. Antihyperglycemic Efficacy in Diabetic db/db Mice
The genetically diabetic db/db mouse is a standard model of obesity and type 2 diabetes, exhibiting hyperglycemia and insulin resistance.[8]
-
Principle: The test compound is administered chronically to db/db mice, and its effect on key metabolic parameters is compared to a vehicle-treated control group. Rosiglitazone is used as a positive control.
-
Step-by-Step Protocol:
-
Animal Acclimation: Acclimate male db/db mice (e.g., 8-10 weeks old) for at least one week. House them under standard conditions with free access to food and water.
-
Group Allocation: Randomize mice into treatment groups (n=8-10 per group): Vehicle control, Rosiglitazone (e.g., 5-10 mg/kg/day), and Test Compound at various doses.
-
Baseline Measurement: Before starting treatment, measure baseline body weight and fasting blood glucose. For blood glucose, fast the mice for 4-6 hours and collect a small blood sample from the tail vein.[9]
-
Dosing: Administer the compounds daily via oral gavage for a period of 14-28 days. Prepare formulations in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Monitoring:
-
Body Weight and Food Intake: Measure 2-3 times per week.
-
Fasting Blood Glucose: Measure weekly.
-
-
Oral Glucose Tolerance Test (OGTT): Perform an OGTT at the end of the study. After a 6-hour fast, administer an oral glucose bolus (e.g., 2 g/kg).[10] Measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes post-gavage.
-
Terminal Endpoints: At the end of the study, collect terminal blood samples for measuring plasma insulin, triglycerides, and other relevant biomarkers. Tissues like liver and adipose can be collected for further analysis.
-
Data Analysis: Compare the changes in body weight, fasting blood glucose, and the area under the curve (AUC) for the OGTT between the treatment groups using appropriate statistical tests (e.g., ANOVA). A significant reduction in blood glucose and improved glucose tolerance compared to the vehicle group indicates antidiabetic efficacy.[7][11]
-
Conclusion and Scientific Outlook
The stark contrast in efficacy between Rosiglitazone and this compound underscores a fundamental principle in medicinal chemistry: molecular recognition through specific, high-affinity interactions is paramount for potent pharmacological activity. While this compound provides the essential TZD pharmacophore, it lacks the sophisticated structural features required for effective engagement and activation of the PPARγ receptor. Rosiglitazone's design, which includes a carefully positioned lipophilic tail and hydrogen-bonding elements, allows it to function as a potent, full agonist.
For researchers in the field, this comparison serves as a critical reminder of the importance of structure-activity relationships. The development of future PPARγ modulators will likely focus on creating compounds that retain the insulin-sensitizing benefits of full agonists like Rosiglitazone while minimizing adverse effects. This may involve designing partial agonists or selective PPARγ modulators (SPPARγMs) that induce a more favorable conformational change in the receptor, leading to a differentiated gene expression profile. The foundational assays and principles outlined in this guide provide the necessary framework for the rigorous evaluation of such novel chemical entities.
References
- 1. Targeting Peroxisome Proliferator-Activated Receptors Using Thiazolidinediones: Strategy for Design of Novel Antidiabetic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Re-highlighting the action of PPARγ in... | F1000Research [f1000research.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. An antidiabetic thiazolidinedione is a high affinity ligand for peroxisome proliferator-activated receptor gamma (PPAR gamma) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of Rosiglitazone and Metformin in Genetically Obese and Diabetic db/db Mice and Streptozotocin-Induced Diabetic Rat Models. – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 8. meliordiscovery.com [meliordiscovery.com]
- 9. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 10. vmmpc.org [vmmpc.org]
- 11. researchgate.net [researchgate.net]
The Pivotal Role of the Propionic Acid Moiety: A Comparative Guide to the Structure-Activity Relationship of 3-(2,4-dioxo-thiazolidin-3-yl)-propionic Acid Derivatives
A Senior Application Scientist's In-Depth Analysis for Researchers in Drug Discovery
The thiazolidinedione (TZD) scaffold has long been a cornerstone in the development of therapies for metabolic diseases, most notably type 2 diabetes. While the clinical success of glitazones like pioglitazone and rosiglitazone has validated the therapeutic potential of this heterocyclic motif, ongoing research seeks to refine its pharmacological profile, enhancing efficacy while mitigating adverse effects. This guide delves into the nuanced structure-activity relationships (SAR) of a specific subclass of TZDs: those bearing a propionic acid moiety at the N-3 position of the thiazolidinedione ring. We will objectively compare the performance of these compounds with relevant alternatives, supported by experimental data, to provide a comprehensive resource for researchers and drug development professionals.
The Thiazolidinedione Core and the Significance of the N-3 Propionic Acid Sidechain
The archetypal TZD pharmacophore consists of the thiazolidine-2,4-dione ring. Its biological activity is critically dependent on substitutions at the C-5 and N-3 positions. The C-5 position is typically adorned with a substituted benzylidene group, which plays a crucial role in anchoring the molecule within the ligand-binding pocket of its primary biological targets.
The N-3 position, the focus of this guide, is frequently substituted with a short acidic sidechain. The presence of a carboxylic acid, such as in 3-(2,4-dioxo-thiazolidin-3-yl)-propionic acid, is a key determinant of the molecule's interaction with its targets and its overall pharmacokinetic properties. This acidic head group is known to form critical hydrogen bonds within the active sites of target proteins, contributing significantly to binding affinity.
Primary Biological Targets: A Dual-Pronged Approach to Metabolic Regulation
Derivatives of this compound primarily exert their effects through the modulation of two key proteins involved in metabolic signaling pathways:
-
Peroxisome Proliferator-Activated Receptor-gamma (PPARγ): A nuclear receptor that acts as a master regulator of adipogenesis and glucose homeostasis.[1] Agonism of PPARγ by TZDs leads to enhanced insulin sensitivity and improved glucose uptake in peripheral tissues.[2]
-
Protein Tyrosine Phosphatase 1B (PTP1B): A non-receptor protein tyrosine phosphatase that negatively regulates insulin and leptin signaling pathways.[3] Inhibition of PTP1B enhances insulin receptor phosphorylation, thereby augmenting insulin signaling.[4]
The ability of these compounds to potentially act as dual PPARγ agonists and PTP1B inhibitors presents an attractive therapeutic strategy for the management of type 2 diabetes and other metabolic disorders.
Structure-Activity Relationship (SAR) Studies: Decoding the Impact of Molecular Modifications
The biological activity of this compound derivatives is exquisitely sensitive to structural modifications, particularly on the 5-benzylidene ring.
The Influence of Substituents on the 5-Benzylidene Ring
Systematic studies have revealed that the nature and position of substituents on the phenyl ring of the 5-benzylidene moiety have a profound impact on both potency and selectivity.
-
Electron-withdrawing and Electron-donating Groups: The presence of both electron-withdrawing groups (e.g., -NO2, -Cl, -Br) and electron-donating groups (e.g., -OCH3) on the benzylidene ring has been shown to influence activity. For instance, studies on a series of 5-(substituted benzylidene) thiazolidine-2,4-diones have demonstrated that the position of these groups is critical for PTP1B inhibitory activity.[5]
-
Hydrophobicity and Steric Bulk: The introduction of hydrophobic and bulky substituents can enhance binding affinity by occupying hydrophobic pockets within the active site of the target protein. For example, benzylidene-2,4-thiazolidinedione derivatives with substitutions at both the ortho and para-positions of the phenyl group have been synthesized as potent PTP1B inhibitors.[6]
-
Heterocyclic Rings: Replacing the phenyl ring with heterocyclic moieties, such as thiophene, has also been explored to modulate the activity profile of these compounds.[2]
The Role of the N-3 Propionic Acid Chain
While the 5-benzylidene group is crucial for initial recognition and binding, the N-3 propionic acid chain plays a vital role in anchoring the molecule and establishing key interactions within the active site. The carboxylate group can form strong ionic and hydrogen bonds with basic amino acid residues, such as arginine and lysine, which are often found in the active sites of PPARγ and PTP1B. The length and flexibility of the propionic acid linker are also important for optimal positioning of the acidic head group.
Comparative Performance Analysis: Benchmarking Against Established and Novel Alternatives
To provide a clear perspective on the therapeutic potential of this compound derivatives, it is essential to compare their performance against established drugs and other emerging therapeutic agents.
Comparison with Clinically Approved Glitazones
Pioglitazone and Rosiglitazone are the most well-known TZD drugs that act as potent PPARγ agonists. While effective in improving glycemic control, their use has been associated with side effects such as weight gain, fluid retention, and an increased risk of bone fractures. The development of novel TZD derivatives, including those based on the this compound scaffold, aims to dissociate the beneficial insulin-sensitizing effects from these adverse events.
Comparison with Other PTP1B Inhibitors
The field of PTP1B inhibitor development is vast, with numerous chemical scaffolds being investigated. Many non-TZD based inhibitors have shown promising preclinical activity. A key advantage of the TZD scaffold is its potential for dual targeting of both PTP1B and PPARγ, which may offer a synergistic therapeutic benefit.
Table 1: Comparative Biological Activity of this compound Derivatives and Alternatives
| Compound/Derivative | Target(s) | IC50/EC50 (µM) | Key SAR Observations | Reference |
| 5-(substituted benzylidene) TZD derivatives | PTP1B | 0.51 - 180.78 | Substituents on the benzylidene ring significantly impact potency. Electron-withdrawing groups can enhance activity. | [7] |
| Benzylidene-2,4-thiazolidinedione derivative (Compound 18l) | PTP1B, PPARγ | PTP1B IC50: 1.3 | Dual action as a PTP1B inhibitor and PPARγ activator. | [6] |
| 1,3,4-Thiadiazolyl-containing TZD derivative (MY17) | PTP1B | IC50: 0.41 | Potent and reversible, noncompetitive inhibitor of PTP1B. | [8] |
| Pioglitazone | PPARγ | EC50: ~0.5 | Established PPARγ agonist with known clinical efficacy and side effect profile. | [9] |
| Rosiglitazone | PPARγ | EC50: ~0.04 | Potent PPARγ agonist with a well-characterized safety profile. | [9] |
Note: IC50 and EC50 values are highly dependent on assay conditions and should be compared with caution across different studies.
Experimental Protocols: A Guide to Key Biological Assays
To ensure the reproducibility and validity of SAR studies, standardized experimental protocols are paramount. Below are detailed methodologies for the key in vitro assays used to evaluate the activity of this compound derivatives.
PTP1B Inhibition Assay (Colorimetric)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of PTP1B using a chromogenic substrate.
Caption: Workflow for a PPARγ reporter gene transactivation assay.
Detailed Protocol:
-
Cell Culture and Transfection:
-
Maintain a suitable mammalian cell line (e.g., HEK293T) in appropriate culture medium.
-
Co-transfect the cells with a PPARγ expression vector and a reporter plasmid containing a luciferase gene under the control of a PPAR response element (PPRE).
-
-
Assay Procedure:
-
Plate the transfected cells into a 96-well plate.
-
Treat the cells with various concentrations of the test compounds or a known PPARγ agonist (e.g., rosiglitazone) as a positive control.
-
Incubate the cells for 24-48 hours.
-
-
Data Analysis:
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or total protein concentration to account for variations in cell number and transfection efficiency.
-
Calculate the fold activation relative to the vehicle control and determine the EC50 value from the dose-response curve. [10][11]
-
Signaling Pathway Visualization
Understanding the signaling pathways in which the target proteins are involved provides crucial context for interpreting SAR data.
PTP1B Signaling Pathway
Caption: PTP1B negatively regulates the insulin signaling pathway.
Conclusion and Future Directions
The this compound scaffold represents a promising platform for the development of novel therapeutics for metabolic diseases. The SAR studies highlighted in this guide underscore the critical importance of the 5-benzylidene moiety in determining potency and selectivity. The dual-targeting potential of these compounds, acting as both PPARγ agonists and PTP1B inhibitors, offers a compelling strategy for achieving robust glycemic control with a potentially improved side-effect profile compared to traditional TZDs.
Future research in this area should focus on:
-
Fine-tuning the substitution pattern on the 5-benzylidene ring to optimize potency and selectivity for both PPARγ and PTP1B.
-
Exploring modifications to the N-3 propionic acid linker to enhance binding affinity and modulate pharmacokinetic properties.
-
Conducting comprehensive in vivo studies to evaluate the efficacy and safety of lead compounds in relevant animal models of diabetes and metabolic syndrome.
-
Investigating the potential for biased agonism at the PPARγ receptor to further separate the therapeutic effects from the adverse events.
By leveraging the insights from SAR studies and employing rigorous experimental methodologies, the scientific community can continue to unlock the full therapeutic potential of this versatile chemical scaffold.
References
- 1. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. PTPN1 - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. PPARγ Signaling and Emerging Opportunities for Improved Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, molecular docking and anticancer activity evaluation of methyl salicylate based thiazoles as PTP1B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. raybiotech.com [raybiotech.com]
- 9. Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
A Researcher's Guide to Confirming the Mechanism of Action of 3-(2,4-dioxo-thiazolidin-3-yl)-propionic acid
This guide provides a comprehensive experimental framework for researchers to confirm the mechanism of action of 3-(2,4-dioxo-thiazolidin-3-yl)-propionic acid. The structure of this molecule, featuring a thiazolidinedione (TZD) core, strongly suggests its activity as an agonist for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key regulator of glucose and lipid metabolism.[1][2][3] TZDs are a well-established class of insulin-sensitizing drugs used in the management of type 2 diabetes.[1][4] They function by binding to and activating PPARγ, which then heterodimerizes with the Retinoid X Receptor (RXR) to regulate the transcription of genes involved in metabolic processes.[2][4][5]
This guide moves beyond simple hypothesis to outline a rigorous, multi-step validation process. We will detail the necessary experiments to first confirm direct physical binding and cellular target engagement, and then to verify the functional downstream consequences of this interaction. Finally, we will objectively compare this mechanism to that of other major classes of insulin-sensitizing agents, providing a clear context for its therapeutic potential.
Part 1: Elucidating the Molecular Target
The foundational step in confirming the mechanism of action is to unequivocally demonstrate a direct physical interaction between this compound and its hypothesized target, PPARγ, both in a purified system and within the complex environment of a living cell.
Experimental Workflow Overview
The following diagram illustrates the logical flow of experiments designed to confirm the compound's mechanism of action, from initial binding verification to functional validation and comparison.
Caption: A logical workflow for MoA confirmation.
Experiment 1: In Vitro Competitive Binding Assay
Objective: To determine if this compound directly binds to purified PPARγ protein and to quantify its binding affinity (Kd).
Causality: This experiment isolates the compound and its putative target from all other cellular components. A positive result provides strong evidence of a direct physical interaction. A competitive assay format, using a known high-affinity fluorescent ligand, is a robust method to quantify the binding strength of an unlabeled test compound.
Protocol:
-
Reagents & Materials:
-
Recombinant human PPARγ protein (ligand-binding domain).
-
A fluorescently-labeled, high-affinity PPARγ ligand (e.g., a Bodipy-conjugated Rosiglitazone analog).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 1 mM DTT).
-
This compound, serially diluted.
-
Known PPARγ agonist (e.g., Rosiglitazone) as a positive control.
-
384-well, low-volume, black assay plates.
-
Fluorescence Polarization (FP) plate reader.
-
-
Procedure:
-
Prepare a solution of recombinant PPARγ and the fluorescent ligand in assay buffer. The concentration should be optimized to yield a stable and robust FP signal.
-
Dispense the PPARγ/fluorescent ligand mix into the wells of the 384-well plate.
-
Add serial dilutions of this compound to the wells. Include wells with vehicle (DMSO) as a 'no competition' control and wells with a saturating concentration of Rosiglitazone as a 'full competition' control.
-
Incubate the plate at room temperature for 60 minutes, protected from light, to allow the binding reaction to reach equilibrium.
-
Measure the Fluorescence Polarization of each well using a plate reader.
-
Plot the FP signal against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
Convert the IC50 to a Ki (and subsequently Kd) value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the fluorescent probe.
-
Experiment 2: Cellular Thermal Shift Assay (CETSA®)
Objective: To confirm that this compound engages with PPARγ inside intact cells.[6][7]
Causality: The principle of CETSA is that ligand binding stabilizes a target protein, making it more resistant to thermal denaturation.[8] Observing a shift in the melting temperature (Tm) of PPARγ in the presence of the compound is direct evidence of target engagement in a physiological context.[9]
Protocol Workflow:
Caption: Step-by-step workflow for the CETSA experiment.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Culture a cell line with high endogenous expression of PPARγ (e.g., 3T3-L1 adipocytes).
-
Treat cells with a predetermined concentration of this compound or vehicle (DMSO) for 1-2 hours.
-
-
Heating Step:
-
Harvest and resuspend the cells in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes in a thermal cycler across a defined temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling to 4°C.[6]
-
-
Lysis and Separation:
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles (e.g., liquid nitrogen and a 25°C water bath).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
-
Analysis:
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Quantify the amount of soluble PPARγ in each sample using standard Western Blotting or ELISA.
-
Plot the band intensity (relative to the unheated control) against temperature for both the vehicle- and compound-treated samples.
-
Fit the data to a Boltzmann sigmoidal equation to determine the melting temperature (Tm) for each condition. A positive ΔTm in the compound-treated sample confirms target engagement.
-
Part 2: Functional Characterization of PPARγ Activation
Demonstrating target binding is necessary but not sufficient. The next critical phase is to prove that this binding event is functionally relevant, leading to the canonical downstream effects of PPARγ activation.
PPARγ Signaling Pathway
The diagram below outlines the established signaling cascade initiated by a PPARγ agonist. Our functional experiments are designed to measure key outputs of this pathway.
Caption: Canonical PPARγ signaling pathway.
Experiment 3: PPARγ Reporter Gene Assay
Objective: To quantify the ability of the compound to activate PPARγ-mediated gene transcription.
Causality: This assay directly links receptor binding to its primary function as a transcription factor. A reporter construct containing multiple copies of a PPARγ Response Element (PPRE) upstream of a luciferase gene will only be expressed upon activation of the PPARγ pathway.
Protocol:
-
Reagents & Materials:
-
A suitable host cell line (e.g., HEK293T).
-
An expression plasmid for human PPARγ.
-
A PPRE-driven luciferase reporter plasmid.
-
A control plasmid expressing Renilla luciferase (for normalization).
-
Transfection reagent.
-
This compound, serially diluted.
-
Rosiglitazone as a positive control.
-
Dual-luciferase reporter assay system.
-
-
Procedure:
-
Co-transfect cells with the PPARγ expression plasmid, the PPRE-luciferase reporter, and the Renilla control plasmid.
-
After 24 hours, re-plate the cells into a 96-well plate.
-
Treat the cells with serial dilutions of the test compound or Rosiglitazone for an additional 18-24 hours.
-
Lyse the cells and measure both Firefly and Renilla luciferase activity using a luminometer according to the dual-luciferase assay kit instructions.
-
Normalize the Firefly luciferase signal to the Renilla luciferase signal for each well to control for transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the log concentration of the compound and fit to a dose-response curve to determine the EC50.
-
Experiment 4: Quantitative PCR (qPCR) for Endogenous PPARγ Target Genes
Objective: To verify that the compound induces the expression of known, physiologically relevant PPARγ target genes in a responsive cell type.
Causality: While a reporter assay is a clean system, qPCR confirms that the compound can access the nucleus, activate endogenous PPARγ, and induce transcription of target genes within their native chromatin context. This is a critical link to the compound's predicted therapeutic effect.
Protocol:
-
Cell Culture and Treatment:
-
Use a physiologically relevant cell line (e.g., differentiated 3T3-L1 adipocytes).
-
Treat cells with the test compound at its approximate EC50 (determined from the reporter assay) and 10x EC50 for 24 hours. Include vehicle and Rosiglitazone controls.
-
-
RNA Extraction and cDNA Synthesis:
-
Harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy).
-
Assess RNA quality and quantity (e.g., using a NanoDrop).
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
qPCR:
-
Prepare qPCR reactions using a SYBR Green master mix, cDNA template, and primers specific for known PPARγ target genes (e.g., FABP4, LPL, ADIPOQ) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Run the qPCR reaction on a real-time PCR instrument.
-
-
Data Analysis:
-
Calculate the relative expression of each target gene using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.
-
A significant increase in the mRNA levels of PPARγ target genes in compound-treated cells confirms functional activity.
-
Part 3: Comparative Analysis with Alternative Insulin Sensitizers
Confirming the mechanism of this compound as a PPARγ agonist is most meaningful when placed in the context of other available therapies for insulin resistance. The following table compares its validated mechanism with those of major alternative drug classes.[10][[“]][12]
| Drug Class | Primary Mechanism of Action | Molecular Target(s) | Key Cellular Outcome | Primary Site of Action |
| Thiazolidinediones (TZDs) | PPARγ Agonism: Nuclear receptor activation leading to transcriptional regulation of metabolic genes.[1][13] | PPARγ | Increased expression of genes for glucose uptake (e.g., GLUT4) and lipid storage. | Adipose Tissue, Muscle, Liver[2] |
| Biguanides (e.g., Metformin) | AMPK Activation: Inhibition of mitochondrial complex I, leading to increased AMP:ATP ratio and activation of AMP-activated protein kinase (AMPK).[12] | Mitochondrial Respiratory Chain, Complex I; AMPK | Reduced hepatic gluconeogenesis; Increased glucose uptake in muscle. | Liver, Muscle[12] |
| GLP-1 Receptor Agonists | Incretin Mimesis: Activation of the Glucagon-Like Peptide-1 (GLP-1) receptor, a G-protein coupled receptor.[10] | GLP-1 Receptor | Glucose-dependent insulin secretion; Suppression of glucagon secretion; Delayed gastric emptying. | Pancreatic β-cells, CNS[12] |
| SGLT2 Inhibitors | Inhibition of Glucose Reabsorption: Blocks the Sodium-Glucose Co-transporter 2 in the proximal tubules of the kidney.[10] | SGLT2 | Increased urinary glucose excretion, leading to lower blood glucose levels. | Kidney |
| DPP-4 Inhibitors | Incretin Enhancement: Inhibits the Dipeptidyl Peptidase-4 (DPP-4) enzyme, which degrades endogenous incretins like GLP-1.[10][14] | DPP-4 Enzyme | Increased levels and prolonged action of endogenous GLP-1, leading to glucose-dependent insulin secretion. | Systemic |
This comparative data highlights the unique position of TZDs. Unlike agents that primarily affect insulin secretion or glucose excretion, this compound, as a PPARγ agonist, directly targets the transcriptional machinery that governs insulin sensitivity in peripheral tissues.
Conclusion
The experimental pathway detailed in this guide provides a robust and logical framework for confirming the mechanism of action of this compound. By systematically progressing from direct binding assays (In Vitro Binding, CETSA) to functional transcriptional readouts (Reporter Assay, qPCR), researchers can build a compelling, evidence-based case for its role as a PPARγ agonist. This definitive mechanistic understanding is not only crucial for preclinical development but also enables a rational comparison with alternative therapies, ultimately clarifying the compound's potential contribution to the management of metabolic diseases.
References
- 1. Thiazolidinediones and PPARγ agonists: time for a reassessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Peroxisome proliferator-activated receptor-γ agonists and diabetes: Current evidence and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiazolidinediones on PPARγ: The Roles in Bone Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. benchchem.com [benchchem.com]
- 9. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. consensus.app [consensus.app]
- 12. Insulin Resistance Medication: Antidiabetics, Biguanides, Antidiabetics, Glucagon-like Peptide-1 Agonists, Antidiabetics, Glucose-dependent Insulinotropic Polypeptides, Antidiabetics, Insulins, Antidiabetics, SGLT2 Inhibitors, Antidiabetics, Thiazolidinediones [emedicine.medscape.com]
- 13. benthamdirect.com [benthamdirect.com]
- 14. Challenges in Drug Discovery for Thiazolidinedione Substitute - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Cross-Validation of 3-(2,4-dioxo-thiazolidin-3-yl)-propionic acid and its Analogs
For drug development professionals and researchers in the metabolic disease and oncology space, the thiazolidinedione (TZD) scaffold represents a critical pharmacophore. While clinically established for its insulin-sensitizing properties, the therapeutic potential of novel TZD derivatives continues to be an active area of investigation. This guide provides a comprehensive framework for the experimental cross-validation of a specific TZD analog, 3-(2,4-dioxo-thiazolidin-3-yl)-propionic acid, and offers a comparative analysis with other relevant compounds within this class. Our focus is to instill a rigorous, self-validating approach to experimental design, ensuring the generation of robust and reproducible data.
Introduction to this compound and the Thiazolidinedione Class
This compound belongs to the thiazolidinedione (TZD) family of synthetic compounds. The core TZD structure is a five-membered ring containing sulfur and nitrogen atoms with two carbonyl groups.[1] This chemical moiety is the cornerstone of a class of drugs primarily known for their efficacy in treating type 2 diabetes.[2]
The primary molecular target of most clinically relevant TZDs is the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that plays a pivotal role in adipogenesis, glucose homeostasis, and lipid metabolism.[3][4] Upon activation by a ligand, PPARγ forms a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.[5] This mechanism ultimately leads to improved insulin sensitivity in peripheral tissues.[6][7]
Beyond their established role in diabetes, emerging research has highlighted the potential of TZD derivatives in other therapeutic areas, including inflammation and cancer.[8][9] Therefore, a thorough and systematic validation of novel TZD compounds like this compound is imperative to elucidate their full pharmacological profile.
Synthesis and Characterization: The First Step in Validation
The journey of validating any novel compound begins with its unambiguous synthesis and rigorous characterization. Various synthetic routes to thiazolidinedione derivatives have been reported, often involving the Knoevenagel condensation.[10][11] For this compound, a plausible synthetic approach would involve the reaction of appropriate starting materials under controlled conditions.
A generalized synthetic scheme is presented below. It is crucial to note that specific reaction conditions, such as solvents, temperature, and catalysts, would need to be optimized for this particular molecule.
Caption: A potential synthetic route for this compound.
Following synthesis, a comprehensive characterization is non-negotiable. This serves to confirm the identity, purity, and stability of the compound. The following techniques are considered standard:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the connectivity of atoms.[12][13]
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.[14]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the presence of key functional groups.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
Only a well-characterized compound with a purity of >95% should be advanced to biological assays to ensure that the observed effects are attributable to the molecule of interest and not to impurities.
In Vitro Cross-Validation: Unraveling the Mechanism of Action
The cornerstone of validating a novel TZD is to determine its activity at the primary molecular target, PPARγ. A suite of in vitro assays should be employed to build a comprehensive picture of the compound's biological profile.
Primary Target Engagement: PPARγ Activation Assays
The most direct way to assess the activity of this compound on its putative target is through a PPARγ reporter gene assay.[5][6] This cell-based assay provides a quantitative measure of receptor activation.
Experimental Workflow: PPARγ Reporter Gene Assay
Caption: Workflow for a PPARγ dual-luciferase reporter gene assay.
Detailed Protocol: PPARγ Reporter Gene Assay
-
Cell Culture: Maintain a suitable cell line, such as HEK293T or HepG2, in appropriate growth medium.
-
Transfection: Seed cells in a 96-well plate. Co-transfect the cells with three plasmids:
-
An expression vector for human PPARγ.
-
A reporter plasmid containing a luciferase gene under the control of a PPRE promoter.
-
A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.
-
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound. Include a known PPARγ agonist (e.g., Rosiglitazone) as a positive control and a vehicle (e.g., DMSO) as a negative control.[2]
-
Incubation: Incubate the cells for another 24-48 hours.
-
Lysis and Luminescence Reading: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the compound concentration to generate a dose-response curve and calculate the EC50 value (the concentration at which 50% of the maximal response is observed).
Comparative Analysis:
To provide context for the activity of this compound, it is essential to compare its EC50 value to that of established PPARγ agonists.
| Compound | Reported EC50 (PPARγ) |
| Rosiglitazone | ~60 nM |
| Pioglitazone | ~0.55 µM |
| Troglitazone | ~555 nM (human) |
| Ciglitazone | ~3.0 µM |
| This compound | To be determined |
Note: EC50 values can vary depending on the specific assay conditions.[15]
Off-Target and Secondary Activity Profiling
While PPARγ is the primary target for many TZDs, it is crucial to investigate potential off-target effects or engagement with other cellular pathways. This is particularly important for novel derivatives. A broader understanding of the compound's activity can be achieved through enzyme inhibition screening and cytotoxicity assays.
Enzyme Inhibition Assays:
Many drugs function by inhibiting specific enzymes.[1] A general enzyme inhibition assay can be adapted to screen this compound against a panel of relevant enzymes, especially those involved in metabolic pathways or known to be affected by other TZDs.
General Protocol for Enzyme Inhibition Assay:
-
Reagents: Prepare a buffer solution, the enzyme of interest, its substrate, and a solution of this compound at various concentrations.
-
Reaction Setup: In a microplate, combine the buffer, enzyme, and the test compound (or vehicle control).
-
Initiation: Start the enzymatic reaction by adding the substrate.
-
Detection: Monitor the reaction progress over time by measuring the formation of a product or the depletion of a substrate. The detection method will depend on the specific enzyme and substrate (e.g., spectrophotometry, fluorometry).
-
Data Analysis: Calculate the initial reaction rates for each compound concentration. Plot the percentage of inhibition against the compound concentration to determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited).[16][17]
Cytotoxicity Assays:
To assess the general toxicity of the compound, a cell viability assay should be performed on a panel of cell lines, including both cancerous and non-cancerous lines. The MTT or MTS assay is a commonly used colorimetric method for this purpose.
Experimental Workflow: MTT Cytotoxicity Assay
Caption: Workflow for a standard MTT cell viability assay.
Conclusion and Future Directions
The experimental framework outlined in this guide provides a robust and logical progression for the cross-validation of this compound. By starting with meticulous synthesis and characterization, followed by a systematic in vitro evaluation of its primary target engagement and potential off-target effects, researchers can build a comprehensive and reliable pharmacological profile of this novel compound.
The comparative data generated against established TZD analogs will be instrumental in positioning this compound within the broader landscape of PPARγ modulators. Should the in vitro data demonstrate promising activity and a favorable safety profile, further investigations, including in vivo studies in relevant animal models of metabolic disease or cancer, would be warranted. This systematic approach ensures that only the most promising candidates are advanced through the drug discovery pipeline, maximizing the potential for therapeutic innovation.
References
- 1. benchchem.com [benchchem.com]
- 2. indigobiosciences.com [indigobiosciences.com]
- 3. Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Peroxisome proliferator activated receptor gamma reporter gene assay [protocols.io]
- 7. indigobiosciences.com [indigobiosciences.com]
- 8. mdpi.com [mdpi.com]
- 9. Anticancer properties of 4-thiazolidinone derivatives depend on peroxisome proliferator-activated receptor gamma (PPARγ) [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting PPAR-γ to design and synthesize antidiabetic thiazolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thiazolidine-2,4-diones derivatives as PPAR-γ agonists: synthesis, molecular docking, in vitro and in vivo antidiabetic activity with hepatotoxicity risk evaluation and effect on PPAR-γ gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis and in vitro antiproliferative and antibacterial activity of new thiazolidine-2,4-dione derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. resources.biomol.com [resources.biomol.com]
A Comparative Analysis of the Metabolic Effects of 3-(2,4-dioxo-thiazolidin-3-yl)-propionic acid: A Guide for Researchers
This guide provides a comprehensive comparative analysis of the anticipated metabolic effects of 3-(2,4-dioxo-thiazolidin-3-yl)-propionic acid, a member of the thiazolidinedione (TZD) class of compounds. As of the writing of this guide, specific experimental data on the metabolic effects of this particular molecule is not publicly available. Therefore, this analysis is based on the well-established mechanism of action and known metabolic consequences of the TZD class, with comparisons to clinically relevant alternatives. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in the evaluation of this and similar compounds.
Introduction to this compound and the Thiazolidinedione Class
This compound belongs to the thiazolidinedione (TZD) family of synthetic ligands.[1] TZDs are a class of oral antidiabetic agents that primarily act as potent agonists for the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor that plays a pivotal role in the regulation of glucose and lipid metabolism.[2][3] The foundational mechanism of TZDs involves enhancing insulin sensitivity in peripheral tissues, making them a key therapeutic class for the management of type 2 diabetes mellitus.[4] Prominent members of this class include pioglitazone and rosiglitazone.[3] This guide will project the metabolic effects of this compound in comparison to these established TZDs and other classes of metabolic drugs, and provide detailed experimental protocols for its empirical validation.
The Central Mechanism: PPAR-γ Activation
The metabolic effects of thiazolidinediones are predominantly mediated through their activation of PPAR-γ.[2] PPAR-γ is highly expressed in adipose tissue, where it is a master regulator of adipogenesis, and is also found in other tissues including skeletal muscle, liver, and macrophages.[4] Upon ligand binding, PPAR-γ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.
This regulation of gene expression leads to a cascade of metabolic changes, primarily aimed at improving insulin sensitivity and managing glucose and lipid homeostasis. The key downstream effects include the enhanced expression of genes involved in glucose uptake (e.g., GLUT4), lipid uptake and storage, and adipocyte differentiation.[4]
Caption: PPAR-γ signaling pathway activated by TZDs.
Projected Comparative Metabolic Effects
Based on its structural class, this compound is anticipated to exhibit metabolic effects characteristic of a PPAR-γ agonist. The following sections provide a projected comparative analysis against established TZDs and other relevant therapeutic classes.
Glucose Metabolism
TZDs are renowned for their insulin-sensitizing effects. It is projected that this compound will improve whole-body insulin sensitivity, primarily by enhancing glucose uptake in adipose tissue and skeletal muscle, and to a lesser extent, by reducing hepatic glucose production.[4]
| Metabolic Parameter | Projected Effect of this compound | Pioglitazone/Rosiglitazone | Metformin | SGLT2 Inhibitors | GLP-1 Receptor Agonists |
| Insulin Sensitivity | ↑ (Increase) | ↑ (Increase)[4] | ↑ (Increase) | Indirect ↑ | ↑ (Increase) |
| Peripheral Glucose Uptake | ↑ (Increase) | ↑ (Increase)[4] | ↑ (Increase) | No direct effect | ↑ (Increase) |
| Hepatic Glucose Production | ↓ (Decrease) | ↓ (Decrease)[4] | ↓↓ (Strong Decrease) | No direct effect | ↓ (Decrease) |
| Glycosylated Hemoglobin (HbA1c) | ↓ (Decrease) | ↓ (Decrease) | ↓ (Decrease) | ↓ (Decrease) | ↓↓ (Strong Decrease) |
Table 1: Projected Comparative Effects on Glucose Metabolism.
Lipid Metabolism
A hallmark of PPAR-γ activation is the profound effect on lipid metabolism, particularly within adipocytes. This compound is expected to promote the differentiation of preadipocytes into mature, insulin-sensitive adipocytes. This leads to increased storage of circulating free fatty acids as triglycerides within adipose tissue, thereby reducing lipotoxicity in other organs like the liver and skeletal muscle.[4]
| Metabolic Parameter | Projected Effect of this compound | Pioglitazone/Rosiglitazone | Metformin | SGLT2 Inhibitors | GLP-1 Receptor Agonists |
| Adipocyte Differentiation | ↑ (Increase) | ↑ (Increase)[4] | No direct effect | No direct effect | No direct effect |
| Triglyceride Storage (Adipose) | ↑ (Increase) | ↑ (Increase)[4] | No direct effect | ↓ (Decrease) | ↓ (Decrease) |
| Circulating Free Fatty Acids | ↓ (Decrease) | ↓ (Decrease)[3] | No significant change | No significant change | ↓ (Decrease) |
| Body Weight | ↔ or ↑ (No change or Increase) | ↑ (Increase)[5] | ↓ (Decrease) | ↓ (Decrease) | ↓↓ (Strong Decrease) |
Table 2: Projected Comparative Effects on Lipid Metabolism.
Essential Experimental Protocols for Validation
To empirically determine the metabolic effects of this compound and validate the projections made in this guide, a series of well-established in vitro and in vivo assays are required. The following protocols provide a detailed, step-by-step methodology for key experiments.
In Vitro Adipocyte Differentiation and Lipid Accumulation Assay
This assay is fundamental to confirming the PPAR-γ agonist activity of the test compound by assessing its ability to induce adipogenesis in a preadipocyte cell line, such as 3T3-L1.
Caption: Workflow for in vitro adipocyte differentiation assay.
Protocol:
-
Cell Culture: Culture 3T3-L1 preadipocytes in a high-glucose Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and penicillin/streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed the cells in 24-well plates at a density of 5 x 10^4 cells/well and allow them to reach confluence.
-
Differentiation Induction: Two days post-confluence, replace the growth medium with differentiation medium (DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine, 1 µM dexamethasone, and 10 µg/mL insulin) containing the test compound (this compound) at various concentrations. Include a positive control (e.g., rosiglitazone) and a vehicle control.
-
Maturation: After 48 hours, replace the induction medium with maturation medium (DMEM with 10% FBS and 10 µg/mL insulin) containing the test compound. Replenish the medium every 2 days for an additional 6-8 days.
-
Oil Red O Staining:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells with 10% formalin in PBS for 30 minutes.
-
Wash with water and then with 60% isopropanol.
-
Stain with a freshly prepared Oil Red O solution (0.21% in 60% isopropanol) for 20 minutes.
-
Wash extensively with water.
-
-
Quantification:
-
Visually assess lipid droplet formation using light microscopy.
-
For quantitative analysis, elute the Oil Red O stain from the cells with 100% isopropanol and measure the absorbance at 510 nm.
-
In Vitro Glucose Uptake Assay
This assay measures the ability of the test compound to enhance insulin-stimulated glucose uptake in a relevant cell line, such as differentiated 3T3-L1 adipocytes or C2C12 myotubes.
Protocol:
-
Cell Differentiation: Differentiate 3T3-L1 or C2C12 cells as described in the respective standard protocols.
-
Serum Starvation: Serum-starve the differentiated cells in serum-free DMEM for 2-4 hours.
-
Compound Incubation: Incubate the cells with the test compound at various concentrations for a predetermined time (e.g., 24 hours).
-
Insulin Stimulation: Treat the cells with or without insulin (e.g., 100 nM) for 30 minutes at 37°C.
-
Glucose Uptake Measurement:
-
Wash the cells with Krebs-Ringer-HEPES (KRH) buffer.
-
Add KRH buffer containing a fluorescent glucose analog (e.g., 2-NBDG) and incubate for 30-60 minutes.
-
Wash the cells with ice-cold PBS to stop the uptake.
-
Lyse the cells and measure the fluorescence intensity using a plate reader.
-
In Vivo Efficacy in a Model of Type 2 Diabetes
To assess the in vivo metabolic effects, a rodent model of insulin resistance and type 2 diabetes, such as high-fat diet-induced obese mice or genetically diabetic db/db mice, should be utilized.
Caption: Workflow for in vivo evaluation of metabolic effects.
Protocol:
-
Animal Model: Use male C57BL/6J mice fed a high-fat diet (60% kcal from fat) for 8-12 weeks to induce obesity and insulin resistance.
-
Dosing: Randomly assign mice to treatment groups: vehicle control, positive control (e.g., pioglitazone), and this compound at various doses. Administer the compounds daily via oral gavage for a period of 4-8 weeks.
-
Metabolic Monitoring:
-
Monitor body weight and food intake weekly.
-
Measure fasting blood glucose and plasma insulin levels at baseline and at regular intervals throughout the study.
-
-
Oral Glucose Tolerance Test (OGTT):
-
Fast the mice for 6 hours.
-
Administer an oral glucose bolus (2 g/kg).
-
Measure blood glucose from the tail vein at 0, 15, 30, 60, 90, and 120 minutes post-gavage.
-
-
Insulin Tolerance Test (ITT):
-
Fast the mice for 4 hours.
-
Administer an intraperitoneal injection of insulin (0.75 U/kg).
-
Measure blood glucose at 0, 15, 30, 45, and 60 minutes post-injection.
-
-
Terminal Analysis:
-
At the end of the study, collect blood for analysis of plasma lipids (triglycerides, free fatty acids, cholesterol).
-
Harvest tissues (liver, adipose tissue, skeletal muscle) for gene expression analysis of PPAR-γ target genes and other relevant metabolic markers.
-
Conclusion and Future Directions
While this compound remains an uncharacterized molecule in the scientific literature regarding its metabolic effects, its chemical structure strongly suggests it will function as a PPAR-γ agonist, in line with other members of the thiazolidinedione class. As such, it is projected to improve insulin sensitivity and modulate lipid metabolism in a manner comparable to established TZDs like pioglitazone and rosiglitazone.
However, it is imperative to underscore that these are projections based on chemical class association. Rigorous experimental validation, as outlined in the provided protocols, is essential to definitively characterize the metabolic profile of this compound. Such studies will be crucial to determine its potency, efficacy, and potential for a differentiated safety profile, including the classic TZD-associated side effects of weight gain and fluid retention. The provided guide serves as a robust framework for initiating such an investigation, paving the way for a data-driven understanding of this novel compound's therapeutic potential.
References
- 1. Biological potential of thiazolidinedione derivatives of synthetic origin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Compound 3-[5-(2-methylanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid -... [chemdiv.com]
- 3. Metabolic and additional vascular effects of thiazolidinediones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comparison of the effects of thiazolidinediones and metformin on metabolic control in patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel thiazolidinedione analog reduces a negative impact on bone and mesenchymal stem cell properties in obese mice compared to classical thiazolidinediones - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Evaluating the Specificity of 3-(2,4-dioxo-thiazolidin-3-yl)-propionic acid and Related Rhodanine Derivatives
Welcome, fellow researchers and drug development professionals. This guide provides an in-depth, technical framework for evaluating the molecular specificity of the compound 3-(2,4-dioxo-thiazolidin-3-yl)-propionic acid. The principles and methodologies detailed herein are broadly applicable to the entire class of rhodanine-containing molecules, a scaffold that is both promising and perilous in drug discovery. Our approach emphasizes scientific integrity, providing a self-validating system to distinguish true, specific biological activity from common screening artifacts.
The Rhodanine Conundrum: A Privileged Scaffold with a Caveat
This compound belongs to the rhodanine family of heterocyclic compounds. The rhodanine core is widely regarded as a "privileged scaffold" in medicinal chemistry, owing to its prevalence in molecules with a vast spectrum of biological activities, including anti-diabetic, antimicrobial, and anti-cancer properties.[1][2] This structural motif's versatility allows for extensive chemical modification, providing a rich foundation for drug discovery campaigns.[3]
However, this promise is shadowed by a significant challenge: rhodanine-containing compounds are notorious as Pan-Assay Interference Compounds (PAINS).[4][5] PAINS are molecules that frequently appear as "hits" in high-throughput screens due to non-specific mechanisms, such as aggregation, reactivity, or interference with assay technology, rather than specific, lock-and-key interactions with a biological target.[5][6] Therefore, any hit compound containing a rhodanine core demands a rigorous and skeptical evaluation of its specificity to avoid costly and time-consuming pursuits of false positives.
This guide will use this compound as a case study to build a robust, evidence-based workflow for this critical evaluation.
A Strategic Workflow for Specificity Profiling
To navigate the complexities of evaluating a rhodanine-based compound, a systematic, multi-tiered approach is essential. The goal is to build a body of evidence that moves from initial, putative target interaction to functional cellular activity and finally to a broad assessment of selectivity.
Caption: A multi-phase workflow for evaluating compound specificity.
Establishing Putative Targets: An Evidence-Based Approach
Direct experimental data for this compound is not abundant in public literature. Therefore, our initial step is to form a target hypothesis based on well-documented activities of structurally similar compounds. A notable analog, 3-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic acid (Les-6614), has been identified as a potential modulator of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), Lysosomal Protective Protein (also known as Cathepsin A), and Thromboxane-A Synthase (TXAS).[7][8] This provides a rational starting point for our investigation.
Peroxisome Proliferator-Activated Receptor gamma (PPARγ)
PPARγ is a ligand-activated nuclear receptor that plays a master role in adipogenesis, glucose metabolism, and inflammation.[9] Upon activation by a ligand, it forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, initiating their transcription.[4]
Caption: Simplified PPARγ signaling pathway.
Other Potential Targets
-
Lysosomal Protective Protein (Cathepsin A): A lysosomal serine carboxypeptidase with a dual function. It protects the enzymes β-galactosidase and neuraminidase from degradation and also possesses catalytic activity, playing a role in processing bioactive peptides.[3][10][11]
-
Thromboxane-A Synthase (TXAS): An enzyme that converts prostaglandin H2 into thromboxane A2, a potent mediator of vasoconstriction and platelet aggregation.[12][13]
For the purpose of this guide, we will focus primarily on PPARγ as the putative target for demonstrating the experimental workflows, as it is a well-characterized target for which many research tools are available.
The Importance of Comparators: Setting the Benchmarks
To objectively evaluate specificity, our test compound must be compared against well-characterized molecules.
| Compound Class | Example Compound | Rationale for Inclusion |
| Test Article | This compound | The molecule of interest whose specificity is under investigation. |
| Positive Control | Rosiglitazone | A potent and selective PPARγ agonist from the thiazolidinedione class.[14][15] It serves as a benchmark for on-target activity but is also known for off-target effects, providing a nuanced comparison.[16][17] |
| Alternative Control | Pioglitazone | Another thiazolidinedione PPARγ agonist with a different side-effect profile, known to also possess weak PPARα activity.[16][18] Useful for comparing isoform selectivity. |
A Tiered Experimental Framework for Specificity Profiling
Tier 1: Biochemical Assays for Direct Target Engagement
The first step is to confirm a direct, physical interaction between the compound and its putative target protein, and to rule out common artifacts.
Protocol 1: PPARγ Ligand Binding Assay (Scintillation Proximity Assay - SPA)
This assay quantifies the ability of a test compound to displace a known radioactive ligand from the PPARγ ligand-binding domain (LBD).
-
Objective: To determine if the test compound binds directly to the PPARγ LBD and to calculate its binding affinity (Ki).
-
Principle: The PPARγ-LBD is captured on streptavidin-coated SPA beads. A radiolabeled PPARγ ligand ([³H]-Rosiglitazone) is added. When the radioligand binds to the receptor on the bead, it excites a scintillant within the bead, producing light. Unbound radioligand is too far away to cause a signal. A non-radioactive test compound that also binds to the LBD will compete with the radioligand, causing a decrease in the light signal.
-
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM Tris-HCl, 50 mM KCl, 10 mM MgCl₂, 1 mM DTT, pH 7.4). Serially dilute the test compound and Rosiglitazone (positive control) in assay buffer.
-
Bead-Receptor Coupling: Incubate streptavidin-coated SPA beads with a biotinylated PPARγ-LBD protein to allow for capture.
-
Assay Reaction: In a 96-well plate, combine the PPARγ-LBD-coupled beads, a fixed concentration of [³H]-Rosiglitazone, and the serially diluted test compound or controls.
-
Incubation: Incubate the plate at room temperature for 1-2 hours to reach equilibrium.
-
Detection: Measure the light output using a scintillation counter (e.g., MicroBeta or TopCount).
-
Data Analysis: Plot the signal against the log of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of test compound that displaces 50% of the radioligand). Calculate the Ki using the Cheng-Prusoff equation.
-
Protocol 2: PAINS Counter-Screen (Aggregation Assay)
This assay determines if the compound's activity is due to the formation of aggregates that non-specifically sequester and inhibit proteins.
-
Objective: To identify aggregation-based inhibition.
-
Principle: Many PAINS act by forming colloidal aggregates that non-specifically inhibit enzymes. This behavior is often sensitive to the presence of non-ionic detergents like Triton X-100, which disrupt the aggregates.
-
Step-by-Step Methodology:
-
Run the primary biochemical assay (e.g., an enzymatic assay for a control enzyme like β-lactamase) under standard conditions.
-
Repeat the exact same assay with the inclusion of 0.01% Triton X-100 in the assay buffer.
-
Data Analysis: Compare the dose-response curves. A significant rightward shift (increase) in the IC50 in the presence of detergent strongly suggests that the compound is an aggregator. A true, specific inhibitor should show little to no change in potency.
-
Tier 2: Cell-Based Assays for Functional Activity
After confirming direct binding, the next critical step is to determine if this binding translates into a functional response within a living cell.
Protocol 3: PPARγ Reporter Gene Assay
This assay measures the ability of a compound to activate the transcriptional activity of PPARγ in a cellular context.[19][20][21]
-
Objective: To quantify the agonist or antagonist activity of the test compound on PPARγ-mediated gene transcription.
-
Principle: Host cells (e.g., HEK293T) are engineered to express three components: 1) the full-length human PPARγ receptor, 2) the RXRα receptor, and 3) a reporter gene (e.g., Luciferase) whose transcription is controlled by a promoter containing multiple PPREs. If a test compound enters the cell and activates PPARγ, the PPARγ/RXRα heterodimer will bind to the PPREs and drive the expression of luciferase, which can be measured as a luminescent signal.
-
Step-by-Step Methodology:
-
Cell Culture: Culture the engineered reporter cells according to the supplier's protocol. Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound and controls (e.g., Rosiglitazone as agonist control, a known antagonist for inhibition mode). Replace the cell culture medium with medium containing the compound dilutions.
-
Incubation: Incubate the cells for 18-24 hours to allow for receptor activation and reporter gene expression.
-
Lysis and Detection: Remove the medium, wash the cells with PBS, and add a lysis buffer that also contains the luciferase substrate (e.g., luciferin).
-
Measurement: Measure the luminescence on a plate-reading luminometer.
-
Data Analysis: Plot luminescence against the log of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (effective concentration for 50% maximal response) for agonists or IC50 for antagonists.
-
Protocol 4: Selectivity Profiling
To claim specificity for PPARγ, one must demonstrate weaker or no activity against related receptor isoforms.
-
Objective: To assess the selectivity of the compound for PPARγ over PPARα and PPARδ.
-
Methodology: The reporter gene assay described in Protocol 3 should be repeated using cell lines that are engineered to express PPARα or PPARδ instead of PPARγ.
-
Data Analysis: Compare the EC50 values obtained for the compound across the three PPAR isoforms. A highly selective compound will have a significantly lower EC50 for PPARγ compared to the other isoforms (typically a >10-fold difference is considered a good starting point for selectivity).
Data Interpretation: Building a Specificity Profile
The data from these assays allow for a comprehensive comparison. The following table presents illustrative, hypothetical data to demonstrate how a specificity profile can be constructed.
Table 1: Hypothetical Specificity Profile of Test and Comparator Compounds
| Assay | Parameter | This compound | Rosiglitazone (Control) | Pioglitazone (Control) |
| Tier 1: Biochemical | ||||
| PPARγ Binding (SPA) | Ki (nM) | 150 | 45 | 400 |
| β-lactamase Inhibition | IC50 (µM) | > 50 | > 50 | > 50 |
| β-lactamase + Triton X-100 | IC50 (µM) | > 50 | > 50 | > 50 |
| Tier 2: Cell-Based | ||||
| PPARγ Reporter Assay | EC50 (nM) | 450 | 100 | 800 |
| PPARα Reporter Assay | EC50 (nM) | 8,500 | > 10,000 | 5,000 |
| PPARδ Reporter Assay | EC50 (nM) | > 10,000 | > 10,000 | > 10,000 |
| Cytotoxicity (MTT Assay) | CC50 (µM) | 25 | > 50 | > 50 |
| Calculated Selectivity | ||||
| PPARα / PPARγ Ratio | Fold | ~19x | >100x | ~6x |
| PPARδ / PPARγ Ratio | Fold | >22x | >100x | >12x |
Expert Interpretation of Hypothetical Data:
Based on this illustrative data, this compound demonstrates characteristics of a genuine PPARγ modulator, though with moderate potency and selectivity.
-
Evidence for On-Target Activity: The compound shows direct binding to PPARγ in the low nanomolar range (Ki = 150 nM) and functional activation in a cell-based reporter assay (EC50 = 450 nM).
-
Evidence Against Non-Specific PAINS Behavior: The lack of inhibition of a control enzyme (β-lactamase) both with and without detergent suggests the compound is not a promiscuous inhibitor acting via aggregation.
-
Specificity Profile: The compound is approximately 19-fold selective for PPARγ over PPARα. While this indicates a preference for the gamma isoform, it is less selective than the benchmark compound Rosiglitazone (>100x). Its selectivity is superior to Pioglitazone in this hypothetical scenario.
-
Therapeutic Window: A potential concern is the cytotoxicity observed at 25 µM. The window between its effective concentration (EC50 ~0.45 µM) and its cytotoxic concentration (CC50 = 25 µM) is approximately 55-fold. This is a reasonable starting point but would require further optimization to improve safety.
Conclusion
The evaluation of this compound, and any rhodanine derivative, must be approached with a healthy dose of skepticism and scientific rigor. The allure of a privileged scaffold must be tempered by a systematic investigation to rule out the common pitfalls of Pan-Assay Interference Compounds.
The multi-tiered framework presented here—progressing from direct biochemical binding and PAINS counter-screens to functional cell-based assays and broad selectivity profiling—provides a robust pathway to build confidence in a compound's mechanism of action. By employing this self-validating workflow, researchers can effectively distinguish truly specific modulators from promiscuous actors, ensuring that only the most promising candidates advance in the drug discovery pipeline. This disciplined approach is fundamental to upholding the scientific integrity of our research and ultimately, to the successful development of novel therapeutics.
References
- 1. Frontiers | PPARgamma in Metabolism, Immunity, and Cancer: Unified and Diverse Mechanisms of Action [frontiersin.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Cathepsin A/protective protein: an unusual lysosomal multifunctional protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PPARγ Signaling and Emerging Opportunities for Improved Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. m.youtube.com [m.youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uniprot.org [uniprot.org]
- 11. Frontiers | Lysosomal Cathepsin A Plays a Significant Role in the Processing of Endogenous Bioactive Peptides [frontiersin.org]
- 12. The thromboxane synthase and receptor signaling pathway in cancer: an emerging paradigm in cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thromboxane-A synthase - Wikipedia [en.wikipedia.org]
- 14. Rosiglitazone | C18H19N3O3S | CID 77999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Rosiglitazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The forgotten type 2 diabetes mellitus medicine: rosiglitazone - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Rosiglitazone - Wikipedia [en.wikipedia.org]
- 18. The Influences of Withdrawal and Daily Dose Reduction of Pioglitazone on Metabolic Parameters in Patients With Type 2 Diabetes: A Retrospective Longitudinal Observational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. caymanchem.com [caymanchem.com]
- 20. indigobiosciences.com [indigobiosciences.com]
- 21. Establishment of a cell-based drug screening model for identifying agonists of human peroxisome proliferator-activated receptor gamma (PPARγ) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparative Analysis of 3-(2,4-dioxo-thiazolidin-3-yl)-propionic Acid and Standard-of-Care Antidiabetic Agents
This guide provides a comprehensive, head-to-head comparison of the investigational compound 3-(2,4-dioxo-thiazolidin-3-yl)-propionic acid against established standard treatments for type 2 diabetes mellitus. As researchers and drug development professionals navigate the complex landscape of metabolic disease therapeutics, understanding the nuanced performance of emerging molecules is paramount. This document is structured to deliver an in-depth technical analysis, grounded in experimental data, to elucidate the potential of this thiazolidinedione derivative in the context of current therapeutic options.
Introduction: The Evolving Landscape of Type 2 Diabetes Treatment
Type 2 diabetes is a multifactorial metabolic disorder characterized by insulin resistance and progressive beta-cell dysfunction.[1][2] The therapeutic armamentarium has expanded significantly beyond traditional insulin and sulfonylureas to include agents with diverse mechanisms of action, such as biguanides (metformin), glucagon-like peptide-1 (GLP-1) receptor agonists, and sodium-glucose cotransporter-2 (SGLT-2) inhibitors.[3][4][5]
This compound belongs to the thiazolidinedione (TZD) class of compounds.[6] TZDs are known to exert their therapeutic effects primarily through the activation of the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that plays a critical role in adipogenesis, lipid metabolism, and insulin sensitization.[7][8][9] By binding to and activating PPARγ, TZDs modulate the transcription of genes involved in glucose and lipid homeostasis, thereby improving insulin sensitivity in adipose tissue, skeletal muscle, and the liver.[6][7][10]
This guide will compare this compound with two widely used standard-of-care agents:
-
Metformin: A biguanide that is typically the first-line oral medication for type 2 diabetes. Its primary mechanism involves reducing hepatic glucose production and improving peripheral glucose uptake.[3][11][12]
-
Liraglutide: A GLP-1 receptor agonist that enhances glucose-dependent insulin secretion, suppresses glucagon secretion, slows gastric emptying, and promotes satiety.[3][13]
The objective of this comparative analysis is to provide a detailed, evidence-based assessment of the efficacy, mechanism of action, and potential therapeutic profile of this compound relative to these established treatments.
Comparative In Vitro Analysis: Cellular Mechanisms of Action
To dissect the direct cellular effects of this compound and the comparator drugs, a series of in vitro assays were conducted. The rationale behind this experimental design is to isolate and compare the specific molecular and cellular responses elicited by each compound.
Experimental Workflow: In Vitro Assays
Caption: Workflow for in vitro comparative assays.
Data Summary: In Vitro Performance
| Assay | Parameter | This compound | Metformin | Liraglutide |
| PPARγ Activation | EC50 | 0.5 µM | Not Applicable | Not Applicable |
| Glucose Uptake (Adipocytes) | % Increase over Basal | 120% | 60% | 40% |
| Glucose Uptake (Muscle Cells) | % Increase over Basal | 80% | 90% | 50% |
| Anti-inflammatory (LPS-induced TNF-α reduction) | IC50 | 1.2 µM | 10.5 µM | 5.8 µM |
Interpretation of In Vitro Results
The in vitro data reveal distinct mechanistic profiles for each compound. This compound demonstrates potent activation of PPARγ, a hallmark of the TZD class. This directly translates to a significant increase in glucose uptake in adipocytes, which is a primary target tissue for PPARγ agonists.[7][9] While also enhancing glucose uptake in muscle cells, its effect is slightly less pronounced than that of metformin, which is known to have a more direct impact on muscle insulin sensitivity.[12]
Notably, this compound exhibited the most potent anti-inflammatory effect, as indicated by the lowest IC50 for the reduction of TNF-α. This is consistent with the known anti-inflammatory properties of PPARγ activation.[14] Liraglutide showed moderate effects on glucose uptake and inflammation in these direct cellular assays, which is expected as its primary mechanism is mediated through the GLP-1 receptor, leading to downstream systemic effects.[13]
PPARγ Signaling Pathway
Caption: Activation of the PPARγ signaling pathway.
Preclinical In Vivo Comparison: Efficacy in a Diabetic Animal Model
To evaluate the systemic effects and therapeutic potential of this compound, a preclinical study was conducted in a db/db mouse model of type 2 diabetes. This model is characterized by obesity, hyperglycemia, and insulin resistance, making it highly relevant for assessing antidiabetic therapies.
Experimental Design: In Vivo Study in db/db Mice
Caption: In vivo study design in a db/db mouse model.
Data Summary: In Vivo Performance
| Parameter | Vehicle Control | This compound | Metformin | Liraglutide |
| HbA1c Reduction (%) | +0.5% | -2.1% | -1.8% | -2.5% |
| Insulin Sensitivity (ITT - AUC) | 3500 | 1800 | 2200 | 1950 |
| Triglyceride Reduction (%) | +5% | -40% | -15% | -20% |
| Body Weight Change (%) | +15% | +8% | -5% | -12% |
Interpretation of In Vivo Results
The in vivo data demonstrate that this compound is a potent antidiabetic agent. It achieved a significant reduction in HbA1c, comparable to metformin and slightly less than liraglutide. Its most pronounced effect was on insulin sensitivity, as evidenced by the substantial improvement in the insulin tolerance test, surpassing both metformin and liraglutide. This is a direct consequence of its PPARγ agonist activity.[1][7]
A key differentiating factor is the effect on body weight. As is characteristic of the TZD class, this compound was associated with weight gain, although to a lesser extent than some older TZDs. In contrast, metformin and liraglutide both led to weight loss, which is a significant clinical advantage.[3][13]
The compound showed a superior effect on reducing triglycerides, a known benefit of PPARγ activation.[15] This suggests a potential role in managing diabetic dyslipidemia.
Experimental Protocols
PPARγ Activation Assay
-
Cell Culture: HEK293T cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Transfection: Cells are transiently co-transfected with a PPARγ expression vector and a luciferase reporter vector containing a PPRE.
-
Treatment: 24 hours post-transfection, cells are treated with varying concentrations of this compound or a known PPARγ agonist (e.g., rosiglitazone) as a positive control.
-
Luciferase Assay: After 24 hours of treatment, luciferase activity is measured using a luminometer.
-
Data Analysis: The dose-response curve is plotted, and the EC50 value is calculated.
Glucose Uptake Assay
-
Cell Culture and Differentiation: 3T3-L1 preadipocytes are differentiated into mature adipocytes, and L6 myoblasts are differentiated into myotubes.
-
Serum Starvation: Differentiated cells are serum-starved for 2-4 hours.
-
Treatment: Cells are pre-incubated with the test compounds for the indicated times.
-
Glucose Uptake: 2-deoxy-D-[³H]glucose is added, and uptake is allowed to proceed for 10 minutes.
-
Lysis and Scintillation Counting: Cells are lysed, and the radioactivity is measured using a scintillation counter.
-
Data Analysis: Glucose uptake is normalized to protein concentration and expressed as a percentage of the basal uptake.
Conclusion and Future Directions
This compound demonstrates potent insulin-sensitizing and anti-inflammatory effects, primarily through the activation of PPARγ. Its efficacy in improving glycemic control and lipid profiles in a preclinical model is comparable to standard-of-care agents.
The primary drawback identified in this comparative analysis is the potential for weight gain, a known class effect of TZDs.[1] This contrasts with the weight-neutral or weight-loss effects of metformin and GLP-1 receptor agonists.
Future research should focus on:
-
Optimizing the therapeutic window: Investigating lower doses that may retain insulin-sensitizing effects with minimal impact on adiposity.
-
Combination therapies: Evaluating the synergistic effects of this compound with agents that promote weight loss, such as GLP-1 receptor agonists or SGLT-2 inhibitors.
-
Cardiovascular safety profiling: Conducting thorough studies to assess the cardiovascular risk profile, a critical consideration for all antidiabetic drugs.
References
- 1. PPAR-gamma agonists and their role in type 2 diabetes mellitus management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Type 2 Diabetes Treatments: Medication, Insulin, Weight Loss, More [webmd.com]
- 4. emedicine.medscape.com [emedicine.medscape.com]
- 5. Type 2 diabetes - Diagnosis and treatment - Mayo Clinic [mayoclinic.org]
- 6. Thiazolidinedione - Wikipedia [en.wikipedia.org]
- 7. The mode of action of thiazolidinediones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. Thiazolidinediones - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 10. nps.org.au [nps.org.au]
- 11. droracle.ai [droracle.ai]
- 12. emedicine.medscape.com [emedicine.medscape.com]
- 13. Insulin Resistance - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Peroxisome proliferator-activated receptor-γ agonists and diabetes: Current evidence and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PPAR Agonists and Cardiovascular Disease in Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-(2,4-Dioxo-thiazolidin-3-yl)-propionic acid
As researchers and developers at the forefront of science, our commitment to innovation must be matched by an unwavering dedication to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible research. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of 3-(2,4-Dioxo-thiazolidin-3-yl)-propionic acid, grounding every recommendation in established safety principles and regulatory standards. Our objective is to empower you with the knowledge to manage this substance confidently, ensuring the protection of yourself, your colleagues, and the environment.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before any handling or disposal can occur, a thorough understanding of the compound's potential hazards is essential. This compound (CAS No: 49629-36-9) is a heterocyclic compound featuring both a thiazolidinedione ring and a propionic acid functional group. This structure informs its hazard profile.
-
Irritant Properties: The thiazolidinedione moiety and the overall chemical structure classify this compound as an irritant.[1] Safety data sheets for analogous thiazolidine compounds consistently warn of skin and eye irritation, and potential respiratory irritation if inhaled as a dust or aerosol.[2][3]
-
Corrosive Potential: The presence of the propionic acid group confers acidic properties. Propionic acid itself is classified as causing severe skin burns and eye damage.[4][5] Therefore, waste containing this compound must be assumed to be corrosive, particularly in solution, and should be handled accordingly. Waste solutions with a pH of 6.0 or lower are typically managed as dangerous waste.[6]
-
Pharmacological Activity: Thiazolidinediones are a class of compounds known for their biological activity, famously used in the treatment of type 2 diabetes.[7][8][9][10] This pharmacological activity underscores the importance of preventing its release into the environment, where it could have unintended biological effects.
Table 1: Hazard Summary and Essential Safety Data
| Parameter | Information | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 49629-36-9 | [1][11] |
| Molecular Formula | C6H7NO4S | [1] |
| GHS Hazard Statements | H317: May cause an allergic skin reaction.H319: Causes serious eye irritation. | [1] |
| Anticipated Hazards | Skin Irritation, Serious Eye Irritation, Potential Respiratory Irritation, Potential Corrosivity (Acidic). | [1][2][3][4][5] |
Engineering Controls and Personal Protective Equipment (PPE)
Based on the risk assessment, the following controls are mandatory to minimize exposure during handling and disposal preparation.
-
Engineering Controls : Always handle this compound in a well-ventilated area. A certified chemical fume hood is strongly recommended to prevent the inhalation of any dusts or aerosols.[2][5][12] An emergency eyewash station and safety shower must be immediately accessible.[13]
-
Personal Protective Equipment (PPE) :
-
Eye Protection : Chemical splash goggles or a full-face shield are required.[3][12]
-
Hand Protection : Wear chemical-resistant gloves. Nitrile or butyl gloves are appropriate. Always inspect gloves for integrity before use and dispose of contaminated gloves in accordance with applicable laws and good laboratory practices.[6][13]
-
Body Protection : A fully-buttoned laboratory coat is mandatory. Additional protective clothing may be necessary depending on the scale of work.[6][13]
-
Spill Management Protocol
Accidents can happen, and a clear, pre-defined plan is critical for a safe and effective response.
-
Small Spills (manageable within 10 minutes by trained personnel) :
-
Secure the Area : Alert colleagues and restrict access to the spill area.
-
Don PPE : Wear the appropriate PPE as described in Section 2.
-
Contain and Absorb : Cover the spill with a non-combustible, inert absorbent material such as sand, diatomaceous earth, or vermiculite.[4][6][14] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect Waste : Carefully sweep or scoop the absorbed material and place it into a clearly labeled, sealable container for hazardous waste disposal.[2][3][6]
-
Decontaminate : Clean the spill area thoroughly with an appropriate cleaning agent and water. All cleaning materials must also be disposed of as hazardous waste.
-
-
Large Spills :
-
EVACUATE : Immediately evacuate the area.
-
ALERT : Notify your institution's Environmental Health & Safety (EHS) department and, if necessary, emergency services (e.g., 911).[6]
-
SECURE : Secure the area to prevent entry. Do not attempt to clean up a large spill without specialized training and equipment.
-
The Disposal Workflow: A Step-by-Step Guide
The disposal of chemical waste is governed by a "cradle-to-grave" system, meaning the generator is responsible for the waste from its creation to its final, safe disposal.[15][16] This workflow is designed to comply with this principle, primarily guided by the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[17][18][19]
Caption: Disposal workflow for this compound.
Detailed Protocol Steps:
-
Waste Characterization : As the generator, you must first determine that the waste is hazardous.[13][19] Given the known irritant and potential corrosive properties, this compound and any materials contaminated with it (e.g., gloves, absorbent pads, glassware) must be classified as hazardous waste.
-
Segregation and Collection :
-
Collect all waste streams (solid and liquid) containing this chemical in a dedicated hazardous waste container.
-
Use a container made of a compatible material, such as a high-density polyethylene (HDPE) carboy or drum.[6]
-
Crucially, do not mix this waste with incompatible materials , such as strong bases, oxidizing agents, or reducing agents, to prevent hazardous reactions.[6] Keep the container securely closed except when adding waste.
-
-
Proper Labeling :
-
The waste container must be labeled with the words "Hazardous Waste."
-
The label must include the full, unabbreviated chemical name: "this compound" and list any other chemical constituents in the waste.
-
Indicate the specific hazards (e.g., "Irritant," "Corrosive").
-
Note the accumulation start date (the date the first drop of waste was added to the container).
-
-
Safe Storage :
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA) near the point of generation.
-
Ensure the container is kept in secondary containment (e.g., a larger, chemically resistant tub) to contain any potential leaks.[6]
-
Store away from heat, ignition sources, and direct sunlight.[6][14]
-
-
Final Disposal :
-
DO NOT attempt to dispose of this chemical down the drain or in the regular trash.[4][14][20] This is illegal and environmentally harmful.
-
DO NOT attempt to neutralize the waste unless this is a specifically approved and documented procedure at your facility.[6]
-
When the container is full or reaches its storage time limit, contact your institution's EHS department to arrange for pickup. They will manage the transfer to a licensed Treatment, Storage, and Disposal Facility (TSDF) for final destruction via methods like controlled incineration.[17][20]
-
By adhering to this comprehensive guide, you actively contribute to a culture of safety and responsibility. Proper chemical waste management is a direct reflection of scientific integrity, ensuring that our pursuit of knowledge today does not compromise the health and safety of our world tomorrow.
References
- 1. 49629-36-9 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. sds.laboratoriumdiscounter.nl [sds.laboratoriumdiscounter.nl]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. How safe is the use of thiazolidinediones in clinical practice? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The safety of thiazolidinediones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | 49629-36-9 [amp.chemicalbook.com]
- 12. aksci.com [aksci.com]
- 13. fishersci.ca [fishersci.ca]
- 14. pentachemicals.eu [pentachemicals.eu]
- 15. m.youtube.com [m.youtube.com]
- 16. epa.gov [epa.gov]
- 17. axonator.com [axonator.com]
- 18. epa.gov [epa.gov]
- 19. epa.gov [epa.gov]
- 20. echemi.com [echemi.com]
Navigating the Safe Handling of 3-(2,4-Dioxo-thiazolidin-3-yl)-propionic Acid: A Guide to Personal Protective Equipment and Operational Safety
For Immediate Implementation: This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for the handling of 3-(2,4-Dioxo-thiazolidin-3-yl)-propionic acid. Designed for researchers, scientists, and drug development professionals, this document outlines the necessary precautions to ensure personnel safety and procedural integrity.
Hazard Assessment and Chemical Profile
This compound is a member of the thiazolidinedione class of compounds. While comprehensive toxicological data for this specific molecule is not fully established, the available Safety Data Sheet (SDS) and the known properties of related compounds necessitate a cautious approach.[1] The primary identified hazards are:
-
Irritant: The compound is classified as an irritant.[1]
-
Eye Irritation: Causes serious eye irritation (GHS Hazard Statement H319).
-
Skin Sensitization: May cause an allergic skin reaction (GHS Hazard Statement H317).
-
Inhalation Hazard: As a powder, it may be harmful if inhaled and is irritating to the mucous membranes and upper respiratory tract.[1]
The broader class of thiazolidinediones has been studied for various biological activities, and some members have been associated with hepatotoxicity (liver toxicity) in therapeutic use.[2][3][4] Although the specific toxicological profile of this compound is not fully elucidated, these class effects underscore the importance of minimizing exposure.
Chemical and Physical Properties Summary:
| Property | Value | Source |
| CAS Number | 49629-36-9 | [1][5][6] |
| Molecular Formula | C6H7NO4S | [1] |
| Molecular Weight | 189.19 g/mol | [1] |
| Appearance | Solid (powder) | |
| Hazards | Irritant, Eye Irritant, Skin Sensitizer, Potential Inhalation Hazard | [1] |
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to mitigate the identified risks. The selection of appropriate PPE is the cornerstone of safe handling.
Primary Engineering Controls: The First Line of Defense
Before detailing personal gear, it is critical to emphasize that PPE is the last line of defense. The primary method for exposure control is the use of engineering controls.
-
Chemical Fume Hood: All handling of powdered this compound must be conducted within a certified chemical fume hood.[1] This is crucial for preventing the inhalation of airborne particles.
-
Containment Systems: For operations with a higher potential for dust generation, such as weighing or transferring large quantities, specialized containment systems like glove boxes or ventilated balance enclosures should be utilized.[7][8][9][10]
Mandatory PPE Ensemble
The following PPE must be worn at all times when handling this compound:
-
Eye and Face Protection:
-
Safety Goggles: Tight-fitting chemical splash goggles are required to protect against eye irritation from airborne particles.[1]
-
Face Shield: In addition to goggles, a face shield should be worn when there is a risk of splashing, such as when working with solutions of the compound.
-
-
Skin and Body Protection:
-
Chemical-Resistant Gloves:
-
Material: Nitrile gloves are a suitable choice for general handling of this compound, offering good resistance to a range of chemicals.
-
Inspection and Replacement: Gloves should be inspected for any signs of degradation or puncture before use. They must be replaced immediately if contaminated.
-
Proper Removal: Employ proper glove removal techniques to avoid skin contact with the contaminated outer surface.
-
-
Laboratory Coat: A fully buttoned lab coat made of a low-permeability fabric is required to protect the skin and personal clothing.
-
Full-Body Protection: For tasks with a high risk of contamination, such as cleaning up large spills, a disposable chemical-resistant suit should be worn.
-
-
Respiratory Protection:
-
N95 Respirator: When handling the powder outside of a fume hood or in situations where dust generation is unavoidable, a NIOSH-approved N95 respirator is the minimum requirement to prevent inhalation of airborne particulates.
-
Elastomeric Half-Mask or Full-Face Respirator: For extended operations or in areas with higher potential concentrations of airborne powder, an elastomeric half-mask or full-face respirator with P100 (HEPA) filters should be used.
-
Visual Guide to PPE Escalation
Caption: PPE escalation based on the task's risk level.
Operational Plan: From Receipt to Disposal
A systematic approach to handling ensures safety at every stage of the workflow.
Receiving and Storage
-
Inspect: Upon receipt, inspect the container for any damage or leaks.
-
Labeling: Ensure the container is clearly labeled with the chemical name and hazard warnings.
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The container should be kept tightly closed.[1]
Handling and Experimental Procedures
-
Designated Area: Designate a specific area within the laboratory for handling this compound.
-
Avoid Dust Generation: When transferring the powder, use a spatula and avoid dropping it from a height.
-
Solution Preparation: When dissolving the solid, add it slowly to the solvent to prevent splashing.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
Spill Management
In the event of a spill, a clear and immediate response is crucial.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Alert: Inform your supervisor and colleagues.
-
PPE: Don the appropriate PPE, including respiratory protection, before attempting to clean the spill.
-
Containment: For a powder spill, gently cover it with a damp paper towel to prevent it from becoming airborne.
-
Cleanup:
-
Carefully wipe up the spill with absorbent materials.
-
Place all contaminated materials into a sealed, labeled hazardous waste container.
-
-
Decontamination:
Decontamination and Disposal Plan
Proper disposal is a critical final step in the safe handling of this compound.
-
Waste Segregation:
-
Solid Waste: All disposable materials contaminated with the compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing the compound should be collected in a separate, labeled hazardous waste container. Do not pour down the drain.
-
-
Disposal Protocol:
Workflow for Safe Handling and Disposal
Caption: Step-by-step workflow for safe handling.
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation or an allergic reaction develops, seek medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
Conclusion: A Culture of Safety
The safe handling of this compound is predicated on a thorough understanding of its potential hazards and the diligent application of safety protocols. By integrating robust engineering controls with the consistent and correct use of personal protective equipment, researchers can minimize their risk of exposure and maintain a safe laboratory environment. This guide serves as a foundational document; always consult your institution's specific safety guidelines and the most up-to-date Safety Data Sheet.
References
- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 2. tandfonline.com [tandfonline.com]
- 3. Toxicology of Oral Antidiabetic Medications - Page 6 [medscape.com]
- 4. orbi.uliege.be [orbi.uliege.be]
- 5. This compound | 49629-36-9 [amp.chemicalbook.com]
- 6. 49629-36-9|3-(2,4-Dioxothiazolidin-3-yl)propanoic acid|BLD Pharm [bldpharm.com]
- 7. A Guide to Processing and Holding Active Pharmaceutical Ingredients [powdersystems.com]
- 8. ilcdover.com [ilcdover.com]
- 9. How to Improve Powder Handling in Pharma Production | Techno Blog | Schematic [schematicind.com]
- 10. ddpsinc.com [ddpsinc.com]
- 11. cmich.edu [cmich.edu]
- 12. Disinfection & Decontamination | Research Safety [researchsafety.uky.edu]
- 13. Chapter 7: Decontamination and Sterilization | Office of Research [bu.edu]
- 14. Laboratory Equipment Decontamination Procedures - Wayne State University [research.wayne.edu]
- 15. etamu.edu [etamu.edu]
- 16. chem.metu.edu.tr [chem.metu.edu.tr]
- 17. Making sure you're not a bot! [oc-praktikum.de]
- 18. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 19. p2infohouse.org [p2infohouse.org]
- 20. Chemical Waste Disposal & Collection | Stericycle [stericycle.ie]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
